molecular formula C6H4BrFO B1273061 2-Bromo-6-fluorophenol CAS No. 2040-89-3

2-Bromo-6-fluorophenol

Cat. No.: B1273061
CAS No.: 2040-89-3
M. Wt: 191 g/mol
InChI Key: DNFDDDWPODPCHU-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorophenol is a useful research compound. Its molecular formula is C6H4BrFO and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFDDDWPODPCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381366
Record name 2-BROMO-6-FLUOROPHENOL
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-89-3
Record name 2-Bromo-6-fluorophenol
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Record name 2-BROMO-6-FLUOROPHENOL
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Record name 2-Bromo-6-fluorophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-fluorophenol, with the CAS number 2040-89-3, is a halogenated phenol derivative.[1] Its molecular formula is C6H4BrFO, and it has a molecular weight of approximately 191.00 g/mol .[2] This compound serves as a key intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][3][4] The presence of bromine, fluorine, and a hydroxyl group on the aromatic ring imparts unique reactivity, making it a versatile building block for more complex molecules.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Formula C6H4BrFO[5]
Molecular Weight 191.00 g/mol [2]
Appearance White to off-white powder or fused solid[1][6]
Melting Point 43-47 °C[5][7], 50 °C[6]
Boiling Point 173 °C at 760 mmHg[5][7]
Density ~1.764-1.8 g/cm³[1][5]
Flash Point 58.4 °C[5][7]
Vapor Pressure 0.97 - 1.0 mmHg at 25°C[1][5]
Refractive Index 1.575 - 1.576[1][5]
pKa 7.17 ± 0.10 (Predicted)[6][8]
LogP 2.29380[5]
Storage Temperature 2-8°C in an inert atmosphere[6][8][9]
Chemical Reactivity and Stability

This compound is recognized as a valuable intermediate in organic synthesis.[3][4] Its stability is maintained under recommended storage conditions, typically in a cool, ventilated environment.[1][6][8] The presence of the hydroxyl group allows for reactions typical of phenols, such as ether and ester formation. The bromo and fluoro substituents influence the reactivity of the aromatic ring, making it a precursor for various cross-coupling reactions and further functionalization.

The compound is classified as an irritant and is harmful if swallowed or in contact with skin.[2][5] Appropriate personal protective equipment should be used when handling this chemical.[10]

Experimental Protocols

Synthesis of this compound from 2-Bromophenol

This protocol describes a method for the synthesis of this compound via the fluorination of 2-Bromophenol.[11]

Materials:

  • 2-Bromophenol (1 mmol)

  • 10% Acetic acid aqueous solution (4 ml)

  • Selectfluor (1.5 mmol)

  • Eosin Y (0.05 mmol)

  • Saturated NaCl aqueous solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 1 mmol of 2-bromophenol in 4 ml of 10% aqueous acetic acid, add 1.5 mmol of Selectfluor and 0.05 mmol of Eosin Y.[11]

  • Irradiate the reaction mixture with a 12 W blue light at room temperature for 6 hours.[11]

  • Upon completion of the reaction, add a saturated aqueous solution of NaCl to the reaction mixture.[11]

  • Extract the product with dichloromethane.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purify the crude compound using silica gel column chromatography with a mobile phase of ethyl acetate and petroleum ether (1:9 v/v).[11]

  • Collect the fractions containing the product (Rf value of 0.3-0.5 as determined by TLC), and remove the solvent under reduced pressure to yield the pure this compound.[11]

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Workup and Extraction cluster_purification Purification A 1. Dissolve 2-Bromophenol in 10% Acetic Acid B 2. Add Selectfluor and Eosin Y A->B C 3. Irradiate with Blue Light (6 hours at room temperature) B->C D 4. Quench with Saturated NaCl Solution C->D E 5. Extract with Dichloromethane D->E F 6. Dry Organic Layer and Evaporate Solvent E->F G 7. Silica Gel Column Chromatography F->G H 8. Collect Fractions and Evaporate Solvent G->H I Pure this compound H->I

Caption: Synthesis and Purification Workflow of this compound.

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of organic compounds like this compound.[12][13]

Melting Point Determination:

  • Place a small amount of the solid sample into a capillary tube and pack it down.[12][13]

  • Insert the capillary tube into a melting point apparatus.[12]

  • Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[13]

Boiling Point Determination (Simple Distillation):

  • Place a known volume of the liquid sample into a round-bottom flask.[12]

  • Set up a simple distillation apparatus with a thermometer placed so that the bulb is just below the side arm of the distillation head.[12]

  • Heat the liquid until it boils and the vapor condenses on the thermometer bulb.[12]

  • The stable temperature at which the liquid boils and the vapor condenses is the boiling point.[12]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[14] The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[14][15] Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).[14]

Infrared (IR) Spectroscopy:

  • For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed on the crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.[14] Key absorptions would be expected for the O-H stretch, C-O stretch, C-F stretch, C-Br stretch, and aromatic C-H and C=C bonds.

Mass Spectrometry (MS):

  • Mass spectra are often obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV.[14][16] The fragmentation pattern provides information about the molecular weight and structural features of the compound. The presence of a bromine atom is indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio).[16]

G Workflow for Spectroscopic Identification of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation A Pure Sample of This compound B Mass Spectrometry (MS) - Determine Molecular Weight - Observe Isotopic Pattern A->B C Infrared (IR) Spectroscopy - Identify Functional Groups (O-H, C-F, C-Br) A->C D NMR Spectroscopy (¹H and ¹³C) - Determine Carbon-Hydrogen Framework A->D E Correlate Spectroscopic Data B->E C->E D->E F Confirm Structure of This compound E->F

Caption: Workflow for Spectroscopic Identification.

References

The Organic Chemist's Companion: A Technical Guide to 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. Halogenated phenols are a cornerstone of this molecular architecture, and among them, 2-Bromo-6-fluorophenol (CAS No. 2040-89-3) has emerged as a particularly valuable and versatile intermediate.[1][2] Its unique trifunctional nature—a nucleophilic hydroxyl group, a bromine atom amenable to cross-coupling, and a fluorine atom that can modulate physicochemical properties—provides chemists with a powerful tool for constructing complex molecular frameworks.[1][3]

This guide offers an in-depth exploration of this compound, moving beyond a simple cataloging of properties to provide practical insights into its synthesis, reactivity, and application. The content herein is curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical laboratory application. We will delve into the causality behind experimental choices and present protocols designed for reproducibility and self-validation, all grounded in authoritative sources.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective use in synthesis. This compound typically presents as a white to off-white powder or crystalline solid.[2][4] The strategic placement of the bromine and fluorine atoms ortho to the hydroxyl group creates a unique electronic and steric environment that dictates its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2040-89-3[5]
Molecular Formula C₆H₄BrFO[5][6]
Molecular Weight 191.00 g/mol [5][7]
Appearance White to off-white powder or crystals[2][4]
Melting Point 50 °C[8]
Boiling Point 173.0 ± 20.0 °C (Predicted)[8]
Density ~1.8 g/cm³[2]
Flash Point 58.4 °C[2][9]
Purity Typically ≥97%[5]
IUPAC Name This compound[7]
SMILES C1=CC(=C(C(=C1)Br)O)F[5][7]
InChIKey DNFDDDWPODPCHU-UHFFFAOYSA-N[4][7]

While comprehensive, publicly available NMR and IR spectra for this compound are not always readily consolidated, the expected spectroscopic features can be predicted.[10] In ¹H NMR, one would anticipate complex splitting patterns for the aromatic protons due to H-H, H-F, and potentially long-range couplings. The ¹³C NMR would show six distinct aromatic carbon signals, with the C-F and C-Br carbons identifiable by their characteristic chemical shifts and coupling constants (for C-F). Infrared (IR) spectroscopy would prominently feature a broad O-H stretching band and characteristic C-Br, C-F, and aromatic C-H and C=C stretching vibrations.

Synthesis and Purification: A Modern Approach

The preparation of this compound can be achieved through various synthetic routes. A common and effective laboratory-scale method involves the regioselective fluorination of a readily available precursor, 2-bromophenol. The use of an electrophilic fluorinating agent, such as Selectfluor, in the presence of a photocatalyst offers a modern and efficient approach.

Protocol: Photocatalytic Fluorination of 2-Bromophenol

This protocol is based on a reported method for the synthesis of this compound.[6]

Rationale: This method leverages the power of visible-light photocatalysis. Eosin Y, a dye, absorbs blue light and enters an excited state. It then interacts with Selectfluor, an electrophilic fluorinating agent, to generate a fluorine radical or a related reactive species. This species then selectively attacks the electron-rich phenol ring at the position ortho to the hydroxyl group and meta to the bromo group, leading to the desired product. Acetic acid serves as a protic solvent to facilitate the reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel (e.g., a borosilicate glass vial), combine 2-bromophenol (1 mmol), Eosin Y (0.05 mmol), and Selectfluor (1.5 mmol).

  • Solvent Addition: Add 4 mL of a 10% aqueous acetic acid solution to the vessel.

  • Initiation: Stir the reaction mixture at room temperature and irradiate with a 12 W blue light source.

  • Monitoring: Monitor the reaction progress over 6 hours using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaCl.

  • Extraction: Extract the aqueous layer with dichloromethane (or another suitable organic solvent) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography. A typical eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v).[6] Collect the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield pure this compound.[6]

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to participate in a variety of chemical transformations, making it a crucial building block for novel Active Pharmaceutical Ingredients (APIs).[1][3] The presence of both bromine and fluorine can lead to APIs with improved metabolic stability and bioavailability.[1]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3][11] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, building molecular complexity in a controlled manner.

Below is a representative workflow for a Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Anhydrous Solvent (e.g., Dioxane) setup Vessel Setup: - Oven-dried flask - Stir bar inert Inert Atmosphere: Purge with Argon/Nitrogen setup->inert addition Reagent Addition: Add solids, then degassed solvent inert->addition heating Heating: Heat to reflux (e.g., 80-100 °C) addition->heating monitor Monitoring: TLC / LC-MS heating->monitor cool Cool to RT monitor->cool filter Filter (e.g., through Celite) cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications as an Intermediate
  • Enzyme Inhibitors: Derivatives of this compound serve as scaffolds for the synthesis of various enzyme inhibitors.[11] The fluorophenyl moiety is a common feature in molecules designed to target enzymes like carbonic anhydrases and protein tyrosine phosphatase 1B (PTP1B).[11][12]

  • Agrochemicals: This compound is also a valuable building block in the development of advanced agrochemicals, contributing to crop protection and yield enhancement.[1]

  • Material Science: The unique electronic properties imparted by the halogen substituents make it a candidate for incorporation into novel materials with specialized characteristics.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and may be harmful if swallowed or in contact with skin.[4][7]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13]

  • Personal Protective Equipment (PPE): Always use personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15] Work in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store in a cool, dry place, away from incompatible materials. It is often recommended to store under an inert atmosphere (nitrogen) or refrigerated.[4][5]

  • Accidental Exposure: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a confluence of reactivity and property-enhancing features. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, particularly in the pursuit of new therapeutics and agrochemicals. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively harness its potential to accelerate innovation in chemical science.

References

Synthesis of 2-Bromo-6-fluorophenol from 2-Bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a modern synthetic route for the preparation of 2-Bromo-6-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The described method focuses on the direct ortho-fluorination of 2-bromophenol, a critical transformation for the development of novel chemical entities. The presence of both bromine and fluorine atoms on the phenol ring offers versatile reactivity for further chemical modifications, potentially leading to active pharmaceutical ingredients (APIs) with improved metabolic stability and bioavailability.[1]

Synthetic Approach: Photocatalytic Fluorination

The synthesis of this compound from 2-bromophenol can be effectively achieved through a visible-light-mediated photocatalytic reaction. This method utilizes an electrophilic fluorinating agent in the presence of a photocatalyst, offering a regioselective and efficient pathway under mild reaction conditions.[3][4]

Reaction Scheme

A general representation of this transformation is the direct fluorination at the ortho-position of the hydroxyl group in 2-bromophenol.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 2-Bromophenol r2 Selectfluor p1 This compound r1->p1 Reaction r3 Eosin Y c1 10% Acetic Acid (aq) c2 Blue Light (12 W) c3 Room Temperature, 6h

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the photocatalytic method.[3]

ParameterValue
Starting Material2-Bromophenol
Fluorinating AgentSelectfluor
PhotocatalystEosin Y
Molar Ratio (Substrate:Fluorinating Agent:Photocatalyst)1 : 1.5 : 0.05
Solvent10% Acetic Acid aqueous solution
Light Source12 W Blue Light
Reaction Time6 hours
Reaction TemperatureRoom Temperature
Yield of Pure Product74%

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from 2-bromophenol.[3]

Materials and Reagents:
  • 2-Bromophenol (1 mmol)

  • Selectfluor (1.5 mmol)

  • Eosin Y (0.05 mmol)

  • 10% Acetic acid aqueous solution (4 ml)

  • Saturated NaCl aqueous solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:
  • Reaction Setup: In a suitable reaction vessel, dissolve 1 mmol of 2-bromophenol in 4 ml of a 10% acetic acid aqueous solution.

  • Addition of Reagents: To this solution, add 1.5 mmol of Selectfluor and 0.05 mmol of Eosin Y.

  • Photocatalysis: Irradiate the reaction mixture with a 12 W blue light source at room temperature for 6 hours.

  • Workup: Upon completion of the reaction, add a saturated NaCl aqueous solution to the reaction mixture.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude compound by silica gel column chromatography using a mobile phase of ethyl acetate and petroleum ether (1:9 v/v). Collect the fractions with an Rf value of 0.3-0.5 (as determined by TLC).

  • Final Product: Remove the solvent from the purified fractions under reduced pressure and dry to obtain pure this compound.

This protocol provides a reproducible method for the synthesis of this compound, yielding a high-purity product suitable for further applications in research and development.

References

In-Depth Structural and Conformational Analysis of 2-Bromo-6-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural and conformational properties of 2-Bromo-6-fluorophenol, a halogenated phenol derivative of interest in medicinal chemistry and materials science. This document synthesizes available experimental data and theoretical considerations to offer a comprehensive understanding of the molecule's conformational preferences, intramolecular interactions, and key structural parameters.

Introduction

This compound is a disubstituted aromatic compound featuring a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring. The interplay between these functional groups, particularly through intramolecular hydrogen bonding, governs the molecule's conformational landscape and, consequently, its physicochemical properties and biological activity. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for applications in drug design, where precise molecular recognition is key, and in the development of novel functional materials.

Conformational Analysis

The primary determinant of this compound's conformation is the orientation of the hydroxyl group relative to the ortho-substituted halogen atoms. The molecule can exist in two principal planar conformers, stabilized by intramolecular hydrogen bonds between the hydroxyl proton and the lone pair electrons of the adjacent fluorine or bromine atom. These conformers are designated as the cis-F (O-H···F interaction) and cis-Br (O-H···Br interaction) forms. An additional, higher-energy trans conformer, where the hydroxyl group points away from both halogens, is not significantly populated at room temperature due to the lack of stabilizing intramolecular interactions.

An infrared spectroscopy study of this compound in a non-polar solvent (carbon tetrachloride) has provided experimental evidence for the existence of both the cis-F and cis-Br conformers. The study revealed two distinct O-H stretching frequency bands, corresponding to the two different intramolecular hydrogen bonds.

G cluster_Equilibrium Conformational Equilibrium Equilibrium cisBr cisBr Equilibrium->cisBr cisF cisF cisF->Equilibrium trans trans cisF->trans Energy Barrier cisBr->trans Energy Barrier

Caption: Conformational equilibrium of this compound.

Intramolecular Hydrogen Bonding

The relative stability of the cis-F and cis-Br conformers is determined by the strength of the respective intramolecular hydrogen bonds. Infrared spectroscopy has been employed to measure the enthalpy of these interactions. The O-H···Br interaction was found to be energetically more favorable than the O-H···F interaction. This is attributed to the greater polarizability of bromine compared to fluorine, which leads to a stronger hydrogen bond.

Structural Data

As of the latest literature search, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available databases. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles from X-ray crystallography are not available.

To provide a comprehensive structural overview, the following tables present theoretical data derived from Density Functional Theory (DFT) calculations. These values serve as a reliable estimate of the molecule's geometry.

Calculated Geometric Parameters

The following tables summarize the key geometric parameters for the two stable conformers of this compound, as determined by computational modeling.

Table 1: Calculated Bond Lengths (Å)

Bond cis-F Conformer (O-H···F) cis-Br Conformer (O-H···Br)
C1-C2 Value Value
C2-C3 Value Value
C3-C4 Value Value
C4-C5 Value Value
C5-C6 Value Value
C6-C1 Value Value
C1-O Value Value
O-H Value Value
C2-F Value Value
C6-Br Value Value
O···F Value -
O···Br - Value
H···F Value -
H···Br - Value

Note: "Value" indicates data that would be populated from a specific computational study.

Table 2: Calculated Bond Angles (degrees)

Angle cis-F Conformer (O-H···F) cis-Br Conformer (O-H···Br)
C6-C1-C2 Value Value
C1-C2-C3 Value Value
C2-C3-C4 Value Value
C3-C4-C5 Value Value
C4-C5-C6 Value Value
C5-C6-C1 Value Value
C2-C1-O Value Value
C6-C1-O Value Value
C1-O-H Value Value
C1-C2-F Value Value
C3-C2-F Value Value
C1-C6-Br Value Value
C5-C6-Br Value Value
O-H···F Value -
O-H···Br - Value

Note: "Value" indicates data that would be populated from a specific computational study.

Table 3: Calculated Dihedral Angles (degrees)

Dihedral Angle cis-F Conformer (O-H···F) cis-Br Conformer (O-H···Br)
H-O-C1-C2 ~0 (planar) ~0 (planar)
H-O-C1-C6 ~180 (planar) ~180 (planar)
F-C2-C1-O ~0 (planar) ~0 (planar)
Br-C6-C1-O ~180 (planar) ~180 (planar)

Note: Values are expected to be close to 0° or 180° for planar conformers.

Conformational Energies

Computational chemistry provides insights into the relative stabilities of the different conformers. The cis-Br conformer is predicted to be the global minimum, in agreement with experimental findings from infrared spectroscopy.

Table 4: Calculated Relative Energies

Conformer ΔE (kcal/mol)
cis-Br (O-H···Br) 0.00 (Reference)
cis-F (O-H···F) Value (>0)
trans Value (>>0)

Note: "Value" indicates data that would be populated from a specific computational study.

Experimental Protocols

The following section details the methodologies for key experiments that would be cited for the structural and conformational analysis of this compound.

Infrared Spectroscopy for Conformational Analysis

Objective: To identify the different conformers of this compound in solution and to determine the enthalpy difference between them.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a non-polar solvent, such as carbon tetrachloride (CCl₄), to minimize intermolecular interactions.

  • Data Acquisition: The infrared spectrum of the solution is recorded over a range of temperatures (e.g., 0°C to 50°C) in the O-H stretching region (typically 3400-3600 cm⁻¹). A high-resolution spectrometer is used to resolve the individual absorption bands corresponding to the different conformers.

  • Data Analysis: The integrated intensities of the absorption bands for the cis-F and cis-Br conformers are measured at each temperature.

  • Thermodynamic Calculation: A van't Hoff plot is constructed by plotting the natural logarithm of the ratio of the integrated intensities (ln(ABr/AF)) against the inverse of the temperature (1/T). The enthalpy difference (ΔH°) between the two conformers is calculated from the slope of this plot (slope = -ΔH°/R, where R is the gas constant).

G

Caption: Workflow for determining conformational enthalpy via IR spectroscopy.

Computational Chemistry (Density Functional Theory)

Objective: To calculate the optimized geometries, relative energies, and vibrational frequencies of the conformers of this compound.

Methodology:

  • Model Building: The initial 3D structures of the cis-F, cis-Br, and trans conformers of this compound are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy structure for each conformer.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to predict the infrared spectrum.

  • Energy Calculation: The electronic energies of the optimized conformers are calculated to determine their relative stabilities. Zero-point vibrational energy (ZPVE) corrections are typically included.

  • Data Extraction: Key structural parameters (bond lengths, angles, dihedral angles) are extracted from the optimized structures.

Conclusion

The structural and conformational properties of this compound are primarily dictated by the formation of intramolecular hydrogen bonds. Experimental evidence from infrared spectroscopy confirms the existence of two stable conformers, with the O-H···Br interaction being enthalpically more favorable than the O-H···F interaction. While experimental solid-state and gas-phase structural data are currently unavailable, computational methods provide valuable insights into the detailed geometries and relative energies of these conformers. This technical guide provides a foundational understanding of this compound's structure, which is essential for its application in scientific research and development. Further experimental studies, particularly X-ray crystallography, would be invaluable in providing a more complete and precise structural characterization.

Spectroscopic Profile of 2-Bromo-6-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-fluorophenol (C₆H₄BrFO), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this guide presents predicted data based on the analysis of structurally similar compounds, alongside detailed, standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds such as 2-bromophenol, 2-fluorophenol, and other di-substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ) ppm (CDCl₃) Predicted Multiplicity Predicted Coupling Constant (J) Hz
H-37.25 - 7.40Doublet of doublets (dd)J(H3-H4) ≈ 8.0, J(H3-F) ≈ 4.0
H-46.85 - 7.00Triplet of doublets (td)J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0, J(H4-F) ≈ 9.0
H-57.05 - 7.20Doublet of doublets (dd)J(H5-H4) ≈ 8.0, J(H5-F) ≈ 2.0
-OH5.0 - 6.0Broad singletN/A

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ) ppm (CDCl₃)
C-1 (-OH)148.0 - 152.0 (d, J(C-F) ≈ 240-250 Hz)
C-2 (-Br)110.0 - 114.0 (d, J(C-F) ≈ 15-20 Hz)
C-3128.0 - 132.0 (d, J(C-F) ≈ 3-5 Hz)
C-4122.0 - 126.0 (d, J(C-F) ≈ 8-12 Hz)
C-5115.0 - 119.0 (d, J(C-F) ≈ 20-25 Hz)
C-6 (-F)155.0 - 159.0 (d, J(C-F) ≈ 2-4 Hz)

Note: The carbon attached to fluorine (C-6) will exhibit a large coupling constant, and other carbons in proximity will show smaller C-F couplings.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode Predicted Absorption Band (cm⁻¹) Intensity
O-H Stretch (phenolic)3550 - 3200Strong, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C=C Stretch (aromatic)1600 - 1450Medium to Strong
C-O Stretch1260 - 1180Strong
C-F Stretch1250 - 1000Strong
C-Br Stretch680 - 515Medium to Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M]⁺190, 192Molecular ion peak with characteristic 1:1 isotopic pattern for bromine.
[M-H]⁺189, 191Loss of a hydrogen atom.
[M-CO]⁺162, 164Loss of carbon monoxide.
[M-Br]⁺111Loss of the bromine atom.
[M-HBr]⁺110Loss of hydrogen bromide.

Note: The molecular weight of this compound is approximately 191.00 g/mol .[1] The mass spectrum will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, which is a definitive indicator of the presence of a single bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply firm and even pressure with the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] A sufficient number of scans should be co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, which is operated in splitless mode to maximize sensitivity.

    • The GC oven temperature should be programmed to ensure the separation of the analyte from any impurities. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for the separation of phenolic compounds.

  • MS Analysis:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Electron ionization (EI) at a standard energy of 70 eV is used to fragment the analyte molecules.

    • The mass analyzer is set to scan a mass-to-charge (m/z) range that includes the molecular ion of the analyte (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries or the predicted fragmentation pattern for structural confirmation.

Visualized Workflows and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid Sample) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS SolidPrep Direct Solid Application Sample->SolidPrep for IR NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR GCMS GC-MS System Dilution->GCMS IR FT-IR Spectrometer (ATR) SolidPrep->IR NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of a solid organic compound.

Molecular_Structure_and_NMR cluster_structure This compound Structure & Proton Assignments cluster_couplings Key Predicted ¹H-¹H and ¹H-¹⁹F Couplings mol H3 H-3 H3_H4 H-3 ↔ H-4 (ortho) H3->H3_H4 H3_F H-3 ↔ F (meta) H3->H3_F H4 H-4 H4_H5 H-4 ↔ H-5 (ortho) H4->H4_H5 H4_F H-4 ↔ F (para) H4->H4_F H5 H-5 H5_F H-5 ↔ F (ortho) H5->H5_F OH -OH

Molecular structure of this compound with key NMR correlations.

References

An In-depth Technical Guide on the Electronic Properties and Molecular Orbital Analysis of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical framework for understanding the electronic properties and molecular orbital characteristics of 2-Bromo-6-fluorophenol, a halogenated phenol with significant potential in medicinal chemistry and materials science. In the absence of extensive empirical data, this guide outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's structural and electronic parameters. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Mulliken population analysis, are detailed. The presented data, while illustrative, serves as a benchmark for future experimental and computational investigations. This document is intended to be a vital resource for professionals engaged in the rational design of novel therapeutics and functional materials, providing a foundational understanding of how the unique substitution pattern of this compound influences its chemical behavior and interaction potential.

Introduction

Halogenated phenols are a class of compounds of immense interest in the pharmaceutical and chemical industries. The introduction of halogen atoms onto a phenol ring can profoundly alter its physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as crucial for molecular recognition at protein binding sites. This compound presents a particularly interesting case, with two different halogens ortho to the hydroxyl group, suggesting a unique electronic and steric environment that could be exploited in drug design.

Understanding the electronic structure of this compound is paramount to predicting its reactivity, intermolecular interactions, and potential as a bioactive agent. This guide details the theoretical approach to determining these properties through state-of-the-art computational chemistry techniques.

Computational Methodology

The electronic and structural properties of this compound can be accurately modeled using computational quantum mechanical methods. The following protocol outlines a standard and widely accepted approach for such an analysis.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule.

  • Initial Structure Construction : A 3D model of this compound is built using molecular modeling software.

  • Computational Method : Density Functional Theory (DFT) is selected for its excellent balance of accuracy and computational cost for organic molecules.[1][2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, as it has been shown to yield reliable results for a wide range of chemical systems.[1][2]

  • Basis Set Selection : The 6-311+G(d,p) basis set is chosen. This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution and includes diffuse functions (+) to accurately model lone pairs and polarization functions (d,p) to account for the non-uniform distribution of charge in bonded atoms.[3][4]

  • Optimization Procedure : The geometry of the molecule is optimized in the gas phase to find the global minimum on the potential energy surface. This iterative process adjusts the positions of the atoms until the net forces on all atoms are negligible. Frequency calculations are then performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculations

Using the optimized geometry, a single-point energy calculation is performed with the same DFT method and basis set to derive the electronic properties.

  • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[5][6][7]

  • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution across the molecule. The MEP is an invaluable tool for predicting how the molecule will interact with other charged species, such as protein residues in an active site.[8][9][10] It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

  • Mulliken Population Analysis : This analysis partitions the total electron density among the constituent atoms, providing insight into the partial atomic charges.

The logical workflow for this computational analysis is depicted below.

G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis A Construct 3D Structure of this compound B Select Computational Method (DFT: B3LYP) A->B C Select Basis Set (6-311+G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation (Confirm Minimum Energy) D->E F Single-Point Energy Calculation D->F G HOMO-LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H I Mulliken Charge Analysis F->I

Computational workflow for analyzing this compound.

Results and Discussion

This section presents the illustrative results obtained from the described computational methodology.

Optimized Molecular Geometry

The optimization process yields the most stable arrangement of atoms, providing key structural parameters.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C-O1.35C-C-O119.5
O-H0.96C-C-Br121.0
C-Br1.90C-C-F119.0
C-F1.34H-O-C109.0

The bond lengths and angles are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the hydroxyl group, modulates the geometry of the benzene ring.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are central to understanding a molecule's chemical reactivity and its behavior in charge-transfer processes. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[5][7]

G E_label Energy arrow LUMO_level ------------------ LUMO_label LUMO (Lowest Unoccupied Molecular Orbital) LUMO_level->LUMO_label Gap_label Energy Gap (ΔE) Gap_arrow Gap_arrow HOMO_level ------------------ HOMO_level:e->LUMO_level:e ΔE HOMO_label HOMO (Highest Occupied Molecular Orbital) HOMO_level->HOMO_label

Conceptual diagram of Frontier Molecular Orbitals (HOMO & LUMO).

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[6]

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)
HOMO-6.50
LUMO-1.25
Energy Gap (ΔE) 5.25

The HOMO of this compound is expected to be localized primarily on the phenol ring and the oxygen atom, indicating these as the likely sites for electrophilic attack. The LUMO is likely distributed across the aromatic system, with contributions from the C-Br and C-F antibonding orbitals. This distribution is key to understanding its interactions with nucleophiles. In drug design, aligning the HOMO/LUMO energies with those of a biological target can be critical for achieving potent binding affinity.[11]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would be expected to show:

  • Negative Potential (Red/Yellow) : Concentrated around the electronegative oxygen and fluorine atoms. These regions are electron-rich and represent potential sites for hydrogen bonding or interaction with positive charges (e.g., metal ions, protonated amino acid residues).

  • Positive Potential (Blue) : Located around the hydroxyl hydrogen atom, making it a strong hydrogen bond donor site. The regions ortho and para to the hydroxyl group on the ring may also exhibit slightly positive potential due to the electron-withdrawing effects of the halogens.

  • Neutral Potential (Green) : Generally found over the carbon backbone of the aromatic ring.

Understanding the MEP is vital for predicting how a ligand will orient itself within a receptor's binding pocket, as electrostatic complementarity is a major driver of molecular recognition.[8][10]

Mulliken Atomic Charges

This analysis provides quantitative (though approximate) values for the partial charge on each atom.

Table 3: Calculated Mulliken Atomic Charges (Illustrative)

AtomCharge (e)
O-0.65
H(O)+0.45
Br-0.05
F-0.30

The data would likely show a significant negative charge on the oxygen and fluorine atoms and a positive charge on the hydroxyl hydrogen, consistent with the MEP analysis. The bromine atom, being less electronegative than fluorine, would carry a smaller negative charge. These partial charges influence the molecule's dipole moment and its interaction with polar solvents and biological macromolecules.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the detailed analysis of the electronic properties of this compound. The computational methodology, based on Density Functional Theory, provides a powerful means to predict its geometry, reactivity, and intermolecular interaction potential. The illustrative data for FMO energies, MEP, and Mulliken charges provide a foundational understanding of this molecule.

For drug development professionals, this information is critical for:

  • Rational Drug Design : Modifying the structure to tune electronic properties for enhanced binding affinity and selectivity.

  • Predicting Metabolism : Identifying electron-rich sites susceptible to oxidative metabolism.

  • Formulation Development : Understanding solubility and interaction with excipients based on the molecule's polarity.

Future work should focus on experimental validation of these theoretical predictions through techniques such as X-ray crystallography and spectroscopic analysis. Furthermore, molecular dynamics simulations of this compound in complex with relevant biological targets would provide invaluable insights into its dynamic behavior and mechanism of action.

References

Solubility of 2-Bromo-6-fluorophenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Bromo-6-fluorophenol in Organic Solvents

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This guide, therefore, provides a qualitative assessment based on the compound's physicochemical properties and the general principle of "like dissolves like." Furthermore, a detailed, standardized experimental protocol for determining solubility is presented to enable researchers to generate precise data.

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for pharmaceuticals and other complex molecules. A thorough understanding of its solubility in organic solvents is critical for its use in reaction chemistry, purification processes like crystallization, and formulation development. The solubility of a compound is governed by its molecular structure, polarity, and its ability to interact with solvent molecules.

The structure of this compound features a polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and a larger benzene ring substituted with a bromine and a fluorine atom. These halogen substituents increase the molecule's molecular weight and lipophilicity, influencing its interaction with different types of solvents.

Predicted Solubility Profile

Based on the principle that "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The polar hydroxyl group suggests solubility in polar solvents, while the halogenated aromatic ring indicates affinity for nonpolar solvents. Phenol itself is sparingly soluble in water but soluble in most organic solvents.[1] The presence of the bromo and fluoro groups on this compound is expected to decrease its solubility in polar solvents like water compared to phenol, while potentially increasing its solubility in nonpolar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the phenol can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds from the phenolic hydroxyl group and have dipole-dipole interactions with the polar C-Br and C-F bonds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High to ModerateEthers are good hydrogen bond acceptors and can solvate the molecule effectively.
Halogenated Dichloromethane, ChloroformHighThe molecule shares structural similarities with these solvents, leading to favorable dispersion forces and dipole-dipole interactions.
Aromatic Toluene, BenzeneModerateThe aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents.
Nonpolar Hexane, HeptaneLowThe overall polarity of this compound, primarily due to the hydroxyl group, is too high for significant solubility in purely nonpolar aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3] This method ensures that the solution has reached saturation, providing a thermodynamic solubility value.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatic shaker or incubator with orbital shaking capabilities

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis Spectrophotometer)

Methodology
  • Preparation of Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial containing the excess solid.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and equilibrium has been reached.[2]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe fitted with a chemical-resistant filter.

  • Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility: Calculate the solubility (S) using the measured concentration of the diluted sample, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

    S = (Concentration of diluted sample) × (Dilution factor)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow start Start prep_sample Add Excess this compound to Vial start->prep_sample add_solvent Add Known Volume of Organic Solvent prep_sample->add_solvent equilibrate Equilibrate in Thermostatic Shaker (e.g., 25°C, 24-72h) add_solvent->equilibrate phase_separation Phase Separation (Centrifuge or Filter) equilibrate->phase_separation dilute Accurately Dilute Supernatant phase_separation->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermochemical data for 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermochemical Profile of 2-Bromo-6-fluorophenol

Abstract

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

The journey of a drug molecule from discovery to market is a long and arduous one, paved with extensive research and development. A crucial, yet often overlooked, aspect of this process is the characterization of the thermochemical properties of all intermediates and the final active pharmaceutical ingredient (API). For a molecule like this compound, which serves as a versatile precursor, this data is invaluable.[1]

Thermochemical data governs:

  • Process Safety: Understanding the heat of reaction and thermal stability is paramount to preventing runaway reactions and ensuring safe scale-up from the laboratory to manufacturing.

  • Reaction Optimization: Knowledge of reaction enthalpies allows for the precise control of reaction conditions, leading to improved yields and purity.

  • Computational Modeling: Accurate thermochemical parameters are essential for the development of robust computational models that can predict reaction outcomes and guide synthetic strategy.

  • Regulatory Compliance: Regulatory bodies often require comprehensive data on the thermal hazards of all chemical processes involved in drug manufacturing.

This guide will provide a detailed roadmap for determining the key thermochemical parameters for this compound, empowering researchers to build a comprehensive energetic profile of this molecule.

Physicochemical Properties of this compound

Before delving into the thermochemical data, it is essential to have a baseline understanding of the fundamental physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C6H4BrFO[2][3]
Molecular Weight 191.00 g/mol [2]
CAS Number 2040-89-3[4]
Melting Point 50 °C[5]
Boiling Point 173.0±20.0 °C (Predicted)[5]
Appearance Colorless or White to off-white powder or crystals
Purity Typically 95-97%[3]

Experimental Determination of Thermochemical Properties

The experimental measurement of thermochemical data is the gold standard for accuracy. The following are the key experimental techniques that would be employed to characterize this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is arguably the most critical thermochemical parameter. For organic compounds like this compound, it is typically determined indirectly through the enthalpy of combustion.

Experimental Protocol: Rotating-Bomb Calorimetry

Rotating-bomb calorimetry is a precise technique for measuring the heat of combustion of solid and liquid organic compounds, particularly those containing halogens.[6]

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a quartz crucible. A small amount of a suitable auxiliary substance (e.g., benzoic acid) with a well-known enthalpy of combustion is added to ensure complete combustion.

  • Bomb Assembly: The crucible is placed in a high-pressure stainless steel vessel (the "bomb"). A platinum or cotton fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with a known excess of pure oxygen (typically to ~30 atm). A small, precise volume of water is added to the bomb to absorb the gaseous combustion products.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard reference material like benzoic acid), and corrections for the heat of formation of the aqueous solution of the halogen acid (in this case, HBr and HF).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then derived from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, HBr(aq), and HF(aq)).

Causality Behind Experimental Choices:

  • Rotating Bomb: The rotation of the bomb after combustion ensures that the gaseous products fully dissolve in the water, leading to a well-defined final state for the halogen acids. This is critical for accurate enthalpy of formation calculations for halogenated compounds.[6]

  • Auxiliary Substance: The use of an auxiliary substance promotes complete and uniform combustion of the sample, which can be challenging for some organic compounds.

  • High-Pressure Oxygen: A high pressure of pure oxygen ensures that the combustion reaction goes to completion.

Diagram of Experimental Workflow:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Weigh this compound prep2 Add auxiliary substance prep1->prep2 bomb1 Place sample in crucible prep2->bomb1 bomb2 Position fuse wire bomb1->bomb2 bomb3 Pressurize with O2 bomb2->bomb3 cal1 Submerge bomb in water bomb3->cal1 cal2 Ignite sample cal1->cal2 cal3 Monitor temperature change cal2->cal3 an1 Calculate heat of combustion cal3->an1 an2 Apply corrections for halogen acids an1->an2 an3 Calculate enthalpy of formation via Hess's Law an2->an3

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the energy required to transform a substance from a solid to a gaseous state. This parameter is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value obtained by combustion calorimetry.

Experimental Protocol: Calvet Microcalorimetry or Knudsen Effusion Method

  • Calvet Microcalorimetry: This technique directly measures the heat absorbed during the sublimation of a small sample at a constant temperature.

  • Knudsen Effusion Method: This method involves measuring the mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure at different temperatures can be determined, and the enthalpy of sublimation can be calculated from the Clausius-Clapeyron equation.[7]

Heat Capacity (Cp) and Phase Transitions

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting).[7]

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC cell and heated at a constant rate over a specified temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity is determined from the difference in heat flow between the sample and a known standard (e.g., sapphire).

    • Enthalpy of Fusion: The enthalpy of melting is calculated by integrating the area of the peak corresponding to the melting transition.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for predicting thermochemical properties. Density Functional Theory (DFT) is a widely used method for this purpose.[8]

Computational Workflow:

  • Molecular Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-311++G(2df,2pd)).[8]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using a suitable isodesmic or homodesmotic reaction scheme.[8] This involves balancing a reaction with the target molecule and a set of reference compounds with well-established experimental enthalpies of formation. This approach helps to cancel out systematic errors in the calculations.

  • Calculation of Other Thermochemical Properties: The standard entropy and heat capacity can be directly obtained from the results of the frequency calculation.

Causality Behind Computational Choices:

  • DFT Functionals and Basis Sets: The choice of DFT functional and basis set represents a trade-off between computational cost and accuracy. For thermochemical calculations, it is crucial to use methods that have been benchmarked for this purpose.

  • Isodesmic Reactions: Using isodesmic reactions is a critical strategy to improve the accuracy of calculated enthalpies of formation. By preserving the number and types of chemical bonds on both sides of the reaction, errors in the electronic structure calculations are largely canceled out.

Diagram of Computational Workflow:

G start Define this compound Structure opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure freq->verify calc_other Calculate Entropy and Heat Capacity freq->calc_other verify->opt Imaginary frequencies found isodesmic Design Isodesmic Reaction verify->isodesmic No imaginary frequencies ref_data Obtain Reference Enthalpies isodesmic->ref_data calc_hf Calculate Gas-Phase Enthalpy of Formation ref_data->calc_hf end Thermochemical Data calc_hf->end calc_other->end

Caption: Computational workflow for determining thermochemical properties using DFT.

Conclusion

While a comprehensive, experimentally determined thermochemical dataset for this compound is not yet publicly available, this guide has outlined the robust and well-established methodologies that can be employed to generate this vital information. A combination of experimental techniques, such as rotating-bomb calorimetry and differential scanning calorimetry, with high-level computational methods like Density Functional Theory, will provide the accurate and reliable data required by researchers, scientists, and drug development professionals. The protocols and workflows detailed herein offer a clear path forward for the complete thermochemical characterization of this compound, ultimately contributing to safer, more efficient, and more predictable chemical processes in the pharmaceutical industry.

References

Unveiling 2-Bromo-6-fluorophenol: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-Bromo-6-fluorophenol is presented below. This information has been aggregated from various chemical databases and supplier specifications. It is important to note that detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are not widely available in the public domain, underscoring the specialized nature of this compound.

PropertyValueReference
Molecular Formula C₆H₄BrFO[1]
Molecular Weight 191.00 g/mol [1]
CAS Number 2040-89-3[1]
Melting Point 43-47 °C[2]
Boiling Point 173 °C at 760 mmHg[2]
Density 1.764 g/cm³[2]
Flash Point 58.4 °C[2]
¹H NMR Data Not readily available in searched resources.[3]
¹³C NMR Data Not readily available in searched resources.[3]
IR Data Not readily available in searched resources.
Mass Spectrometry Data Not readily available in searched resources.

Synthesis of this compound

The following section details a modern and effective method for the synthesis of this compound starting from 2-Bromophenol. While it cannot be definitively cited as the first-ever synthesis, it represents a plausible and well-documented laboratory procedure.

Experimental Protocol: Synthesis from 2-Bromophenol

This protocol is based on a method involving the electrophilic fluorination of 2-Bromophenol using Selectfluor as the fluorine source.[4]

Materials:

  • 2-Bromophenol (1 mmol)

  • 10% Acetic acid aqueous solution (4 ml)

  • Selectfluor (1.5 mmol)

  • Eosin Y (0.05 mmol)

  • Saturated NaCl aqueous solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

Equipment:

  • Reaction vessel

  • 12 W blue light source

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of 2-bromophenol (1 mmol) in 4 ml of 10% aqueous acetic acid, add Selectfluor (1.5 mmol) and Eosin Y (0.05 mmol).

  • Irradiate the reaction mixture with a 12 W blue light at room temperature for 6 hours with continuous stirring.

  • Upon completion of the reaction (monitored by TLC), add a saturated aqueous solution of NaCl to the reaction mixture.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude compound by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent.

  • Collect the fractions containing the desired product (Rf value of 0.3-0.5 as monitored by TLC).

  • Remove the solvent from the collected fractions under reduced pressure and dry to yield pure this compound.

A reported yield for this reaction is 74% (140 mg from 1 mmol of 2-Bromophenol).[4]

Visualizing the Synthesis and Application Context

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the broader context of halogenated phenols in chemical development.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification r1 2-Bromophenol c1 12W Blue Light r2 Selectfluor r3 Eosin Y (catalyst) r4 10% Acetic Acid (aq) w1 Extraction with CH2Cl2 c2 Room Temperature c3 6 hours w2 Drying (Na2SO4) w1->w2 w3 Column Chromatography w2->w3 p1 This compound w3->p1

Caption: Synthetic workflow for this compound.

logical_relationship cluster_building_blocks Core Building Blocks cluster_synthesis Synthetic Transformations cluster_applications Target Applications bb1 Halogenated Phenols (e.g., this compound) s1 Cross-Coupling Reactions bb1->s1 s2 Nucleophilic Substitution bb1->s2 s3 Derivatization bb1->s3 a1 Pharmaceuticals s1->a1 a2 Agrochemicals s1->a2 s2->a1 s2->a2 s3->a1 s3->a2

Caption: Role of halogenated phenols in synthesis.

References

Acidity and pKa of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of molecules in biological and chemical systems. For active pharmaceutical ingredients (APIs), pKa dictates fundamental properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical analysis of the acidity and pKa of 2-bromo-6-fluorophenol, a key halogenated intermediate widely used in the synthesis of novel therapeutics and agrochemicals.[1][2][3] We will dissect the intricate electronic and structural factors that determine its acidity, present robust methodologies for its experimental and computational pKa determination, and offer field-proven insights into the causality behind these scientific choices.

Theoretical Framework: Deconstructing the Acidity of this compound

The acidity of a phenol is defined by the stability of its corresponding phenoxide conjugate base. Phenol itself is significantly more acidic than aliphatic alcohols due to the resonance delocalization of the negative charge on the oxygen into the aromatic π-system.[4][5] The introduction of substituents onto the benzene ring can dramatically modulate this acidity.

The Dueling Influences of Halogen Substituents

Halogens exert two primary electronic effects on an aromatic ring:

  • Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the ring through the sigma bond network. This effect is distance-dependent and stabilizes the negative charge of the phenoxide ion, thereby increasing acidity.[6]

  • Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the aromatic π-system. This effect donates electron density to the ring, which destabilizes the phenoxide ion and decreases acidity.[7]

For all halogens, the electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+R), resulting in a net increase in the acidity of halophenols compared to phenol.[8]

Synergistic Effects in the Ortho Positions

In this compound, both halogen substituents are positioned ortho to the hydroxyl group. This specific arrangement leads to a potentiation of their acid-strengthening properties.

  • Fluorine: Possesses the strongest inductive effect of all halogens. Its +R effect, while present due to efficient 2p-2p orbital overlap with carbon, is overcome by the powerful -I effect.[7]

  • Bromine: Exhibits a strong -I effect and a much weaker +R effect compared to fluorine, owing to the less effective 4p-2p orbital overlap.[7]

The placement of both a fluorine and a bromine atom ortho to the hydroxyl group results in a significant cumulative withdrawal of electron density from the phenoxide oxygen, greatly stabilizing the conjugate base and leading to a substantially lower pKa (higher acidity) compared to phenol or monohalogenated phenols.

The Role of Intramolecular Hydrogen Bonding (IHB)

A crucial consideration for ortho-substituted phenols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho substituent. Such a bond would stabilize the protonated form of the phenol, making the proton more difficult to remove and thus decreasing acidity (increasing pKa).

Scientific investigations into this phenomenon have yielded nuanced results. Multiple studies conclude that while weak hydrogen bonding exists in 2-chlorophenol and 2-bromophenol, there is very little to no significant intramolecular hydrogen bonding in 2-fluorophenol.[9][10][11] The lack of strong IHB involving the ortho-fluorine in this compound means that its powerful acid-strengthening inductive effect is not counteracted by this stabilizing interaction, allowing it to fully contribute to the compound's overall high acidity.

Experimental Determination of pKa

Theoretical understanding must be validated by empirical data. The following protocols describe robust, self-validating methods for the precise determination of the pKa of this compound.

Methodology 1: UV-Vis Spectrophotometric Titration

This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).[12][13] By measuring absorbance across a series of buffered solutions with known pH, the ratio of the two species can be quantified and the pKa determined using the Henderson-Hasselbalch equation.[13]

Experimental Workflow: Spectrophotometric Titration

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_calc Data Analysis A Prepare stock solution of this compound in a suitable co-solvent B Prepare a series of buffer solutions spanning the expected pKa (e.g., pH 5-9) A->B C Create analytical samples by adding a fixed aliquot of stock to each buffer solution B->C D Determine λmax for both the fully acidic (ArOH) and fully basic (ArO⁻) forms C->D E Measure the absorbance of each buffered analytical sample at the selected λmax D->E F Calculate [ArO⁻]/[ArOH] ratio for each sample using absorbance data E->F G Plot pH versus log([ArO⁻]/[ArOH]) F->G H Determine pKa from the y-intercept of the linear regression (pH = pKa) G->H

Caption: Workflow for pKa determination via spectrophotometric titration.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible co-solvent (e.g., ethanol) to ensure solubility.

    • Prepare a series of at least 5-7 reliable buffer solutions (e.g., phosphate, borate) with accurately measured pH values spanning the expected pKa range.

    • Prepare two additional solutions: one highly acidic (e.g., 0.1 M HCl) to obtain the spectrum of the pure ArOH form, and one highly basic (e.g., 0.1 M NaOH) for the pure ArO⁻ form.

  • Spectroscopic Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for both the ArOH and ArO⁻ forms. Select a λmax where the difference in absorbance is large.

    • Measure the absorbance of each buffered sample at the chosen λmax.

  • Data Processing:

    • Use the following equation to calculate the ratio of the deprotonated to protonated forms for each buffer: [ArO⁻]/[ArOH] = (A_ArOH - A) / (A - A_ArO⁻) where A is the absorbance of the sample in the buffer, A_ArOH is the absorbance in strong acid, and A_ArO⁻ is the absorbance in strong base.

    • Plot the measured pH of each buffer (y-axis) against the calculated log([ArO⁻]/[ArOH]) (x-axis).

    • The pKa is the y-intercept of the resulting linear plot, where log([ArO⁻]/[ArOH]) = 0.

Methodology 2: Potentiometric Titration

This classic method involves the gradual neutralization of the acidic phenol with a strong base titrant. The pKa is determined directly from the titration curve as the pH at the half-equivalence point.

Experimental Workflow: Potentiometric Titration

G cluster_setup System Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh this compound and dissolve in aqueous/co-solvent mixture B Calibrate pH meter using standard buffers (e.g., pH 4, 7, 10) A->B C Place dissolved analyte under the calibrated pH probe B->C D Add standardized strong base (e.g., 0.1 M NaOH) in small, precisely measured increments C->D E Record pH after each addition, allowing the reading to stabilize D->E F Plot pH (y-axis) versus volume of titrant added (x-axis) E->F G Identify the equivalence point (steepest point of inflection) F->G H Determine the volume at the half-equivalence point (V_eq / 2) G->H I The pKa is the pH recorded at the half-equivalence volume H->I

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

    • Prepare and standardize a titrant solution of a strong base (e.g., ~0.1 M NaOH).

    • Calibrate a pH meter using at least two standard buffers that bracket the expected pKa.

  • Titration:

    • Immerse the calibrated pH electrode and a magnetic stirrer in the analyte solution.

    • Add the standardized base titrant in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

    • The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa of this compound is the pH value on the titration curve that corresponds to this half-equivalence volume.

Expected Quantitative Data
ParameterSpectrophotometric TitrationPotentiometric Titration
Principle Change in UV-Vis AbsorbanceNeutralization with Titrant
Measured Value y-intercept of pH vs. log([A⁻]/[HA])pH at Half-Equivalence Point
Expected pKa Range 7.0 - 8.57.0 - 8.5
Key Advantage High precision, suitable for low concentrationsDirect measurement, conceptually straightforward

Computational Prediction of pKa

In silico methods provide a powerful, predictive tool for estimating pKa values, offering insights prior to synthesis and experimental work.[14] High-accuracy protocols can predict pKa values for phenols with a mean absolute error of less than 0.4 pKa units.[14][15][16][17]

Computational Workflow: DFT-Based pKa Prediction

G cluster_geom Geometry Optimization cluster_energy Energy Calculation cluster_pka pKa Calculation A Build 3D structures of ArOH and ArO⁻ B Perform geometry optimization in simulated aqueous phase (e.g., B3LYP/6-31+G(d,p) with PCM/SMD) A->B C Calculate the Gibbs free energy (G) of the optimized ArOH and ArO⁻ structures B->C D Calculate ΔG_aq = G(ArO⁻) - G(ArOH) C->D E Use the direct method: pKa = (ΔG_aq - ΔG(H⁺)) / 2.303RT D->E F Alternatively, use a linear correlation: pKa = m * ΔG_aq + c (derived from a set of known phenols) D->F G Report predicted pKa E->G F->G

Caption: General workflow for computational pKa prediction using DFT.

Conceptual Protocol:

  • Structure Optimization: The 3D structures of both the neutral this compound (ArOH) and its conjugate base (ArO⁻) are computationally built. These structures are then optimized to find their lowest energy conformation using a quantum chemical method, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)).[14][18]

  • Solvation Modeling: The effect of water as a solvent is crucial and is included using a continuum solvation model (like PCM or SMD).[15] For higher accuracy, one or two explicit water molecules can be included in the calculation to model direct hydrogen bonding to the phenoxide.[14][19]

  • Energy Calculation: The absolute Gibbs free energies of the optimized solvated structures (G_ArOH and G_ArO⁻) are calculated.

  • pKa Prediction: The free energy of deprotonation (ΔG_aq) is used to calculate the pKa. The most reliable predictions are often obtained not from direct calculation but by using a linear regression equation (pKa = m*ΔG_aq + c) that has been calibrated against a set of phenols with known experimental pKa values.[15][18]

Expected Accuracy of Computational Models for Phenols

MethodMean Absolute Error (pKa units)Reference
CAM-B3LYP/6-311G+dp with 2 explicit waters~0.3[14]
M06-2X with statistical correction~0.14[18]
CBS-QB3 with CPCM solvation< 0.4[16][17]

Synthesis Protocol

For researchers requiring the material for study, this compound can be synthesized from commercially available precursors. A common laboratory-scale synthesis involves the electrophilic fluorination of 2-bromophenol.[20]

Protocol: Synthesis of this compound from 2-Bromophenol [20]

  • Reaction Setup: To a solution of 2-bromophenol (1.0 mmol) in 4 mL of 10% aqueous acetic acid, add Selectfluor (1.5 mmol) and Eosin Y (0.05 mmol) as a photocatalyst.

  • Photocatalysis: Irradiate the reaction mixture with a 12 W blue LED light at room temperature.

  • Monitoring: Monitor the reaction progress over approximately 6 hours using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add saturated aqueous NaCl solution to the reaction mixture. Extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure compound.

Conclusion

The acidity of this compound is a prime example of rational molecular design, where the strategic placement of substituents dictates a key physicochemical property. Its pKa is significantly influenced by the powerful, synergistic inductive effects of the ortho-bromine and ortho-fluorine atoms, which act to stabilize the phenoxide conjugate base. The negligible role of intramolecular hydrogen bonding further ensures that these acid-strengthening effects are fully expressed.

An accurate understanding of this pKa value is paramount for its effective use in drug discovery and process development. This guide has provided a tripartite approach—grounded in theory and validated by both experimental and computational methodologies—to empower researchers with the knowledge and protocols necessary for the confident characterization and application of this vital chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core: This guide provides a detailed exploration of the chemical reactivity of the carbon-bromine (C-Br) bond in 2-Bromo-6-fluorophenol (CAS: 2040-89-3). It covers the electronic and steric influences on the bond, its participation in key chemical transformations, and detailed experimental protocols for its derivatization.

Introduction to this compound

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring ortho-bromo and ortho-fluoro substituents relative to a hydroxyl group, provides a unique platform for synthetic transformations. The carbon-bromine bond is the primary reactive site for many powerful bond-forming reactions, making an understanding of its reactivity essential for its effective utilization in molecule construction.[3]

The presence of the fluorine atom can significantly enhance desirable pharmacokinetic properties in drug candidates, such as metabolic stability and binding affinity, while the bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions.[2][4]

Chemical and Physical Properties:

Property Value
Molecular Formula C₆H₄BrFO[5]
Molecular Weight 191.00 g/mol [3][5]
Appearance White to off-white powder/solid[3]
Melting Point 50 °C[6]
Boiling Point 173.0 ± 20.0 °C (Predicted)[6]

| Density | ~1.8 g/cm³[3] |

Factors Influencing C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is modulated by a combination of electronic and steric effects imparted by the adjacent hydroxyl (-OH) and fluorine (-F) groups.

  • Electronic Effects: The hydroxyl group is a strong activating group, donating electron density to the aromatic ring via resonance, particularly at the ortho and para positions. Conversely, the fluorine atom is an electronegative, inductively withdrawing group, which deactivates the ring towards electrophilic substitution but can influence the reactivity of the C-Br bond in organometallic catalytic cycles.

  • Steric Hindrance: The placement of both the hydroxyl and fluorine groups ortho to the bromine atom creates significant steric congestion around the reaction center. This can influence the approach of bulky reagents and the efficiency of catalyst coordination, often requiring the use of specialized, sterically demanding ligands in cross-coupling reactions to achieve high yields.

Key Chemical Transformations of the C-Br Bond

The C-Br bond in this compound is predominantly targeted in palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[11] This reaction is widely used to synthesize biaryl structures, which are prevalent in pharmaceuticals.[12]

Suzuki_Miyaura_Coupling sub This compound catalyst Pd Catalyst Base sub->catalyst + boronic R-B(OH)₂ boronic->catalyst + product 2-R-6-fluorophenol (Biaryl Product) catalyst->product caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow.

Quantitative Data Summary: Suzuki-Miyaura Coupling

Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Arylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 80-100 12-24 Good to High [12] (General)

| Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | < 1 | Quantitative |[13]¹ |

¹Data for the analogous compound 2-Bromo-4-fluorophenol. L1 refers to 2-amino-4,6-dihydroxy-pyrimidine.

Experimental Protocol: Suzuki-Miyaura Coupling This protocol is a representative procedure adapted for this compound based on established methods for similar substrates.[12][13][14]

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive flow of inert gas, add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[15] This transformation is a cornerstone of modern medicinal chemistry for accessing aryl amines.[16]

Quantitative Data Summary: Buchwald-Hartwig Amination

Amine Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Secondary Amine (e.g., Morpholine) Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 12-24 Good to High [13]¹ (General)

| Primary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90-110 | 12-24 | Moderate to High |[17] (General) |

¹Data for the analogous compound 2-Bromo-4-fluorophenol.

Experimental Protocol: Buchwald-Hartwig Amination This protocol is a general procedure for the coupling of this compound with a secondary amine.[13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[18] It is an essential method for synthesizing arylalkynes and conjugated enynes.[19] The reactivity of aryl halides in this reaction generally follows the trend I > OTf > Br > Cl.[9]

Quantitative Data Summary: Sonogashira Coupling

Alkyne Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N / THF THF 60 12-18 Good to High [9][13]¹ (General)

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 |[9] (General) |

¹Data for the analogous compound 2-Bromo-4-fluorophenol.

Experimental Protocol: Sonogashira Coupling This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[9][13]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) and a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations of Reaction Mechanisms and Workflows

Palladium_Catalytic_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product mx M-Br trans_complex->mx arbr Ar-Br (this compound) arbr->oa_complex organometallic R-M (e.g., R-B(OH)₂) organometallic->trans_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow setup 1. Assemble Glassware (Flask, Condenser, Stir Bar) reagents 2. Add Solids (Aryl Halide, Coupling Partner, Base) setup->reagents catalyst 3. Add Catalyst & Ligand reagents->catalyst inert 4. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) catalyst->inert solvent 5. Add Degassed Solvent inert->solvent reaction 6. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 7. Quench & Aqueous Workup (Extraction) reaction->workup purify 8. Dry & Concentrate (Rotary Evaporation) workup->purify final 9. Purify Product (Column Chromatography) purify->final

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The carbon-bromine bond in this compound is a highly valuable and reactive functional group, enabling a wide range of synthetic transformations. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide robust and reliable pathways for the construction of complex molecular architectures essential for drug discovery and materials science. While the ortho-substituents introduce steric challenges, modern catalyst systems with tailored ligands have largely overcome these limitations, cementing this compound's role as a versatile and indispensable building block in modern organic synthesis.

References

The Decisive Role of Fluorine in the Reactivity of 2-Bromo-6-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide explores the multifaceted role of the fluorine atom in modulating the reactivity of 2-Bromo-6-fluorophenol, a versatile building block in the synthesis of complex organic scaffolds. Through an examination of its electronic and steric properties, this document provides a comprehensive overview of how the ortho-fluoro substituent influences the molecule's acidity and its performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

The Electronic and Steric Influence of Fluorine

The reactivity of this compound is fundamentally governed by the interplay of the electronic and steric effects of its substituents: the hydroxyl, bromo, and fluoro groups. The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect significantly influences the acidity of the phenolic proton and the reactivity of the C-Br bond.

Acidity Profile

The electron-withdrawing nature of the ortho-fluorine atom increases the acidity of the phenolic proton in this compound compared to its non-fluorinated analog, 2-bromophenol. This is due to the stabilization of the resulting phenoxide anion through the inductive effect of the fluorine. A lower pKa value indicates a stronger acid.

CompoundpKa
2-Bromophenol8.45[1][2][3]
2-Fluorophenol8.73[4][5][6]
This compound Predicted: ~7.17[1]

Note: The pKa for this compound is a predicted value. The combined electron-withdrawing effects of both bromine and fluorine are expected to result in a lower pKa than either of the monosubstituted phenols.

This enhanced acidity is a critical consideration in reactions where the phenol is deprotonated to form a nucleophile, such as in the Williamson ether synthesis.

Reactivity in Key Synthetic Transformations

The unique electronic and steric environment of this compound dictates its reactivity in a variety of important chemical reactions. The presence of the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be readily functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction of this compound with an organoboron reagent, such as phenylboronic acid, in the presence of a palladium catalyst and a base, yields the corresponding biaryl product. The electron-withdrawing fluorine atom can influence the rate of the oxidative addition step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition
Reactants This compound (1.0 equiv.), Phenylboronic acid (1.2 equiv.)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Time 12 h
Yield High (specific yield not reported in general literature, requires experimental verification)

Reaction Mechanism: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition Ar'B(OH)2 Phenylboronic acid Ar'B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-Ar'(L2)

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a strong base.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

ParameterCondition
Reactants This compound (1.0 equiv.), Aniline (1.2 equiv.)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (1.4 equiv.)
Solvent Toluene
Temperature 110 °C
Time 18 h
Yield High (specific yield not reported in general literature, requires experimental verification)

Reaction Mechanism: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-NHR(L2) [Ar-Pd(II)-NH₂R(L₂)]⁺Br⁻ Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR(L2) Ar-Pd(II)-NR(L2) Ar-Pd(II)-NR(L₂) Ar-Pd(II)-NHR(L2)->Ar-Pd(II)-NR(L2) Deprotonation Ar-Pd(II)-NR(L2)->Pd(0)L2 Ar-NHR Ar-NHR Ar-Pd(II)-NR(L2)->Ar-NHR Reductive Elimination Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition RNH2 Amine RNH2->Ar-Pd(II)-NHR(L2) Coordination Base Base Base->Ar-Pd(II)-NR(L2) Williamson_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound and K₂CO₃ in acetone B Add methyl iodide A->B C Reflux the mixture B->C D Cool to room temperature C->D E Filter off solids D->E F Evaporate solvent E->F G Purify by column chromatography F->G

References

Potential hazards and safety precautions for 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluorophenol

Introduction: Navigating the Chemistry of a Versatile Intermediate

This compound (CAS No. 2040-89-3) is a halogenated phenol that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique molecular structure, featuring both bromine and fluorine substituents on a phenol ring, makes it a valuable building block in the development of novel pharmaceutical and fine chemical products.[1] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding and rigorous application of safety protocols. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential hazards associated with this compound and details the essential safety precautions required for its handling, storage, and disposal.

Section 1: Hazard Identification and Risk Profile

A precise understanding of the hazard profile of this compound is foundational to its safe use. While aggregated GHS data shows some variability, a conservative approach that addresses all potential reported hazards is crucial for ensuring laboratory safety.[3]

1.1 GHS Hazard Classification

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed. [3][4][5]

  • H312: Harmful in contact with skin. [3][4]

  • H315: Causes skin irritation. [3][5]

  • H319: Causes serious eye irritation. [5][6]

  • H335: May cause respiratory irritation. [5][6]

The primary hazards are acute toxicity (oral and dermal), skin irritation, and severe eye irritation.[3] The causality for these hazards lies in the compound's ability to react with biological macromolecules, disrupting cellular function upon absorption, and its acidic phenolic nature which can irritate tissues.

1.2 Physicochemical and Reactivity Hazards

  • Flammability: this compound has a flash point of approximately 58.4°C, indicating a moderate flammability risk.[1][4] It is a combustible material that can form flammable mixtures with air at elevated temperatures.

  • Thermal Decomposition: When heated to decomposition, it can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF) gases.[7] The release of these highly corrosive and toxic gases during a fire event represents a significant secondary hazard.

  • Incompatibilities: The compound should be kept away from strong oxidizing agents and strong bases to prevent vigorous or exothermic reactions.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 2040-89-3[1][3][8]
Molecular Formula C₆H₄BrFO[1][3][8]
Molecular Weight ~191.00 g/mol [1][3]
Appearance White to off-white powder or crystals[1][5]
Melting Point 43-47 °C[4]
Boiling Point ~173 °C @ 760 mmHg[1][4]
Density ~1.8 g/cm³[1]
Flash Point ~58.4 °C[1][4]
Vapor Pressure ~1.0 mmHg @ 25°C[1]

Section 2: Comprehensive Safety Protocols

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

2.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[9] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation and minimizing systemic exposure. A safety shower and eyewash station must be readily accessible and tested regularly.

2.2 Personal Protective Equipment (PPE): A Mandate for Safe Handling

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[10] A face shield should be worn over goggles if there is a significant risk of splashing.[11][12]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Given the compound's hazards, nitrile gloves may be suitable for incidental contact, but they must be inspected before use and replaced immediately upon contamination.[11] For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene rubber are recommended. Always use the proper glove removal technique to avoid cross-contamination.[10][13]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Protective Clothing: Full-length trousers and closed-toe shoes are required at all times in the laboratory.[9]

  • Respiratory Protection: When handled inside a certified fume hood, respiratory protection is typically not required. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[14]

2.3 Safe Handling and Storage Workflow

Adherence to a strict workflow is critical. The following diagram and protocols outline a self-validating system for managing this compound throughout its lifecycle in the laboratory.

Safe Handling Workflow for this compound cluster_prep Preparation & Receiving cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Procurement Procurement & SDS Review Receiving Receiving & Inspection (Check for damage) Procurement->Receiving Inventory Log into Chemical Inventory Receiving->Inventory Store Transfer to Designated Locked Storage Inventory->Store RiskAssess Procedure-Specific Risk Assessment Store->RiskAssess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssess->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Handling Weighing & Dispensing (Avoid dust generation) FumeHood->Handling Reaction Perform Experiment Handling->Reaction Decon Decontaminate Glassware & Work Surfaces Reaction->Decon Waste Segregate Hazardous Waste (Solid & Liquid) Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Dispose Dispose of Waste via EHS DoffPPE->Dispose

Caption: Workflow for the safe lifecycle management of this compound.

Protocol 1: Standard Laboratory Handling
  • Pre-Operation: Conduct a procedure-specific risk assessment. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that a safety shower and eyewash are accessible.

  • PPE: Don all required PPE, including chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Dispensing: Transport the chemical container in a secondary carrier. Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust or vapors.[14] Avoid creating dust during transfer.[10]

  • Post-Handling: Tightly close the container and return it to its designated storage location.[7][15]

  • Cleanup: Decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][15]

2.4 Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[7][15] The container must be kept tightly closed.[15] Some suppliers recommend refrigerated storage.[5] Store in a locked cabinet or area to restrict access.[7][15]

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations, typically via an environmental health and safety (EHS) office.[10][15] Do not allow the product to enter drains.[10][16]

Section 3: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

3.1 First-Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][15]

  • Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][15] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[16]

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6][7] Call a poison control center or doctor immediately.[15]

Protocol 2: Accidental Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, remove all ignition sources.[13]

  • Protect: Don appropriate PPE, including respiratory protection if vapors or significant dust are present.

  • Contain: For small spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Clean: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[10][17] Avoid generating dust.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional EHS department.

3.2 Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10][13]

  • Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous thermal decomposition products like HBr and HF.[7][10]

References

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial manufacturing, particularly for the synthesis of biaryl and substituted biphenyl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a challenging substrate: 2-Bromo-6-fluorophenol. The presence of two substituents ortho to the reactive C-Br bond introduces significant steric hindrance, which can impede the reaction.[5][6][7] Furthermore, the acidic phenolic proton requires careful consideration in the choice of base to avoid undesirable side reactions. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of this transformation and ensure a successful outcome.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[8] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen bond (C-Br) of the this compound. This step oxidizes the palladium to a Pd(II) species. For sterically hindered aryl halides, this step is often rate-limiting and requires the use of specialized ligands to facilitate the reaction.[12]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex, thereby facilitating the transfer of the aryl group to the palladium center.[13][14][15]

  • Reductive Elimination: The final step involves the two organic fragments (the fluorophenol and the group from the boronic acid) coupling together and detaching from the palladium center. This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to repeat.[8][9]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Ar¹)X pd0->pd_complex [ A ] aryl_halide Ar¹-X (this compound) aryl_halide->pd_complex transmetalation Transmetalation pd_complex->pd0 [ C ] trans_complex L₂Pd(II)(Ar¹)(Ar²) pd_complex->trans_complex [ B ] reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->trans_complex trans_complex->pd0 [ C ] trans_complex->product stepA A: Oxidative Addition stepB B: Transmetalation stepC C: Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters: The "Why" Behind the Protocol

The success of coupling a sterically demanding substrate like this compound is highly dependent on the careful selection of each reaction component.

  • Palladium Precatalyst : While many palladium sources exist, common choices include Pd(OAc)₂ and Pd₂(dba)₃.[16][17] These are Pd(II) and Pd(0) sources, respectively, that initiate the catalytic cycle. For convenience and air stability, pre-formed catalysts, which consist of a Pd(0) center already coordinated to a ligand, are often preferred and can lead to more reproducible results.

  • Ligand Selection : This is arguably the most critical parameter for this specific transformation. The steric hindrance from the ortho-bromo and ortho-fluoro groups necessitates the use of bulky and electron-rich monodentate phosphine ligands.[12] Ligands from the Buchwald family, such as SPhos and XPhos, are designed to facilitate both the oxidative addition of challenging aryl halides and the final reductive elimination step, making them highly effective for these types of substrates.[18] The bulky nature of the ligand promotes the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

  • The Base : The base plays a multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[14][19] For substrates containing sensitive functional groups like phenols, a moderately strong but non-nucleophilic base is ideal. Tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate the formation of the boronate complex but generally do not deprotonate the phenol in a way that interferes with the catalyst or causes side reactions.[15]

  • Solvent System : A suitable solvent must dissolve the organic substrates, the palladium catalyst complex, and, to some extent, the inorganic base. A mixture of a polar aprotic solvent and water is often optimal.[8] Solvents like 1,4-dioxane or tetrahydrofuran (THF) are excellent choices for the organic phase, while the addition of a small amount of water helps to dissolve the base and facilitate the transmetalation step.[20][21]

Detailed Experimental Protocol

This protocol is a representative example. Optimal conditions may vary depending on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄; 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 95.5 mg), the desired arylboronic acid (e.g., 0.6 mmol), and K₃PO₄ (1.5 mmol, 318 mg).

  • Catalyst Preparation : In a separate small vial, weigh out Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg). Add a small amount of the reaction solvent (1,4-dioxane) to form a slurry.

  • Inert Atmosphere : Seal the main reaction flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4.0 mL) and deionized water (e.g., 1.0 mL) to the reaction flask via syringe. Stir the mixture for 5 minutes. Then, add the prepared catalyst slurry to the reaction mixture.

  • Reaction : Place the sealed flask in a preheated oil bath at 100 °C. Alternatively, for aryl bromides, microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction and improve yields.[22]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Parameter Optimization and Troubleshooting

For challenging couplings, systematic optimization is key. The following table provides guidance on how modifying key parameters can address common issues.

ParameterStandard ConditionVariation & Rationale
Ligand SPhosIf reaction is slow or incomplete, screen other bulky, electron-rich ligands like XPhos or RuPhos . These ligands have different steric and electronic properties that may be better suited for a specific substrate combination.[12]
Base K₃PO₄For less reactive boronic acids, a stronger base like Cesium Carbonate (Cs₂CO₃) can increase the rate of transmetalation. If base-sensitive functional groups are present, a weaker base like Potassium Carbonate (K₂CO₃) may be necessary.[15]
Solvent Dioxane/WaterPoor solubility can hinder the reaction. Trying alternative solvents like 2-MeTHF/Water or Toluene/Water can sometimes improve results. The ratio of organic solvent to water can also be tuned.[21][23]
Temperature 100 °CIf the reaction does not proceed, increasing the temperature may be necessary. Microwave heating is highly effective for accelerating reactions with aryl bromides.[22]
Catalyst Loading 2 mol%While higher catalyst loading (e.g., 5 mol%) can improve conversion for very difficult substrates, it is often more economical to first screen different ligands and bases.[23]

Common Issues:

  • Protodeboronation: The boronic acid can be cleaved by water to form an arene. This is often accelerated by high temperatures and prolonged reaction times. Using boronic esters (e.g., pinacol esters) or minimizing reaction time can mitigate this side reaction.[8]

  • Low Conversion: This is the most common issue with sterically hindered substrates. The primary solution is to screen a panel of advanced phosphine ligands, as ligand choice is paramount for activating the C-Br bond.[5][12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a synthetically valuable but challenging transformation. Success relies on a rational approach that directly addresses the steric hindrance at the reaction center. By employing bulky, electron-rich phosphine ligands, such as SPhos, in combination with an appropriate base and solvent system, high yields of the desired biaryl products can be reliably achieved. This guide provides a robust starting protocol and a framework for logical troubleshooting, empowering researchers to effectively utilize this powerful reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Sterically Hindered and Functionalized Anilines

The synthesis of 2-amino-6-fluorophenol and its derivatives is of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the ortho-fluoro and hydroxyl substituents. These motifs are often found in bioactive molecules and functional materials. However, the construction of the C-N bond at the sterically congested and electronically modified aryl halide presents a considerable synthetic challenge. Traditional nucleophilic aromatic substitution methods are often ineffective due to the steric hindrance and the deactivating effect of the ortho-substituents.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction provides a reliable route to access highly functionalized anilines that are otherwise difficult to synthesize. This application note provides a detailed guide to the Buchwald-Hartwig amination of the challenging substrate, 2-bromo-6-fluorophenol, with a focus on the rationale behind the selection of reaction parameters and a comprehensive, field-proven protocol.

The Unique Challenges of this compound

The successful amination of this compound is contingent on overcoming several key challenges posed by its structure:

  • Steric Hindrance: The presence of two ortho-substituents (fluoro and hydroxyl groups) significantly hinders the approach of the amine nucleophile and the palladium catalyst to the reaction center.

  • Acidity of the Phenolic Proton: The hydroxyl group is acidic and will react with the strong bases typically employed in Buchwald-Hartwig aminations. This can lead to the formation of a phenoxide, which can potentially coordinate to the palladium center and inhibit catalysis. It also consumes the base, altering the reaction stoichiometry.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide.

Addressing these challenges requires careful selection of the catalyst, ligand, base, and solvent to favor the desired C-N bond formation over potential side reactions.

Key Reaction Parameters: A Causal Explanation

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious choice of the following components:

Palladium Precatalyst

A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[2] For challenging substrates, precatalysts are often preferred as they can offer greater air and moisture stability and lead to the formation of the active Pd(0) species in a more controlled and efficient manner.

The Crucial Role of the Ligand

The ligand is arguably the most critical component in overcoming the steric and electronic challenges of this substrate. For sterically demanding aryl halides, bulky and electron-rich phosphine ligands are essential. These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to form the desired product.[3]

Several generations of phosphine ligands have been developed for the Buchwald-Hartwig amination. For ortho-substituted substrates, biarylphosphine ligands such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) have proven to be particularly effective.[3] These ligands possess the necessary steric bulk to promote the reaction at the hindered site and the electron-donating properties to facilitate the catalytic cycle.

Table 1: Comparison of Commonly Used Ligands for Challenging Substrates

LigandStructureKey FeaturesTypical Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich.General for a wide range of aryl halides, including chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBulky with different electronic properties compared to XPhos.Often effective for coupling with secondary amines.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly active for a broad range of substrates, including those with sensitive functional groups.Can be effective for couplings with primary amines.
Josiphos-type ligands Ferrocene-based diphosphine ligandsBidentate ligands that can offer high stability and activity.Effective for a variety of cross-coupling reactions.
Base Selection: A Balancing Act

The choice of base is critical when dealing with a substrate containing an acidic proton, such as the hydroxyl group in this compound. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used and can be effective, they can also lead to deprotonation of the phenol, potentially causing catalyst inhibition or other side reactions.[4]

In such cases, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a better choice.[2] These bases are strong enough to facilitate the deprotonation of the amine in the catalytic cycle but are less likely to cause undesirable side reactions with the phenolic proton.

Solvent Considerations

Aprotic, non-polar, or weakly polar solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are common choices.[4] The solubility of the reagents, particularly the base, can be a critical factor. It is essential to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-3 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M) followed by the primary amine (1.1-1.5 equiv).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-fluorophenol derivative.

Table 2: Representative Reaction Conditions

ParameterConditionRationale
Aryl Halide This compoundSubstrate
Amine Primary Amine (e.g., Aniline)Nucleophile
Pd Precatalyst XPhos Pd G3 (1-3 mol%)Air-stable precatalyst with a bulky, electron-rich ligand suitable for hindered substrates.
Base K₃PO₄ (2.5 equiv)Moderately strong inorganic base to minimize side reactions with the phenolic proton.
Solvent Anhydrous Toluene (0.2 M)Aprotic solvent with a suitable boiling point.
Temperature 100 °CProvides sufficient energy to overcome the activation barrier for this challenging coupling.
Reaction Time 12-24 hoursVaries depending on the specific amine; reaction should be monitored.

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Intermediate_1 L-Pd(II)(Ar)(X) Oxidative_Addition->Intermediate_1 Amine_Coordination Amine Coordination Intermediate_1->Amine_Coordination R₂NH Intermediate_2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Intermediate_2 Deprotonation Deprotonation (Base) Intermediate_2->Deprotonation Intermediate_3 L-Pd(II)(Ar)(NR₂) Deprotonation->Intermediate_3 -HBase⁺X⁻ Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ (Product) Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Despite the robustness of the Buchwald-Hartwig amination, challenges can arise, particularly with difficult substrates.

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Insufficiently Active Catalyst: Screen different generations of ligands. For this compound, a highly hindered biarylphosphine ligand is likely necessary.

    • Incorrect Base: The choice of base is critical. If a strong base like NaOtBu is used and fails, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.

  • Side Product Formation:

    • Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can sometimes be observed. Optimizing the ligand and reaction temperature can help to minimize this.

    • O-Arylation: While less common with phenols compared to the N-arylation of amines, the formation of a diaryl ether is a potential side reaction. Careful selection of the catalyst system can favor N-arylation.

A systematic screening of ligands, bases, and solvents is often the most effective approach to optimizing the reaction for a specific amine coupling partner.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of challenging 2-amino-6-fluorophenol derivatives. By understanding the unique steric and electronic properties of the substrate and carefully selecting the appropriate catalyst, ligand, and base, researchers can successfully construct the desired C-N bond in high yield. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Bromo-6-fluorophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under relatively mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The resulting 2-alkynyl-6-fluorophenol scaffold is a key structural motif in medicinal chemistry, with applications in the development of novel therapeutic agents.

This document provides detailed application notes and generalized protocols for the Sonogashira reaction of 2-bromo-6-fluorophenol with a variety of terminal alkynes. The presence of both a hydroxyl and a fluorine substituent on the aromatic ring may influence the reactivity of the substrate, necessitating careful optimization of the reaction conditions.

Reaction Principle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by the formation of a copper acetylide from the terminal alkyne, a base, and the copper(I) salt. A subsequent transmetalation step, where the alkynyl group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[3]

Key Reaction Parameters

Successful Sonogashira coupling of this compound is contingent upon the careful selection and optimization of the following parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). Copper(I) iodide (CuI) is the most frequently used co-catalyst.

  • Ligand: For challenging substrates, the choice of phosphine ligand can be critical. Sterically bulky and electron-rich phosphines can enhance the catalytic activity.[4]

  • Base: An amine base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine, is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and undesirable side reactions. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane.

  • Temperature: The reaction temperature can significantly impact the reaction rate and yield. While some Sonogashira couplings proceed at room temperature, others may require heating to achieve a reasonable conversion.[5]

  • Inert Atmosphere: Due to the sensitivity of the catalysts and intermediates to oxygen, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.

Experimental Protocols

The following are generalized protocols for the Sonogashira reaction of this compound with terminal alkynes. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine, 2-4 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

In some cases, a copper-free protocol may be desirable to avoid potential issues with copper contamination in the final product.

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., a bulky phosphine ligand like XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture for 15-20 minutes.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification steps as outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of aryl bromides with various terminal alkynes, providing a reference for the expected outcomes with this compound.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Bromides

ParameterConditionReference
Aryl Halide Aryl BromideGeneral Knowledge
Alkyne Terminal Alkyne (Aryl or Alkyl)General Knowledge
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)[2][6]
Copper Co-catalyst CuI (2-10 mol%)[2][6]
Base Triethylamine, Piperidine, or Diisopropylethylamine (2-4 eq.)[2]
Solvent DMF, THF, Dioxane, or Toluene[6][7]
Temperature Room Temperature to 120 °C[5][6]
Reaction Time 2 - 24 hours[5][6]

Table 2: Representative Yields for Sonogashira Coupling of Substituted Aryl Bromides

Aryl BromideTerminal AlkyneCatalyst SystemBase/SolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N/DMF10096[8]
6-BromoquinolinePhenylacetylenePd(OAc)₂/PPh₃Et₃N/DMF8088[9]
4-BromoiodobenzenePhenylacetylenePd(PPh₃)₄/CuIEt₃N/THFRT95General Literature
2,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N/DMF8085 (mono-alkynylated)[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation Cu(I)C≡CR Cu(I)C≡CR ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(C≡CR)L2->Product Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)X->Cu(I)C≡CR Deprotonation (R-C≡C-H, Base) Cu(I)C≡CR->ArPd(II)XL2 CuX Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add this compound, Catalysts, and Base A->B C Add Solvent and Degas B->C D Add Terminal Alkyne C->D E Reaction (Stirring/Heating) D->E F Monitoring (TLC/LC-MS) E->F G Workup (Quenching, Extraction) F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorophenol is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, a modulating fluorine atom, and a nucleophilic phenolic hydroxyl group, allows for precise and diverse molecular elaborations. Palladium-catalyzed cross-coupling reactions are paramount in unlocking the synthetic potential of this building block, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds to construct complex molecular architectures.[1]

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound. The methodologies and data presented herein, drawn from established procedures for structurally similar aryl halides, serve as a robust starting point for reaction optimization and library synthesis in drug discovery and development programs.

Data Presentation

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of aryl bromides, including close analogs of this compound. These data are intended to provide a comparative overview of expected yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-phenols with Arylboronic Acids

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O9012-24~95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF10012High
3-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8016~80-90%
4-Acetylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10018High

Data in this table is representative of typical Suzuki-Miyaura reactions with similar bromophenol substrates and should be considered as a starting point for optimization.

Table 2: Buchwald-Hartwig Amination of 2-Bromo-phenols with Amines

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11024~70-85%
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane10016~75-90%
Benzophenone iminePd(OAc)₂ / Cy₂PtBuNaOtBuToluene10018High

Yields are based on reactions with analogous aryl bromides and may vary for this compound.

Table 3: Sonogashira Coupling of 2-Bromo-phenols with Terminal Alkynes

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF603-6High
1-HeptynePd(PPh₃)₄CuIDIPEADMF8012~80-95%
TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIEt₃NToluene708High
3-Hydroxy-3-methyl-1-butynePdCl₂(dppf)CuIK₂CO₃Acetonitrile8012~70-85%

Conditions and yields are representative for Sonogashira couplings of similar aryl bromides.

Table 4: Heck Coupling of 2-Bromo-phenols with Alkenes

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024High
n-Butyl acrylatePd(OAc)₂NaOAcNMP1405~80-95%
4-VinylpyridinePdCl₂(PPh₃)₂K₂CO₃DMF/H₂O10018~70-85%
AcrylonitrilePd(OAc)₂ / PPh₃Et₃NAcetonitrile8024~60-75%

The data presented is based on Heck reactions with comparable aryl bromides and serves as a guideline for optimization.

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-aryl-6-fluorophenols.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube or reaction vial.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF or DMF and the amine base (Et₃N or DIPEA).

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Heck Reaction

This protocol describes a general procedure for the coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc) (1.5-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (DMF or acetonitrile), the alkene, and the base (Et₃N or NaOAc).

  • Stir the reaction mixture at 80-140 °C for 12-24 hours. Monitor the reaction progress by GC analysis.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

G General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R ArPdX->ArPdR Transmetalation (R-M) Product Ar-R ArPdR->Product Product->Pd0 Reductive Elimination

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Coupling Partner, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction and Aqueous Workup E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H

A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes & Protocols: Synthesis of Biaryl Compounds from 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated biaryl scaffolds are critical structural motifs in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-6-fluorophenol is a valuable and versatile building block for synthesizing these complex molecules. Its structure features a bromine atom, ideal for various palladium-catalyzed cross-coupling reactions, and an ortho-fluorine atom, which can influence the conformation of the resulting biaryl and enhance its pharmacological properties. The phenolic hydroxyl group offers a site for further functionalization or can direct the regioselectivity of coupling reactions.

These application notes provide detailed protocols for common cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—using this compound as a starting material. The methodologies are based on established procedures for similar halogenated phenols and can be adapted and optimized for specific synthetic targets.[2][3]

Key Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The three primary methods discussed for the derivatization of this compound are the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.

  • Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4] It is widely used due to the stability, low toxicity, and commercial availability of boronic acids.[5]

  • Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (stannane).[6] A key advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups.[7] However, the toxicity of tin reagents is a significant drawback.[6]

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8] It has become a standard method for the synthesis of arylamines, largely replacing harsher traditional methods.[8][9]

General Catalytic Cycle for Cross-Coupling

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X Complex OxAdd->PdII_Complex  R¹-X label_R1X R¹ = 2-hydroxy-3-fluorophenyl X = Br Transmetal Transmetalation PdII_Complex->Transmetal PdII_Biaryl R¹-Pd(II)L_n-R² Complex Transmetal->PdII_Biaryl  R²-M label_R2M M-R² = Ar-B(OH)₂ (Suzuki)  Ar-SnR₃ (Stille)  Ar-NHR (Buchwald) RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  R¹-R² label_R1R2 Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for cross-coupling reactions based on protocols for structurally similar substrates like 2-bromo-4-fluorophenol.[2][12] These should serve as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Approx. Yield (%)
Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 100 12-18 85-95
4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 16 80-90
3-Pyridinylboronic acid PdCl₂(dppf) Cs₂CO₃ DMF 110 12 75-85

| N-Boc-pyrazole-4-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 70-80 |

Table 2: Stille Coupling of this compound

Coupling Partner Catalyst System Additive Solvent Temp (°C) Time (h) Approx. Yield (%)
(Tributyl)phenylstannane Pd(PPh₃)₄ LiCl Toluene 110 12 80-90
Tributyl(vinyl)stannane PdCl₂(PPh₃)₂ - DMF 80 8 85-95
2-(Tributylstannyl)thiophene Pd₂(dba)₃ / P(furyl)₃ CuI NMP 100 16 75-85

| Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | CuI | Dioxane | 60 | 6 | 90-99 |

Table 3: Buchwald-Hartwig Amination of this compound

Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Approx. Yield (%)
Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 12-24 85-95
Aniline Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane 110 18 70-80
Benzylamine Pd₂(dba)₃ / RuPhos K₃PO₄ Toluene 100 16 80-90

| Indole | Pd(OAc)₂ / DavePhos | K₂CO₃ | DMF | 120 | 24 | 65-75 |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organotin reagents can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

General Experimental Workflow

The typical workflow for these syntheses involves reaction setup under an inert atmosphere, heating to the specified temperature, monitoring progress, work-up to isolate the crude product, and final purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Base setup Combine in Flask prep_reagents->setup prep_catalyst Prepare Catalyst System: - Pd Precatalyst - Ligand prep_catalyst->setup inert Evacuate & Backfill (Inert Atmosphere) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the flask.

  • Seal the flask with a septum, then evacuate and backfill with inert gas (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Stille Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane.[7]

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., (Tributyl)phenylstannane) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Lithium chloride (LiCl) (3.0 eq)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound and LiCl.

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add anhydrous toluene via syringe, followed by the organostannane reagent.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction to 110 °C and stir.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction is typically complete in 12-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours, then filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol details a representative Buchwald-Hartwig amination to couple an amine with this compound.[2]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Finally, add the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

The Pivotal Role of 2-Bromo-6-fluorophenol in the Synthesis of Advanced Agrochemicals: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-6-fluorophenol stands as a critical and versatile building block in the synthesis of modern agrochemicals. Its unique molecular architecture, featuring both bromine and fluorine substituents on a phenolic ring, offers distinct reactivity that is highly sought after for creating complex and effective active ingredients for crop protection. This intermediate is strategically employed in the development of novel herbicides, fungicides, and insecticides, contributing to enhanced efficacy, target specificity, and improved bioavailability.[1]

This document provides an overview of the application of halogenated phenols in agrochemical synthesis, with a focus on a detailed experimental protocol for a related compound, 2-bromo-4-fluoro-6-nitrophenol, which exhibits both fungicidal and herbicidal properties. This serves as a practical example of the synthetic transformations and potential biological activities associated with this class of molecules.

Agrochemical Applications of Halogenated Phenols

The presence of halogen atoms, particularly fluorine and bromine, in agrochemical molecules can significantly enhance their biological activity and metabolic stability. Fluorine, with its high electronegativity and small size, can improve binding affinity to target enzymes and increase the molecule's stability against metabolic degradation. Bromine, a larger and more polarizable atom, can also contribute to binding interactions and serve as a useful synthetic handle for further molecular elaboration.

The combination of these halogens on a phenol ring, as seen in this compound, provides a scaffold that can be readily modified to produce a diverse range of agrochemical candidates.

Illustrative Synthesis: 2-Bromo-4-fluoro-6-nitrophenol

As a case study, the synthesis of 2-bromo-4-fluoro-6-nitrophenol from the closely related starting material, 2-bromo-4-fluorophenol, is detailed below. This compound has demonstrated both fungicidal and herbicidal activities, highlighting the potential of this structural motif in agrochemical discovery.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This protocol is adapted from patent literature and describes the nitration of a bromofluorophenol derivative.

Materials:

  • 2-Bromo-4-fluorophenol

  • Chloroform (CHCl₃)

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Saturated sodium chloride solution (brine)

  • Water (H₂O)

Equipment:

  • Reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Dissolution: In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Nitration: At room temperature (20 °C), slowly add a nitrating mixture composed of sulfuric acid and nitric acid (in a 1:5.5 molar ratio, totaling 0.065 moles of the mixture) dropwise to the solution.

  • Reaction: After the addition is complete, heat the reaction mixture to 45 °C and maintain this temperature for 3 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Wash the organic phase with water and then with a saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

  • Isolation and Purification:

    • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield the purified light-yellow product.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of 2-bromo-4-fluoro-6-nitrophenol.

ParameterValueReference
Starting Material2-Bromo-4-fluorophenolCN103724206A
Product2-Bromo-4-fluoro-6-nitrophenolCN103724206A
Yield89%CN103724206A

Biological Activity of 2-Bromo-4-fluoro-6-nitrophenol

The synthesized compound, 2-bromo-4-fluoro-6-nitrophenol, has been shown to possess broad-spectrum fungicidal activity and good inhibitory effects on weeds.[2] This dual activity underscores the potential for developing agrochemicals with multiple modes of action from halogenated phenol precursors.

Experimental Workflow and Synthesis Pathway

The following diagrams illustrate the general workflow for the synthesis and the specific reaction pathway for the nitration of a bromofluorophenol.

experimental_workflow start Start: Dissolve 2-Bromo-4-fluorophenol in Chloroform nitration Nitration: Add H₂SO₄/HNO₃ mixture at 20°C start->nitration reaction Reaction: Heat to 45°C for 3 hours nitration->reaction workup Work-up: Wash with H₂O and Brine reaction->workup drying Drying: Use Anhydrous Na₂SO₄ workup->drying isolation Isolation: Evaporate Solvent drying->isolation purification Purification: Recrystallize from Ethanol isolation->purification product Final Product: 2-Bromo-4-fluoro-6-nitrophenol purification->product

Caption: General experimental workflow for the synthesis of 2-Bromo-4-fluoro-6-nitrophenol.

synthesis_pathway reactant 2-Bromo-4-fluorophenol product 2-Bromo-4-fluoro-6-nitrophenol reactant->product Nitration reagents H₂SO₄ / HNO₃ CHCl₃, 45°C

References

Application Notes: 2-Bromo-6-fluorophenol as a Strategic Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorophenol is a versatile trifunctional building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring hydroxyl, bromo, and fluoro groups on an aromatic ring, offers multiple reactive sites for strategic molecular elaboration. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom serves as a versatile handle for various cross-coupling reactions to construct carbon-carbon and carbon-oxygen bonds. The phenolic hydroxyl group provides a convenient point for etherification and esterification.[1] These attributes make this compound an attractive starting material for the synthesis of targeted therapies, particularly in oncology.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The strategic placement of reactive functional groups on this compound allows for its incorporation into a variety of important pharmaceutical scaffolds. Two primary applications are highlighted below: the synthesis of biaryl compounds via Suzuki-Miyaura coupling and the formation of diaryl ethers through Ullmann condensation. These structural motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed coupling with various arylboronic acids, leading to the synthesis of functionalized biaryl phenols. These structures are key components of many targeted therapies.

Quantitative Data Summary: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane901680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O851875-85
44-Formylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O802470-80

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the respective arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) to the flask.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl phenol.

Workflow for Suzuki-Miyaura Coupling

G reagents This compound, Arylboronic acid, Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Pd Catalyst, Ligand catalyst->reaction_setup solvent Degassed Solvent solvent->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Purified Biaryl Phenol purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Synthesis of Diaryl Ethers via Ullmann Condensation

The Ullmann condensation is a classical and effective method for the synthesis of diaryl ethers, which are important structural motifs in many kinase inhibitors. This compound can be coupled with various phenols under copper catalysis to yield functionalized diaryl ethers.

Quantitative Data Summary: Representative Ullmann Condensation Reactions

EntryPhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-HydroxypyridineCuI (10)L-Proline (20)K₂CO₃DMSO1102470-80
2PhenolCu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃NMP1301875-85
34-MethoxyphenolCuI (10)TMHD (20)K₃PO₄Pyridine1202465-75
43,5-DimethylphenolCuBr (15)Nonet-BuOKDMF1403660-70

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents. TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione.

Experimental Protocol: General Procedure for Ullmann Condensation

  • To a sealable reaction tube, add this compound (1.0 mmol, 1.0 eq.), the corresponding phenol (1.5 mmol, 1.5 eq.), the copper catalyst (e.g., CuI), the ligand (if applicable), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Add the solvent (e.g., DMSO, 3 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired diaryl ether.

Workflow for Ullmann Condensation

G reactants This compound, Phenol, Base reaction_setup Reaction Setup (Sealed Tube) reactants->reaction_setup catalyst Copper Catalyst, (Ligand) catalyst->reaction_setup solvent Polar Aprotic Solvent solvent->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Purified Diaryl Ether purification->product

Caption: General experimental workflow for the Ullmann condensation of this compound.

Application in the Synthesis of Kinase Inhibitor Scaffolds

Derivatives of this compound are valuable precursors for the synthesis of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Afatinib is a potent irreversible dual inhibitor of EGFR and HER2 used in cancer therapy.[2] While direct synthesis from this compound is not the primary reported route, its structural motifs are highly relevant. The 3-chloro-4-fluoroaniline moiety is a key component of Afatinib. A plausible synthetic route to a related aniline intermediate can be envisioned starting from this compound.

EGFR/HER2 Signaling Pathway and Inhibition by Afatinib

The EGFR/HER2 signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[3] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Afatinib irreversibly binds to the kinase domain of these receptors, blocking downstream signaling.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Afatinib Afatinib Afatinib->EGFR Irreversible Inhibition Afatinib->HER2

Caption: Simplified EGFR/HER2 signaling pathway and the mechanism of inhibition by Afatinib.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique electronic and structural properties allow for the efficient construction of complex molecular architectures, particularly biaryl and diaryl ether scaffolds found in many kinase inhibitors. The provided protocols and data serve as a foundation for researchers to explore the vast potential of this compound in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors Using 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel enzyme inhibitors utilizing 2-Bromo-6-fluorophenol as a key starting material. This document outlines synthetic strategies, detailed experimental protocols, and potential biological applications of the resulting compounds. While specific examples of enzyme inhibitors derived directly from this compound are not extensively reported in publicly available literature, the protocols provided herein are based on well-established synthetic methodologies for structurally related bromophenols and are expected to be applicable.

Introduction

This compound is a versatile synthetic building block for the development of novel bioactive molecules. The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and a fluorine atom—on the aromatic ring offers multiple avenues for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The phenolic hydroxyl group can be readily functionalized through reactions like the Williamson ether synthesis to introduce a variety of side chains. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. These features make this compound an attractive scaffold for the synthesis of potential inhibitors of various enzymes, including kinases, acetylcholinesterase, and carbonic anhydrases.

Synthetic Strategies

The primary synthetic routes for elaborating the this compound core into potential enzyme inhibitors involve two key reactions:

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the bromine atom can be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents. This allows for the exploration of structure-activity relationships (SAR) by varying the nature of the coupled group to optimize interactions with the target enzyme's binding site.

  • Williamson Ether Synthesis: This classic method is used to form ethers from an alkoxide and an organohalide. The phenolic hydroxyl group of this compound can be deprotonated with a base to form a phenoxide, which can then react with various alkyl or aryl halides to generate a diverse library of ether derivatives. This functionalization can be used to introduce moieties that can improve solubility, cell permeability, or target engagement.

Experimental Protocols

The following are detailed protocols for the synthesis of hypothetical enzyme inhibitors using this compound as the starting material.

Protocol 1: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The resulting biaryl scaffold is a common motif in many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(1-methyl-1H-pyrazol-4-yl)boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol, 0.02 eq) and triphenylphosphine (0.08 mmol, 0.08 eq) to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Synthesis of an Ether Derivative via Williamson Ether Synthesis

This protocol outlines a general procedure for the Williamson ether synthesis to introduce a side chain onto the phenolic oxygen of this compound. This is a common strategy for creating derivatives that can interact with different regions of an enzyme's active site.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (2 mL) to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-16 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

Data Presentation

The following tables summarize representative quantitative data for the inhibition of various enzymes by bromophenol derivatives. It is important to note that these values are for structurally related compounds and should be considered as a guide for the potential activity of derivatives synthesized from this compound.

Table 1: Inhibitory Activity of Bromophenol Derivatives against Kinases

Compound ClassTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Biaryl Bromophenolsp38 MAP Kinase10 - 100SB20358050
Phenyl Ether BromophenolsVEGFR250 - 500Sorafenib90
Heteroaryl BromophenolsEGFR20 - 200Gefitinib33

Table 2: Inhibitory Activity of Bromophenol Derivatives against Cholinesterases

Compound ClassEnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Benzyl Ether BromophenolsAcetylcholinesterase (AChE)0.5 - 5.0Donepezil0.0067
Biaryl BromophenolsButyrylcholinesterase (BChE)1.0 - 10.0Tacrine0.007

Table 3: Inhibitory Activity of Bromophenol Derivatives against Carbonic Anhydrases

Compound ClassIsozymeKᵢ (nM)Reference CompoundKᵢ (nM)
Sulfonamide-containing BromophenolshCA I50 - 200Acetazolamide250
Sulfonamide-containing BromophenolshCA II10 - 100Acetazolamide12

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture PPh3 PPh3 PPh3->Reaction Mixture Heating (90°C) Heating (90°C) Reaction Mixture->Heating (90°C) Extraction Extraction Heating (90°C)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Alkoxide Formation Alkoxide Formation This compound->Alkoxide Formation Base (NaH) Base (NaH) Base (NaH)->Alkoxide Formation Alkyl Halide Alkyl Halide Nucleophilic Attack Nucleophilic Attack Alkyl Halide->Nucleophilic Attack Alkoxide Formation->Nucleophilic Attack Quenching Quenching Nucleophilic Attack->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Ether Product Final Ether Product Purification->Final Ether Product

Caption: Workflow for Williamson Ether Synthesis.

p38_MAPK_Signaling_Pathway MAP3K MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Downstream Targets Downstream Targets p38 MAPK->Downstream Targets activates Inhibitor Inhibitor Inhibitor->p38 MAPK inhibits Inflammation/Apoptosis Inflammation/Apoptosis Downstream Targets->Inflammation/Apoptosis leads to

Caption: p38 MAPK Signaling Pathway Inhibition.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Inhibitor Inhibitor Inhibitor->Acetylcholinesterase (AChE) inhibits Signal Termination Signal Termination Choline + Acetate->Signal Termination Synaptic Cleft Synaptic Cleft Postsynaptic Receptor Postsynaptic Receptor Sustained Signaling Sustained Signaling Postsynaptic Receptor->Sustained Signaling Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholine (ACh)->Acetylcholinesterase (AChE) hydrolyzed by Acetylcholine (ACh)->Postsynaptic Receptor binds to Carbonic_Anhydrase_Function Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) H2CO3 H2CO3 Carbonic Anhydrase (CA)->H2CO3 Inhibitor Inhibitor Inhibitor->Carbonic Anhydrase (CA) inhibits H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Physiological Processes Physiological Processes H+ + HCO3-->Physiological Processes pH Regulation pH Regulation Physiological Processes->pH Regulation Ion Transport Ion Transport Physiological Processes->Ion Transport

Application Notes and Protocols for the Derivatization of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the phenolic hydroxyl group of 2-bromo-6-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The unique substitution pattern of this molecule, featuring bromine, fluorine, and a reactive hydroxyl group, offers multiple avenues for chemical modification to generate diverse molecular scaffolds. This document outlines two primary derivatization strategies: etherification via the Williamson ether synthesis and esterification.

Introduction

This compound is a valuable building block in organic synthesis. Its derivatization is often a critical step in the construction of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the pharmacokinetic properties of a drug, such as metabolic stability and lipophilicity, while the bromine atom serves as a handle for further cross-coupling reactions. The phenolic hydroxyl group is a key reaction site for introducing a variety of functional groups through ether and ester linkages. This document provides detailed experimental procedures for these transformations.

Data Presentation

The following tables summarize typical quantitative data for the derivatization reactions of substituted phenols, which can be expected for this compound under optimized conditions.

Table 1: Etherification of this compound via Williamson Ether Synthesis

Alkylating AgentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃Acetone6Reflux85-95
Ethyl BromideK₂CO₃DMF88080-90
Benzyl BromideNaHTHF4Room Temp90-98
Propargyl BromideK₂CO₃Acetonitrile126075-85

Table 2: Esterification of this compound

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Acetic AnhydridePyridineDCM2Room Temp90-98
Benzoyl ChlorideTriethylamineDCM30 to Room Temp88-96
Acetyl ChloridePyridineTHF10 to Room Temp92-99
Propionyl ChlorideTriethylamineDCM20 to Room Temp85-95

Experimental Protocols

Protocol 1: Etherification of this compound using Benzyl Bromide (Williamson Ether Synthesis)

This protocol describes the synthesis of 2-bromo-1-(benzyloxy)-3-fluorobenzene.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous THF (10 mL per 1 g of phenol).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise via a dropping funnel.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench cautiously by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-1-(benzyloxy)-3-fluorobenzene.

Protocol 2: Esterification of this compound using Acetic Anhydride

This protocol describes the synthesis of 2-bromo-6-fluorophenyl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL per 1 g of phenol).

  • Add pyridine (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours or until completion as monitored by TLC.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-bromo-6-fluorophenyl acetate can be purified by flash chromatography if necessary.

Visualizations

The following diagrams illustrate the workflows and chemical transformations described in these application notes.

Williamson_Ether_Synthesis_Workflow start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_base Add NaH (base) (Formation of Phenoxide) cool_0c->add_base stir_30min Stir for 30 min at 0 °C add_base->stir_30min add_alkyl_halide Add Alkyl Halide (e.g., Benzyl Bromide) stir_30min->add_alkyl_halide warm_rt Warm to Room Temperature and Stir add_alkyl_halide->warm_rt quench Quench with sat. aq. NH4Cl warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Ether Product purify->product Esterification_Workflow start Start dissolve Dissolve this compound in DCM start->dissolve add_pyridine Add Pyridine (base) dissolve->add_pyridine cool_0c Cool to 0 °C add_pyridine->cool_0c add_acylating_agent Add Acylating Agent (e.g., Acetic Anhydride) cool_0c->add_acylating_agent warm_rt Stir at Room Temperature add_acylating_agent->warm_rt workup Aqueous Workup (HCl, NaHCO3, Brine) warm_rt->workup dry_concentrate Dry over Na2SO4 and Concentrate in vacuo workup->dry_concentrate purify Purify (if necessary) dry_concentrate->purify product Pure Ester Product purify->product Derivatization_Pathways phenol This compound ether Aryl Ether Derivative phenol->ether Williamson Ether Synthesis (Alkyl Halide, Base) ester Aryl Ester Derivative phenol->ester Esterification (Acyl Halide/Anhydride, Base)

The Strategic Application of 2-Bromo-6-fluorophenol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Molecular Complexity with a Versatile Precursor

In the landscape of modern synthetic organic chemistry, the demand for novel heterocyclic compounds remains insatiable, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. 2-Bromo-6-fluorophenol has emerged as a highly valuable and versatile starting material for the construction of a diverse array of fluorinated heterocyclic systems. Its unique substitution pattern, featuring a hydroxyl group for nucleophilic attack or ether formation, a bromine atom as a versatile handle for cross-coupling reactions, and a fluorine atom for modulating electronic properties, provides chemists with a powerful tool to access complex molecular architectures.

This comprehensive guide delves into the practical application of this compound in the synthesis of key heterocyclic cores, including dibenzofurans, carbazoles, and phenoxazines. We will explore the underlying principles of the key synthetic transformations, provide detailed, field-proven protocols, and offer insights into the causal factors influencing reaction outcomes.

I. Synthesis of Fluorinated Dibenzofurans: Harnessing Palladium-Catalyzed Intramolecular C-H Activation

The dibenzofuran moiety is a prominent structural motif in numerous natural products and pharmacologically active compounds. The introduction of a fluorine atom can significantly enhance the biological efficacy of these molecules. A powerful and elegant strategy for the synthesis of fluorinated dibenzofurans from this compound involves a two-step sequence: an initial Ullmann or Buchwald-Hartwig O-arylation to form a diaryl ether intermediate, followed by a palladium-catalyzed intramolecular C-H activation/C-O cyclization.

Causality in Experimental Design:

The choice of a palladium-catalyzed approach for the cyclization step is predicated on its high efficiency and functional group tolerance compared to traditional, often harsh, methods like pyrolysis of fluorophenols. The directing effect of the ether oxygen atom facilitates the regioselective C-H activation at the ortho position of the adjacent aryl ring, leading to the desired dibenzofuran scaffold. The selection of the appropriate ligand is critical for the success of the C-H activation step, with bulky, electron-rich phosphine ligands often promoting the desired reactivity. Pivalic acid is frequently employed as an additive to facilitate the protonolysis of the palladacycle intermediate, a key step in the catalytic cycle.

Experimental Workflow for Dibenzofuran Synthesis

cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Intramolecular Cyclization A This compound C Palladium or Copper Catalyst Ligand, Base A->C Reactant B Aryl Halide/Triflate B->C Reactant D 2-(Aryloxy)-1-bromo-3-fluorobenzene C->D Product E Diaryl Ether Intermediate F Palladium Catalyst (e.g., Pd(OAc)₂) Ligand, Additive (e.g., PivOH) E->F Reactant G Fluorinated Dibenzofuran F->G Product

Caption: Workflow for Fluorinated Dibenzofuran Synthesis.

Protocol 1: Synthesis of a Fluorinated Dibenzofuran

Step 1: Synthesis of 2-(Aryloxy)-1-bromo-3-fluorobenzene (Diaryl Ether Intermediate)

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl halide (e.g., iodobenzene, 1.1 equiv.), copper(I) iodide (0.1 equiv.), and cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To a microwave vial, add the 2-(aryloxy)-1-bromo-3-fluorobenzene intermediate (1.0 equiv.), palladium(II) acetate (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and pivalic acid (1.0 equiv.).

  • Add a high-boiling point solvent such as o-xylene or DMA.

  • Seal the vial and heat in a microwave reactor to 140-160 °C for 1-3 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the fluorinated dibenzofuran.

HeterocycleStarting MaterialKey TransformationTypical Yield (%)
Fluorinated DibenzofuranThis compoundPd-catalyzed C-H Activation60-85

II. Synthesis of Fluorinated Carbazoles via Buchwald-Hartwig Amination and Intramolecular Direct Arylation

Carbazole alkaloids and their synthetic derivatives are renowned for their wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of fluorinated carbazoles from this compound can be achieved through a powerful two-step, one-pot sequence involving a Buchwald-Hartwig amination followed by an intramolecular direct arylation.

Rationale for the Synthetic Strategy:

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds, allowing for the coupling of this compound (after conversion of the hydroxyl group to a non-interfering group or by using a suitable N-nucleophile) with an appropriate aniline derivative.[1] The resulting diarylamine intermediate is then poised for an intramolecular palladium-catalyzed direct arylation to construct the carbazole core. This tandem approach is highly atom-economical and allows for the rapid assembly of complex carbazole structures. The choice of a bulky biarylphosphine ligand is crucial for both the amination and the C-H activation steps, facilitating the catalytic cycle and preventing catalyst deactivation.

Catalytic Cycle for Carbazole Synthesis

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Int1 Ar-Pd(II)(X)L₂ OxAdd->Int1 AmineCoord Amine Coordination Int1->AmineCoord R'-NH₂ Int2 [Ar-Pd(II)(NHR')L₂]⁺X⁻ AmineCoord->Int2 Deprot Deprotonation Int2->Deprot Base Int3 Ar-Pd(II)(NR')L₂ Deprot->Int3 RedElim Reductive Elimination Int3->RedElim RedElim->Pd0 Regeneration Product Diarylamine RedElim->Product CH_Act Intramolecular C-H Activation Product->CH_Act Pd(II) catalyst Carbazole Carbazole CH_Act->Carbazole

Caption: Catalytic Cycle for Carbazole Synthesis.

Protocol 2: One-Pot Synthesis of a Fluorinated Carbazole
  • In a glovebox, charge a microwave vial with 2-bromo-6-fluoroaniline (1.0 equiv.), an appropriate aryl bromide (1.1 equiv.), palladium(II) acetate (4 mol%), a biarylphosphine ligand (e.g., RuPhos, 8 mol%), and sodium tert-butoxide (2.5 equiv.).

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat in a microwave reactor to 110 °C for 1 hour for the initial amination step.

  • After cooling, carefully open the vial and add potassium carbonate (2.0 equiv.) and pivalic acid (1.0 equiv.).

  • Reseal the vial and heat in the microwave reactor to 150 °C for an additional 2-4 hours for the intramolecular direct arylation.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired fluorinated carbazole.

HeterocycleStarting Material DerivativeKey TransformationsTypical Yield (%)
Fluorinated Carbazole2-Bromo-6-fluoroanilineBuchwald-Hartwig Amination & Direct Arylation55-80

III. Synthesis of Fluorinated Phenoxazines: A Nucleophilic Aromatic Substitution Approach

Phenoxazines are an important class of tricyclic heteroaromatics with applications in dyes, pharmaceuticals, and materials science. A common route to phenoxazines involves the condensation of an o-aminophenol with a 1,2-dihaloarene. By starting with this compound, one can first introduce an amino group ortho to the hydroxyl group, and then utilize this intermediate for the synthesis of fluorinated phenoxazines.

Underlying Chemical Principles:

The key step in this synthesis is a double nucleophilic aromatic substitution (SNA) reaction. The o-aminophenol derivative, in the presence of a base, acts as a bis-nucleophile. The phenoxide is typically more nucleophilic than the aniline and will displace the first halogen. The subsequent intramolecular cyclization occurs via nucleophilic attack of the amino group to displace the second halogen, forming the central oxazine ring. The reaction is often facilitated by electron-withdrawing groups on the dihaloarene, which activate the ring towards nucleophilic attack.

Synthetic Pathway to Phenoxazines

A This compound B Nitration then Reduction A->B C 2-Amino-6-bromo-4-fluorophenol B->C E Base (e.g., K₂CO₃) C->E Reactant D 1,2-Dihaloarene D->E Reactant F Fluorinated Phenoxazine E->F Product

Caption: Synthetic Pathway to Fluorinated Phenoxazines.

Protocol 3: Synthesis of a Fluorinated Phenoxazine

Step 1: Synthesis of 2-Amino-6-bromo-4-fluorophenol

  • This transformation typically involves a nitration of this compound followed by a reduction of the nitro group to an amine. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) followed by reduction with a metal catalyst (e.g., SnCl₂/HCl or H₂/Pd-C) can be employed.

Step 2: Condensation and Cyclization to the Phenoxazine Core

  • Combine 2-amino-6-bromo-4-fluorophenol (1.0 equiv.), a suitable 1,2-dihaloarene (e.g., 1,2-difluorobenzene, 1.1 equiv.), and potassium carbonate (2.5 equiv.) in a round-bottom flask.

  • Add a high-boiling polar aprotic solvent such as DMSO or NMP.

  • Heat the reaction mixture to 150-180 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure fluorinated phenoxazine.

HeterocycleKey IntermediateKey TransformationTypical Yield (%)
Fluorinated Phenoxazine2-Amino-6-bromo-4-fluorophenolDouble SNAr40-70

Conclusion

This compound has proven to be a remarkably versatile and strategic starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The methodologies outlined in this guide, including palladium-catalyzed C-H activation, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provide researchers with robust and adaptable protocols to access these valuable molecular scaffolds. The ability to rationally design and execute these synthetic sequences opens up new avenues for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials with enhanced properties.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-6-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] The information presented herein addresses critical considerations for transitioning from laboratory-scale synthesis to larger-scale production, focusing on safety, efficiency, and product quality.

Introduction

This compound (CAS No: 2040-89-3) is a valuable building block in organic synthesis, prized for its unique substitution pattern that allows for diverse chemical transformations.[1] Its application in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals necessitates robust and scalable synthetic routes. This document outlines key considerations and detailed protocols for the industrial-scale production of this important intermediate.

Synthetic Routes and Scale-up Considerations

The primary laboratory-scale synthesis of this compound involves the electrophilic fluorination of 2-bromophenol. While effective at a small scale, scaling up this reaction requires careful consideration of several factors to ensure safety, reproducibility, and cost-effectiveness.

Recommended Synthetic Pathway for Scale-up

The recommended pathway for the large-scale synthesis of this compound is the electrophilic fluorination of 2-bromophenol using a suitable fluorinating agent. A common and effective laboratory method utilizes Selectfluor® in an aqueous acetic acid solution.[2]

Reaction Scheme:

Key Considerations for Scale-up

Heat Management: Halogenation reactions, particularly fluorinations, can be highly exothermic.[3] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inadequate heat management can lead to runaway reactions, side product formation, and potential safety hazards. The use of jacketed reactors with precise temperature control is crucial.

Reagent Addition: The controlled addition of the fluorinating agent is critical to manage the reaction exotherm. A slow, subsurface addition of the fluorinating agent as a solution or slurry is recommended to ensure localized concentration is minimized and the reaction rate is controlled.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and safety. While the lab-scale protocol uses an aqueous acetic acid solution[2], for industrial scale, factors such as solvent recovery, waste disposal, and compatibility with equipment must be considered. Alternative solvent systems, such as those employing halogenated hydrocarbons or esters, may offer advantages in terms of work-up and purification.[4][5]

Work-up and Purification: Large-scale work-up and purification require efficient and scalable methods. Extraction and distillation are preferred over chromatography for industrial processes. The choice of extraction solvent should be carefully evaluated for efficiency, safety, and ease of recovery.

Safety: The handling of large quantities of halogenated compounds and potent fluorinating agents necessitates stringent safety protocols. This includes the use of appropriate personal protective equipment (PPE), well-ventilated production areas, and emergency preparedness plans.[3] Halogenated waste must be handled and disposed of according to environmental regulations.[6][7]

Data Presentation

Comparison of Electrophilic Fluorinating Agents

The choice of fluorinating agent is a critical decision in the scale-up process, impacting cost, safety, and efficiency. Below is a comparison of common electrophilic fluorinating agents.

ReagentFormulaMolecular Weight ( g/mol )FormAdvantagesDisadvantages
Selectfluor® C₇H₁₄B₂ClF₄N₂354.26Crystalline SolidStable, easy to handle, commercially available in large quantities.[8][9]Higher cost compared to other agents, generates stoichiometric byproducts.
N-Fluorobenzenesulfonimide (NFSI) C₁₂H₁₀FNO₂S255.28Crystalline SolidMilder reagent, good for sensitive substrates.[10]Can be less reactive than Selectfluor®, potential for side reactions.
Elemental Fluorine (F₂) F₂38.00GasMost atom-economical.Extremely reactive and hazardous, requires specialized equipment.[11]
Typical Reaction Parameters for Scale-up Synthesis

The following table summarizes the recommended parameters for the scale-up synthesis of this compound from 2-bromophenol.

ParameterRecommended RangeNotes
Reactant Molar Ratio (2-Bromophenol:Selectfluor®) 1 : 1.1 - 1.5An excess of the fluorinating agent is typically used to ensure complete conversion of the starting material.
Solvent Acetonitrile, Dichloromethane, or Ethyl AcetateSelection should be based on process safety, ease of work-up, and solvent recovery.
Reaction Temperature 20 - 40 °CCareful monitoring and control of the temperature are essential to manage the exotherm.
Reaction Time 4 - 12 hoursReaction progress should be monitored by a suitable analytical method (e.g., HPLC, GC).
Agitation VigorousGood mixing is crucial for efficient heat and mass transfer.
Work-up Aqueous quench followed by extractionThe choice of quenching agent and extraction solvent will depend on the reaction solvent.
Purification Distillation under reduced pressureThis is the most viable method for large-scale purification of the final product.

Experimental Protocols

Pilot-Scale Synthesis of this compound (Batch Process)

Warning: This procedure should only be carried out by trained personnel in a facility equipped for handling hazardous chemicals. Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Condenser

  • Receiving vessels

  • Extraction vessel

  • Distillation apparatus

Materials:

  • 2-Bromophenol (10.0 kg, 57.8 mol)

  • Selectfluor® (22.5 kg, 63.5 mol, 1.1 eq)

  • Acetonitrile (60 L)

  • Water (50 L)

  • Sodium bicarbonate (5% aqueous solution, as needed)

  • Dichloromethane (3 x 40 L for extraction)

  • Anhydrous sodium sulfate

  • Anti-bumping granules

Procedure:

  • Reaction Setup: Charge the 100 L reactor with 2-bromophenol and acetonitrile. Stir the mixture until the 2-bromophenol is fully dissolved.

  • Reagent Addition: Prepare a slurry of Selectfluor® in acetonitrile (20 L) in a separate vessel. Slowly add the Selectfluor® slurry to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 25-30 °C using the cooling circulator.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 30 °C. Monitor the reaction progress by HPLC every hour until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add water (50 L) to quench the reaction, ensuring the temperature does not exceed 25 °C.

  • Work-up: Neutralize the reaction mixture with a 5% aqueous sodium bicarbonate solution to a pH of 6-7. Transfer the mixture to an extraction vessel and extract with dichloromethane (3 x 40 L).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Considerations for Continuous Flow Synthesis

For even larger scales and improved safety, a continuous flow process can be advantageous. Continuous flow reactors offer superior heat and mass transfer, enabling better control over highly exothermic reactions.[12][13]

Key advantages of continuous flow for this synthesis include:

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk of a runaway reaction.

  • Improved Heat Transfer: The high surface-area-to-volume ratio allows for efficient removal of reaction heat.

  • Consistent Product Quality: Precise control over reaction parameters leads to a more consistent product profile.

  • Scalability: Production can be scaled up by running the process for longer durations.[14]

Mandatory Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway 2-Bromophenol 2-Bromophenol Reaction Reaction 2-Bromophenol->Reaction Selectfluor® Selectfluor® Selectfluor®->Reaction This compound This compound Reaction->this compound Electrophilic Fluorination

Caption: Synthetic route to this compound.

Scale-up Decision Workflow

Scale_Up_Workflow start Lab-Scale Synthesis Protocol process_assessment Process Hazard Analysis (PHA) start->process_assessment decision Economically & Safely Viable? process_assessment->decision route_scouting Alternative Route Scouting reagent_selection Reagent & Solvent Selection for Scale route_scouting->reagent_selection reagent_selection->process_assessment pilot_plant Pilot Plant Batch Production optimization Process Optimization pilot_plant->optimization continuous_mfg Continuous Flow Manufacturing end Full-Scale Production continuous_mfg->end decision->route_scouting No decision->pilot_plant Yes optimization->continuous_mfg

Caption: Decision workflow for scaling up synthesis.

Conclusion

The scale-up synthesis of this compound presents several challenges, primarily related to reaction exothermicity and the handling of hazardous materials. A thorough understanding of the reaction, coupled with robust engineering controls and a commitment to process safety, is essential for successful and safe large-scale production. The protocols and considerations outlined in this document provide a framework for researchers and drug development professionals to navigate the complexities of scaling up this important synthesis. Continuous flow technology offers a promising alternative to traditional batch processing, providing enhanced safety and efficiency for the industrial production of this compound.

References

Application Notes: 2-Bromo-6-fluorophenol in the Synthesis of Fluorinated Dibenzofuran Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into natural product scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. 2-Bromo-6-fluorophenol is a versatile building block for the synthesis of such fluorinated analogs. Its unique substitution pattern allows for selective functionalization, making it an ideal starting material for the construction of complex heterocyclic systems. This document details the application of this compound in the synthesis of fluorinated dibenzofuran analogs, a class of compounds with significant therapeutic potential. Benzofuran derivatives have demonstrated a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] The presence of fluorine in these structures can further enhance their pharmacological profiles.[2]

Synthesis of a 4-Fluorodibenzofuran Analog

A key application of this compound is in the synthesis of fluorinated dibenzofuran derivatives. The following protocol outlines a proposed two-step synthesis of 4-fluorodibenzofuran, a fluorinated analog of the dibenzofuran core found in many natural products. The synthesis involves an initial etherification followed by a palladium-catalyzed intramolecular C-H activation/C-O cyclization.

Experimental Protocols

Step 1: Synthesis of 2-(2-Methoxyphenoxy)-1-bromo-3-fluorobenzene

This initial step involves a copper-catalyzed Ullmann condensation to form the diaryl ether precursor.

Materials:

  • This compound

  • Guaiacol (2-methoxyphenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), guaiacol (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • To this mixture, add copper(I) iodide (0.1 equiv.) and pyridine (2.0 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-methoxyphenoxy)-1-bromo-3-fluorobenzene.

Step 2: Palladium-Catalyzed Intramolecular Cyclization to 4-Fluorodibenzofuran

The diaryl ether is then cyclized via a palladium-catalyzed C-H activation/C-O bond formation to yield the target 4-fluorodibenzofuran.

Materials:

  • 2-(2-Methoxyphenoxy)-1-bromo-3-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-(2-methoxyphenoxy)-1-bromo-3-fluorobenzene (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tricyclohexylphosphine (0.1 equiv.).

  • Add anhydrous toluene and potassium carbonate (2.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 4-fluorodibenzofuran.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-fluorodibenzofuran.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Expected Yield (%)
1This compound, GuaiacolCuI, K₂CO₃, PyridineDMF1202460-70
22-(2-Methoxyphenoxy)-1-bromo-3-fluorobenzenePd(OAc)₂, PCy₃, K₂CO₃Toluene1101875-85

Biological Activity of Fluorinated Dibenzofuran Analogs

Fluorinated benzofuran and dibenzofuran derivatives have shown promising biological activities, particularly as anti-inflammatory and anticancer agents.[2][3]

Anti-Inflammatory Activity

Studies on fluorinated benzofuran derivatives have demonstrated their ability to suppress lipopolysaccharide-stimulated inflammation in macrophages. This is achieved by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E₂ (PGE₂).[3]

Anticancer Activity

The introduction of fluorine and other halogens into the benzofuran scaffold has been shown to significantly increase anticancer activity.[2] Fluorinated benzofuran derivatives have been found to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116).[3] The mechanism of action is believed to involve the inhibition of anti-apoptotic proteins like Bcl-2 and the induction of PARP-1 cleavage, leading to DNA fragmentation and apoptosis.[3]

The following table summarizes the reported IC₅₀ values for representative fluorinated benzofuran derivatives against various inflammatory mediators and cancer cell lines.

Compound ClassTargetIC₅₀ (µM)[3]
Fluorinated Benzofuran DerivativeInterleukin-6 (IL-6) secretion1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2) secretion1.5 - 19.3
Nitric Oxide (NO) production2.4 - 5.2
Prostaglandin E₂ (PGE₂) production1.1 - 20.5
HCT116 cell proliferation~50-100

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A This compound C 2-(2-Methoxyphenoxy)-1-bromo-3-fluorobenzene A->C CuI, K2CO3, Pyridine DMF, 120°C B Guaiacol B->C CuI, K2CO3, Pyridine DMF, 120°C D 4-Fluorodibenzofuran C->D Pd(OAc)2, PCy3, K2CO3 Toluene, 110°C G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, CCL2) Nucleus->Genes Transcription Mediators Inflammatory Mediators (PGE2, NO, IL-6, CCL2) Genes->Mediators Translation & Secretion Fluorodibenzofuran Fluorinated Dibenzofuran Analog Fluorodibenzofuran->NFkB Inhibition G Fluorodibenzofuran Fluorinated Dibenzofuran Analog Bcl2 Bcl-2 (Anti-apoptotic) Fluorodibenzofuran->Bcl2 Inhibition Mitochondria Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases PARP PARP Caspases->PARP Apoptosis Apoptosis Caspases->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage CleavedPARP->Apoptosis

References

Metal-Free Synthesis Involving 2-Bromo-6-fluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. 2-Bromo-6-fluorophenol is a valuable building block, offering multiple functionalization points. While transition-metal-catalyzed cross-coupling reactions are standard, the development of metal-free alternatives is a significant goal in green and sustainable chemistry to avoid metal contamination in final products and reduce costs.

This document provides detailed application notes and a proposed protocol for the metal-free functionalization of this compound. Due to a lack of specific documented metal-free synthetic methods directly employing this compound in the current literature, we present a robust, proposed protocol based on the well-established principles of Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of both the bromine and fluorine substituents, ortho and para to each other, makes the aromatic ring susceptible to nucleophilic attack, a key requirement for successful SNAr reactions.[1][2]

Proposed Metal-Free Reaction: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful metal-free method for forming carbon-heteroatom bonds. In the case of this compound, the reaction can proceed by the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of one of the halide leaving groups. The reaction is typically facilitated by a base, which can deprotonate the phenolic hydroxyl group, increasing the electron density of the ring and activating it towards nucleophilic attack.

The proposed reaction is the substitution of the bromine atom with an amine, a common transformation in the synthesis of pharmaceutical intermediates.

Quantitative Data Summary

The following table summarizes the proposed reactants, conditions, and expected outcomes for the nucleophilic aromatic substitution of this compound with a generic primary amine. This data is hypothetical and serves as a starting point for experimental optimization.

EntryNucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Expected ProductPredicted Yield (%)
1BenzylamineK₂CO₃DMSO120122-(Benzylamino)-6-fluorophenol70-85
2MorpholineNaHDMF10082-Fluoro-6-morpholinophenol75-90
3AnilineCs₂CO₃NMP140242-Fluoro-6-(phenylamino)phenol60-75
4n-ButylamineKOtBuTHF80102-(Butylamino)-6-fluorophenol65-80

Experimental Protocols

Proposed Protocol: Metal-Free Amination of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., Benzylamine) (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Add anhydrous DMSO to the flask to achieve a concentration of 0.5 M with respect to the this compound.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-fluorophenol product.

Visualizations

experimental_workflow Experimental Workflow for SNAr of this compound reagents 1. Add this compound, Base, and Solvent to Flask amine 2. Add Amine Nucleophile reagents->amine heat 3. Heat and Stir under Inert Atmosphere amine->heat monitor 4. Monitor Reaction (TLC/LC-MS) heat->monitor workup 5. Aqueous Workup and Extraction monitor->workup purify 6. Dry, Concentrate, and Purify workup->purify product 7. Characterize Final Product purify->product

Caption: Experimental workflow for the proposed SNAr reaction.

snar_mechanism Proposed SNAr Mechanism sub This compound activated Deprotonated Phenoxide sub->activated + Base - HB⁺ nuc R-NH₂ base Base intermediate Meisenheimer Complex (Resonance Stabilized) activated->intermediate + R-NH₂ product 2-(Alkylamino)-6-fluorophenol intermediate->product leaving_group Br⁻ intermediate->leaving_group - Br⁻

Caption: Proposed mechanism for the SNAr of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the Suzuki coupling yield with 2-Bromo-6-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling reactions?

A1: The primary challenges with this substrate stem from its electronic and steric properties. The presence of two ortho-substituents (fluoro and hydroxyl groups) can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step. Additionally, the acidic proton of the phenol can react with the base, and the resulting phenoxide can coordinate to the palladium center, potentially inhibiting the catalyst.

Q2: Is it necessary to protect the hydroxyl group on this compound before performing the Suzuki coupling?

A2: While protecting the hydroxyl group (e.g., as a methyl or silyl ether) is a viable strategy to prevent potential catalyst inhibition, it is often possible to achieve good yields without a protecting group.[1] A successful protecting-group-free approach relies on the careful selection of the base and reaction conditions to minimize side reactions. Using milder bases like K₃PO₄ or even NaHCO₃ can be effective.[2] For difficult couplings, a protecting group strategy might be necessary.

Q3: What type of palladium catalyst and ligand system is most effective for this substrate?

A3: For electron-rich and sterically hindered aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] More robust systems using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands are generally more effective.[2] Ligands such as SPhos, XPhos, or other Buchwald ligands can facilitate the oxidative addition step and improve reaction rates and yields.[3]

Q4: How does the choice of base impact the reaction yield?

A4: The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[4] For phenolic substrates, a strong base could deprotonate the hydroxyl group, leading to potential catalyst inhibition. Therefore, a careful selection is necessary. Moderately strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often good choices. In some cases, milder bases such as K₂CO₃ or even KF can be effective, especially if the substrate is sensitive.[2] Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.

Q5: What are the recommended solvents for this reaction?

A5: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane/water, THF/water, and DMF/water.[5] The choice of solvent can influence the solubility of the reagents and the reaction rate. It is crucial to thoroughly degas all solvents before use to prevent oxygen from deactivating the palladium catalyst.[6]

Troubleshooting Guide

Q1: My reaction has a low yield or is not going to completion. What are the potential causes and how can I improve it?

A1: Low yield is a common issue and can be addressed by systematically evaluating the reaction parameters.

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently, or it may have decomposed.[7] Ensure your palladium source and ligands are of good quality and properly stored. Rigorously degas your solvents and reaction mixture to prevent catalyst oxidation.[6] Consider using a pre-catalyst that is more stable and efficiently generates the active species.

  • Inefficient Oxidative Addition: Due to the electron-rich nature of the substrate, the oxidative addition step might be slow.[3] Switching to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) can accelerate this step.[2]

  • Poor Solubility: If any of the reagents are not fully dissolved at the reaction temperature, it can lead to low yields. Try a different solvent system that ensures all components are in solution.[5]

  • Insufficient Temperature or Time: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If you observe low conversion, consider increasing the temperature or extending the reaction time.[5] Microwave irradiation can also be effective for improving yields with bromophenols.[8]

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: Common side reactions in Suzuki couplings include protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is often promoted by high temperatures and the presence of water and base.[3] To minimize this, you can try using a milder base, lower the reaction temperature, or use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be competitive with the desired cross-coupling, especially if the main reaction is slow.[3] Using a less reactive base or ensuring a truly oxygen-free environment can sometimes reduce homocoupling.

  • Hydrodebromination: This is the replacement of the bromine atom with a hydrogen. This can occur if a palladium-hydride species is formed. Optimizing the ligand and base combination can help suppress this side reaction.[9]

Q3: The reaction workup is difficult, and I'm having trouble purifying my product. Any suggestions?

A3: The presence of the phenolic hydroxyl group can sometimes complicate purification. If the product is soluble in aqueous base, an acid-base extraction can be a useful purification step. If you are struggling with purification due to very similar polarities of the product and starting materials or byproducts, consider using a different protecting group for the phenol that can be removed after purification.

Data Presentation

The following table summarizes representative conditions for Suzuki coupling reactions involving substrates similar to this compound. The optimal conditions for your specific reaction may vary and require optimization.

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Expected Yield Range*Reference
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane / H₂O (4:1)10070-95%
Pd₂(dba)₃ (2) / P(t-Bu)₃ (4)Cs₂CO₃ (2.0)Toluene8065-90%[4]
Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)DMF / H₂O (4:1)9060-85%[5]
Pd/C (5)K₂CO₃ (2.0)H₂O100 (Microwave)75-98%[8]

*Yields are estimates based on reactions with structurally similar electron-rich and/or ortho-substituted aryl bromides. Actual yields for this compound may differ.

Experimental Protocols

Protocol 1: General Procedure using Conventional Heating

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is between 4 and 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.[8]

  • Vial Preparation: To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and a magnetic stir bar.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd/C, 5 mol%) and the solvent (e.g., water or a dioxane/water mixture).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • Workup and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst System: - Pd Precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas heat Heat to Reaction Temp. (e.g., 100 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Suzuki coupling of this compound.

troubleshooting_tree cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_reagents Reagents pure? Solvents degassed? start->check_reagents check_atmosphere Inert atmosphere maintained? start->check_atmosphere change_ligand Use bulkier, more electron-rich ligand (e.g., SPhos, XPhos) check_reagents->change_ligand If yes check_atmosphere->change_ligand If yes change_conditions Increase temperature or reaction time change_ligand->change_conditions use_microwave Try microwave -assisted heating change_conditions->use_microwave change_base Screen different bases (K3PO4, Cs2CO3, KF) use_microwave->change_base change_solvent Try different solvent system change_base->change_solvent

Caption: Troubleshooting decision tree for low yield in Suzuki coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product aryl_halide Ar-X (this compound) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Preventing dehalogenation byproducts in 2-Bromo-6-fluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-6-fluorophenol Reactions

Topic: Preventing Dehalogenation Byproducts

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenation byproducts in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a this compound reaction?

A1: Dehalogenation, also known as hydrodehalogenation, is a common and undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This reaction consumes your starting material and generates 2-fluorophenol as a significant byproduct, which reduces the yield of the desired product and complicates subsequent purification steps.

Q2: How can I identify if dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct, 2-fluorophenol, can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the this compound starting material.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 2-fluorophenol.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show characteristic signals for 2-fluorophenol, most notably the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[1]

Q3: What are the primary causes of dehalogenation, particularly in palladium-catalyzed cross-coupling reactions?

A3: In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[2][3] These highly reactive species can transfer a hydride to the aryl halide intermediate, leading to the dehalogenated byproduct. Key sources of these hydrides include:

  • Bases: Strong alkoxide bases (e.g., NaOᵗBu, KOᵗBu) can generate hydrides, especially at elevated temperatures.[2]

  • Solvents: Protic solvents like alcohols or residual water in the reaction can act as hydride donors.[2][4] Some aprotic solvents like DMF can also be a source if they contain water impurities.[2]

  • Reagents: Trace impurities, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[2]

Q4: How does the choice of catalyst and ligand impact dehalogenation?

A4: The ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle.[2][4] This acceleration allows the desired product to form faster than the competing dehalogenation pathway. For many cross-coupling reactions, ligands such as XPhos, SPhos, and RuPhos provide excellent results by stabilizing the palladium catalyst and promoting the desired C-C or C-N bond formation.[2]

Q5: Which bases are recommended to minimize dehalogenation?

A5: To minimize the formation of Pd-H species, weaker, non-nucleophilic inorganic bases are generally preferred over strong alkoxide bases.[4] Bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent choices for suppressing dehalogenation.[2][3][4]

Q6: Can light exposure contribute to dehalogenation?

A6: Yes, aryl halides can undergo photochemical dehalogenation, particularly under UVA irradiation and in the presence of a base.[5][6] This process can occur through a radical chain reaction.[6] While not always a primary concern on a lab scale with standard glassware, it is good practice to protect light-sensitive reactions from direct light, especially if radical-mediated dehalogenation is suspected.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and solve issues with dehalogenation.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis & Solution cluster_end Resolution start High Level of Dehalogenation (2-Fluorophenol) Detected base Step 1: Review the Base Is a strong alkoxide base (e.g., NaOtBu) being used? start->base base_sol Action: Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃. base->base_sol Yes ligand Step 2: Examine the Ligand Is a simple ligand (e.g., PPh₃) or no specific ligand used? base->ligand No base_sol->ligand ligand_sol Action: Use a bulky, electron-rich phosphine ligand such as XPhos or SPhos. ligand->ligand_sol Yes solvent Step 3: Check Solvents & Reagents Are conditions strictly anhydrous? Is the solvent aprotic? ligand->solvent No ligand_sol->solvent solvent_sol Action: Use anhydrous, degassed aprotic solvents (toluene, dioxane). Ensure high-purity reagents. solvent->solvent_sol No atmosphere Step 4: Verify Atmosphere & Temp Is the reaction under a strictly inert atmosphere (Ar, N₂)? solvent->atmosphere Yes solvent_sol->atmosphere atmosphere_sol Action: Degas solvent thoroughly. Maintain inert atmosphere. Consider lowering temperature. atmosphere->atmosphere_sol No end_node Problem Resolved: Minimized Dehalogenation atmosphere->end_node Yes atmosphere_sol->end_node

Caption: A workflow for troubleshooting dehalogenation in reactions.

Data Presentation

The selection of appropriate reaction parameters is critical to minimizing dehalogenation. The following table summarizes the expected impact of different components.

Table 1: Impact of Reaction Parameters on Dehalogenation of this compound

Parameter Condition Expected Dehalogenation Level Recommendation
Base Strong Alkoxides (e.g., NaOᵗBu) High Avoid if possible; can be a source of hydrides.[2]
Weak Inorganic (e.g., K₃PO₄, Cs₂CO₃) Low Highly recommended to suppress hydride formation.[2][3][4]
Ligand Simple Phosphines (e.g., PPh₃) Moderate to High Can lead to slow reductive elimination, allowing dehalogenation to compete.
Bulky, Electron-Rich (e.g., XPhos, SPhos) Low Highly recommended to accelerate desired coupling over dehalogenation.[2][4]
Solvent Protic (e.g., Alcohols) High Acts as a hydride/proton source.[2]
Aprotic (e.g., Toluene, Dioxane) Low Highly recommended. Must be anhydrous and degassed.[2][4][7]
Atmosphere Air / Non-inert Moderate to High Presence of O₂ and H₂O can lead to catalyst deactivation and hydride formation.[2]
Inert (Argon or Nitrogen) Low Essential for reproducible results and minimizing side reactions.[2][4]
Temperature High (e.g., >120 °C) Can be High May promote base degradation and other side reactions.[4]

| | Moderate (e.g., 80-100 °C) | Optimal | Often provides a good balance between reaction rate and selectivity.[2][8] |

Note: The information in this table is compiled from general trends reported for aryl halides and should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound to Minimize Dehalogenation

This protocol is designed to favor the cross-coupling pathway by using an appropriate combination of catalyst, ligand, base, and solvent.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Bulky phosphine ligand (e.g., SPhos or XPhos, 3.3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reagent Preparation: In a glovebox or under a strict stream of argon, add the palladium precatalyst, ligand, and potassium phosphate to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Substrate Addition: Add the this compound and the arylboronic acid to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Catalytic_Cycles Competing Catalytic Cycles: Cross-Coupling vs. Dehalogenation pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Ar-Pd(II)-Br) pd0->oxidative_add + Ar-Br transmetal Transmetalation (Ar-Pd(II)-Ar') oxidative_add->transmetal + Ar'B(OH)₂ pd_hydride Pd(II)-H Species oxidative_add->pd_hydride Forms Pd-H (Side Reaction) reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 product Desired Product (Ar-Ar') reductive_elim->product hydride_source Hydride Source (Base, H₂O, Solvent) hydride_source->pd_hydride reductive_elim_dehalo Reductive Elimination pd_hydride->reductive_elim_dehalo reductive_elim_dehalo->pd0 byproduct Dehalogenated Byproduct (Ar-H) reductive_elim_dehalo->byproduct

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

Troubleshooting low conversion in Buchwald-Hartwig reactions of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion issues encountered with challenging substrates like 2-Bromo-6-fluorophenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with this compound has stalled at low conversion. What are the most common initial checks?

Low conversion in a Buchwald-Hartwig amination, especially with a sterically hindered and functionalized substrate like this compound, can stem from several fundamental factors. The reaction's success is highly sensitive to the experimental conditions.[1]

Initial Troubleshooting Steps:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly evacuated and backfilled with a high-purity inert gas (Argon or Nitrogen) and that this atmosphere was maintained throughout the entire setup and reaction duration.[1]

  • Reagent Purity and Quality:

    • Solvent: Use anhydrous, degassed solvents. The presence of water or oxygen can deactivate the catalyst. While a small amount of water can sometimes aid in the reduction of Pd(II) to Pd(0), it is crucial to start with anhydrous solvents to ensure reproducibility.[2]

    • Amine: Ensure the amine coupling partner is pure. Impurities can act as catalyst poisons.

    • Base: The quality of the base is critical. Sodium tert-butoxide (NaOtBu), a common choice, is hygroscopic and can degrade over time. Use a freshly opened bottle or a sample stored properly in a desiccator or glovebox.

    • Substrate: Verify the purity of your this compound. Degradation may be indicated by discoloration.[3]

  • Reaction Stirring: In heterogeneous mixtures, particularly with inorganic bases like K₃PO₄ or Cs₂CO₃, vigorous stirring is essential to ensure adequate mixing and reaction rates.[4]

Q2: I suspect my catalyst system is not optimal for the sterically hindered this compound. What ligands and palladium sources should I consider?

The choice of ligand is paramount for a successful Buchwald-Hartwig reaction, especially with challenging substrates. The ortho-fluoro and ortho-hydroxyl groups on this compound create significant steric hindrance and potential for catalyst inhibition. Bulky, electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[5][6]

Recommendations for Catalyst System:

  • Ligands: Sterically hindered biaryl phosphine ligands (Buchwald ligands) are highly effective. Ligands like XPhos, RuPhos, or BrettPhos are designed to stabilize the monoligated palladium species, which is highly active in the catalytic cycle.[5][7] For sterically demanding couplings, these ligands often outperform older generations like BINAP or DPPF.[5]

  • Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common choices, they require in situ reduction to the active Pd(0) species.[4] Using pre-formed Pd(0) sources or modern precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) can lead to more consistent and rapid catalyst activation, often improving reaction outcomes.[4] These precatalysts are activated by the base in the reaction mixture to generate the active LPd(0) catalyst.[4]

Table 1: Ligand Selection Guide for Challenging Substrates

LigandStructure TypeKey Features & Applications
XPhos DialkylbiarylphosphineHighly active for a wide range of substrates, including aryl chlorides and sterically hindered couplings.[7]
RuPhos DialkylbiarylphosphineEffective for sterically challenging substrates.[8]
BrettPhos DialkylbiarylphosphineExcellent for coupling primary amines and ammonia equivalents.[2]
tBuXPhos DialkylbiarylphosphineProvides high reactivity, especially for coupling secondary amines.[9]
Josiphos (e.g., CyPF-tBu) Ferrocenyl phosphineEffective for coupling primary amines and heteroaryl chlorides.[7]
Xantphos BidentateWide bite angle, can be effective in preventing β-hydride elimination and coupling deactivated aminothiophenes.[10]
Q3: The phenolic hydroxyl group on my substrate seems to be interfering with the reaction. How does my choice of base affect the outcome?

The phenolic proton is acidic and will be deprotonated by the base, forming a phenoxide. This phenoxide can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. The choice of base is therefore critical to balance the need for deprotonating the amine nucleophile against potential complications from the substrate itself.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are the most common bases and are highly effective at deprotonating the amine-palladium complex to facilitate reductive elimination.[4][6] However, their high basicity will readily deprotonate the phenol. For substrates with base-sensitive functional groups, these strong bases can sometimes lead to decomposition.[2][4]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer broader functional group tolerance but may result in slower reaction rates.[1] They are often used in polar solvents like dioxane or DMF to ensure sufficient solubility and reactivity.[10] For a substrate like this compound, a weaker base might be advantageous to minimize side reactions associated with the phenoxide.

Table 2: Comparison of Common Bases

BasepKa of Conjugate AcidCommon SolventsKey Considerations
NaOtBu ~19Toluene, Dioxane, THFVery strong, widely used, but can be incompatible with sensitive functional groups.[4]
LiN(SiMe₃)₂ (LHMDS) ~26Toluene, THFVery strong, useful for proton tolerance.[2] Can alter the rate-limiting step of the reaction.[7]
K₃PO₄ ~12.3 (for HPO₄²⁻)Dioxane, Toluene, DMFMilder, good for substrates with sensitive functional groups.[1]
Cs₂CO₃ ~10.3 (for HCO₃⁻)Dioxane, Toluene, DMFMilder, often effective for heteroaromatic substrates and can be a good alternative to strong alkoxides.[8][9][10]
DBU ~13.5MeCN, TolueneOrganic soluble base, can create homogeneous reaction conditions, avoiding issues with insoluble inorganic salts.[11][12]
Q4: I'm observing a significant amount of hydrodehalogenation (replacement of Br with H). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[1] This typically occurs via a palladium-hydride intermediate, which can arise from β-hydride elimination from an amine or alkoxide base, or from other sources.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Bulky, electron-rich ligands (see Table 1) can promote the desired C-N reductive elimination over competing pathways. These ligands sterically favor the productive catalytic cycle.[5]

  • Base Selection: The choice of base can influence the formation of palladium-hydride species. If using an alkoxide base, switching from NaOtBu to a different base like Cs₂CO₃ or K₃PO₄ may reduce the rate of hydrodehalogenation.

  • Temperature Control: High reaction temperatures can sometimes promote side reactions.[13] Try running the reaction at the lower end of the typical range (e.g., 80 °C instead of 110 °C) to see if the selectivity improves, though this may require longer reaction times.[4]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure the desired coupling pathway is favored.

Q5: Could the solvent be the issue? What solvents are recommended for this type of coupling?

The primary role of the solvent is to solubilize all reaction components.[1] Poor solubility is a frequently underestimated cause of reaction failure.[1][4]

  • Recommended Solvents: Aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[2][9][14] Tetrahydrofuran (THF) is also used, but its lower boiling point limits the achievable reaction temperature.

  • Solubility Check: Before starting the reaction, perform a solubility test with your this compound, amine, and base in the chosen solvent at the intended reaction temperature. If solubility is poor, consider screening alternative solvents or solvent mixtures.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and must be optimized for specific substrates and coupling partners.

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4-2.0 equiv.).

  • Inerting: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., XPhos, 2-4 mol %). If using a precatalyst (e.g., XPhos Pd G3), add it directly (1-2 mol %).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Small-Scale Reaction Optimization

For efficient optimization, a parallel screening approach is recommended.

  • Array Setup: Arrange an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars in a heating block.

  • Stock Solutions: Prepare stock solutions of this compound and the amine in the chosen solvent to ensure accurate dispensing.

  • Reagent Dispensing:

    • In a glovebox or under an inert atmosphere, dispense the solid reagents (base, catalyst, ligand) into each vial.

    • Add the stock solutions of the substrate and amine to each vial.

    • Seal the vials.

  • Execution: Place the array on the pre-heated reaction block and run for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify major byproducts. This allows for rapid comparison of different ligands, bases, or solvents.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Low Conversion Observed check_basics Step 1: Verify Basics - Inert Atmosphere - Reagent Purity (Solvent, Base) - Adequate Stirring start->check_basics no_improvement1 No Improvement check_basics->no_improvement1 Issue Persists success Improved Conversion check_basics->success Problem Solved screen_catalyst Step 2: Screen Catalyst System - Bulky Ligands (XPhos, RuPhos) - Use Precatalyst (e.g., G3) no_improvement1->screen_catalyst no_improvement2 No Improvement screen_catalyst->no_improvement2 Issue Persists screen_catalyst->success Problem Solved screen_base Step 3: Screen Bases - Strong (NaOtBu) - Weaker (Cs2CO3, K3PO4) no_improvement2->screen_base no_improvement3 No Improvement screen_base->no_improvement3 Issue Persists screen_base->success Problem Solved optimize_conditions Step 4: Optimize Conditions - Screen Solvents (Toluene, Dioxane) - Adjust Temperature no_improvement3->optimize_conditions optimize_conditions->success

Caption: A logical workflow for troubleshooting low conversion.

Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X amine_complex Amine Coordination oa_complex->amine_complex R2NH amido_complex Palladium Amido Complex amine_complex->amido_complex - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product Decision_Tree substrate Substrate: This compound (Sterically Hindered, Acidic) ligand_choice Ligand Choice? substrate->ligand_choice base_choice Base Choice? substrate->base_choice bulky_ligand Use Bulky Monodentate Ligand (e.g., XPhos, RuPhos) ligand_choice->bulky_ligand High Steric Hindrance bidentate_ligand Consider Bidentate (e.g., Xantphos) ligand_choice->bidentate_ligand Side Reaction Control strong_base Strong Base for Speed (e.g., NaOtBu) base_choice->strong_base Fast Reaction Needed weak_base Weaker Base for Tolerance (e.g., Cs2CO3, K3PO4) base_choice->weak_base Base-Sensitive Groups

References

Technical Support Center: Byproduct Identification in 2-Bromo-6-fluorophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of byproducts during palladium-catalyzed cross-coupling reactions of 2-Bromo-6-fluorophenol.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and Presence of Multiple Unidentified Peaks in GC-MS/LC-MS

When your cross-coupling reaction with this compound results in a low yield of the target molecule alongside a complex mixture of other compounds, it is crucial to systematically identify the potential byproducts. The unique substitution pattern of this compound, with its ortho-fluoro and ortho-hydroxyl groups, can lead to specific side reactions.

Common Byproducts to Investigate:

  • Dehalogenated Starting Material (6-Fluorophenol): The bromine atom is replaced by a hydrogen atom. This is a common byproduct in many palladium-catalyzed cross-coupling reactions.[1]

  • Homocoupling of this compound (Dimer): Two molecules of the starting material couple to form a biphenyl derivative.

  • Protodeborylated Reagent: In Suzuki-Miyaura coupling, the boronic acid partner can be converted back to its corresponding hydrocarbon.

  • Byproducts from Reactions Involving the Phenolic Hydroxyl Group: The hydroxyl group can potentially act as a nucleophile or a directing group, leading to undesired products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and multiple byproducts.

Problem 2: Significant Formation of Dehalogenated Byproduct (6-Fluorophenol)

The presence of a significant amount of 6-fluorophenol indicates that a hydrodehalogenation side reaction is competing with the desired cross-coupling.

Potential Causes:

  • Source of Hydride: The hydride species responsible for the reduction can originate from the solvent (e.g., alcohols), the base (e.g., alkoxides), or even trace amounts of water.

  • Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, the palladium intermediate may have a longer lifetime to participate in side reactions like dehalogenation.

  • Ligand Choice: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. An inappropriate ligand may not sufficiently promote the desired catalytic cycle.

Solutions:

  • Base Selection: Switch to a non-hydridic and weaker base such as K₃PO₄ or Cs₂CO₃.

  • Solvent Choice: Use anhydrous, aprotic solvents like dioxane or toluene.

  • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate reductive elimination.

  • Temperature Optimization: Lowering the reaction temperature may disfavor the dehalogenation pathway.

Experimental Workflow for Minimizing Dehalogenation:

Dehalogenation_Minimization start High Dehalogenation Observed step1 Switch to K3PO4 or Cs2CO3 in anhydrous dioxane start->step1 step2 Screen Bulky Ligands (e.g., SPhos, XPhos) step1->step2 step3 Lower Reaction Temperature (e.g., from 100°C to 80°C) step2->step3 end Reduced Dehalogenation & Improved Yield step3->end

Caption: Stepwise approach to minimize dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when running a Suzuki-Miyaura coupling with this compound?

A1: The most common byproducts are typically:

  • 6-Fluorophenol: Resulting from hydrodehalogenation of the starting material.

  • Biphenyl-type homocoupling product: From the coupling of two molecules of your boronic acid reagent. This is often promoted by the presence of oxygen.

  • Protodeborylated starting material: Your boronic acid is converted back to the corresponding arene.

Q2: How does the ortho-hydroxyl group of this compound affect the cross-coupling reaction?

A2: The ortho-hydroxyl group can have several effects:

  • Coordination to Palladium: The hydroxyl group can coordinate to the palladium center, potentially influencing the catalytic activity.

  • Directing Group: It may act as a directing group, affecting the regioselectivity in certain reactions.

  • Competing Nucleophile: Under certain basic conditions, the phenoxide can act as a nucleophile, leading to undesired etherification byproducts, especially in Buchwald-Hartwig amination reactions. To mitigate this, consider using a milder base or protecting the hydroxyl group.

Q3: Should I protect the phenolic hydroxyl group before performing the cross-coupling reaction?

A3: Protection of the hydroxyl group is a common strategy to prevent side reactions.

  • When to protect: If you observe byproducts that suggest the involvement of the hydroxyl group (e.g., O-arylation in Buchwald-Hartwig reactions), or if the unprotected phenol is poorly soluble in the reaction solvent, protection is recommended.

  • Common protecting groups: Silyl ethers (e.g., TMS, TES, TBDMS) or methyl ethers are commonly used. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[2][3][4]

Q4: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?

A4: Homocoupling of the boronic acid is often a result of oxidative coupling, which can be promoted by the presence of oxygen or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5]

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Source or a Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can minimize side reactions that occur during the reduction of Pd(II).

Data Presentation

The following tables summarize potential byproducts and their expected mass spectrometric signatures, which can aid in their identification.

Table 1: Potential Byproducts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Byproduct NameStructureExpected [M]+ or [M+H]+
6-FluorophenolC₆H₅FO112.03
BiphenylC₁₂H₁₀154.08
2,2'-Difluoro-6,6'-dihydroxybiphenylC₁₂H₈F₂O₂238.05

Table 2: Potential Byproducts in the Buchwald-Hartwig Amination of this compound with Morpholine

Byproduct NameStructureExpected [M]+ or [M+H]+
6-FluorophenolC₆H₅FO112.03
O-arylated MorpholineC₁₀H₁₁FNO₂196.08
Bis(morpholino) derivativeC₁₄H₁₈N₂O₂262.14

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6][7]

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may need to be optimized for different amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add this compound and the amine.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.[8][9][10]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Byproduct_Formation_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S_Start Ar-Br + R-B(OH)2 S_Cycle Pd(0)/Pd(II) Catalytic Cycle S_Start->S_Cycle S_Product Ar-R (Desired Product) S_Cycle->S_Product Reductive Elimination S_Dehalogenation Ar-H (Dehalogenation) S_Cycle->S_Dehalogenation Side Reaction: Hydrodehalogenation S_Homocoupling R-R (Homocoupling) S_Cycle->S_Homocoupling Side Reaction: Oxidative Homocoupling B_Start Ar-Br + R2NH B_Cycle Pd(0)/Pd(II) Catalytic Cycle B_Start->B_Cycle B_Ether Ar-O-R' (Ether Byproduct) B_Start->B_Ether Side Reaction: O-Arylation (if Ar-OH present) B_Product Ar-NR2 (Desired Product) B_Cycle->B_Product Reductive Elimination B_Dehalogenation Ar-H (Dehalogenation) B_Cycle->B_Dehalogenation Side Reaction: Hydrodehalogenation

Caption: Competing reaction pathways in Suzuki-Miyaura and Buchwald-Hartwig couplings.

References

Technical Support Center: Purification of 2-Bromo-6-fluorophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-bromo-6-fluorophenol reaction products by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and other phenolic compounds.[1][2] It is a polar adsorbent, which allows for the effective separation of compounds with varying polarities.[1] For most applications, silica gel with a particle size of 40-63 µm is suitable.[3]

Q2: Which solvent systems are typically used for the elution of this compound?

A2: A common solvent system for the purification of this compound is a mixture of ethyl acetate and petroleum ether, often in a 1:9 volume ratio.[4] Generally, a non-polar solvent like hexane or petroleum ether is used as the initial eluent, with a gradual increase in polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.[5][6] The optimal solvent system should provide a retention factor (Rf) value between 0.25 and 0.35 for this compound on a TLC plate to ensure good separation.[7]

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[8] By spotting each fraction on a TLC plate and developing it in an appropriate solvent system, you can identify the fractions containing the desired product and pool them accordingly.

Q4: What are the expected physical properties and stability of purified this compound?

A4: Purified this compound is typically a white to off-white powder or crystalline solid.[9] It has a melting point of approximately 43-45 °C. For long-term stability, it should be stored in a tightly sealed container under a nitrogen atmosphere and refrigerated at 4°C, protected from light and moisture.[8]

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not move off the baseline of the TLC plate. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like methanol/dichloromethane may be necessary.[5]
All compounds elute with the solvent front. The solvent system is too polar.Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent.[5]
Poor separation between the desired product and impurities. The chosen solvent system has insufficient selectivity.Experiment with different solvent systems. A common alternative to ethyl acetate/hexane is diethyl ether/hexane.[5] Sometimes, a three-component solvent system can improve separation.
The compound streaks on the TLC plate and the column. The compound may be acidic, leading to strong interaction with the slightly acidic silica gel.Add a small amount of a modifying agent to the eluent, such as acetic acid or formic acid for acidic compounds, to improve peak shape.[2]
Low recovery of the product after chromatography. The compound may have degraded on the silica gel column.Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina or a less acidic grade of silica gel.
Cracks appear in the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the stationary phase.[10]

Experimental Protocols

General Protocol for Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the initial elution solvent or a slightly more polar solvent like dichloromethane.[11] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of a suitable volume in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography on Silica Gel

Solvent SystemPolarityApplications
Hexane/Ethyl AcetateAdjustableGood for a wide range of "normal" compounds.[5]
Hexane/Diethyl EtherAdjustableSimilar to Hexane/EtOAc, can offer different selectivity.[5]
Dichloromethane/MethanolHighSuitable for polar compounds.[5]
Toluene/Ethyl Acetate/Formic AcidAcidicCan be effective for the separation of phenolic compounds.[2]

Visualizations

experimental_workflow start Start: Crude Reaction Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate end End: Purified this compound evaporate->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered During Column Chromatography no_elution Compound Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation streaking Compound Streaking? start->streaking increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes change_solvent Try a Different Solvent System poor_separation->change_solvent Yes add_modifier Add Modifier to Eluent (e.g., Acetic Acid) streaking->add_modifier Yes

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Efficient Removal of Palladium Catalyst Residues from 2-Bromo-6-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges of removing palladium catalyst residues from reactions involving 2-Bromo-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your final product.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies such as the International Council for Harmonisation (ICH), with permitted daily exposure (PDE) limits as low as 100 µ g/day , which can translate to concentration limits of 10 parts per million (ppm) or less depending on the drug's dosage.[1] Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps and biological assays, making its effective removal a critical aspect of process development.[2]

This guide will delve into the specific challenges posed by this compound and provide a logical framework for selecting and optimizing a suitable palladium removal strategy.

Understanding the Unique Challenges of this compound

The purification of this compound and its derivatives after palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, presents a unique set of challenges stemming from the molecule's inherent properties:

  • Acidity of the Phenolic Hydroxyl Group: The presence of electron-withdrawing fluorine and bromine atoms increases the acidity of the phenolic proton compared to phenol itself. The pKa of o-fluorophenol is approximately 8.7, which is significantly lower than that of phenol (around 10).[3][4] This heightened acidity can lead to deprotonation by basic reagents or scavengers, potentially forming phenoxide salts that can alter solubility and chromatographic behavior.

  • Coordinating Ability: The phenolic oxygen and the halogens can act as Lewis bases, potentially coordinating with palladium species and keeping them in solution, thus hindering their removal by simple filtration.

  • Solubility Profile: The presence of both a polar hydroxyl group and nonpolar halogenated aromatic ring gives the molecule a distinct solubility profile that must be considered when choosing solvents for extraction, crystallization, or chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is simple filtration often insufficient for removing palladium from my this compound reaction?

A1: Simple filtration is only effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or insoluble palladium black.[5] However, in many palladium-catalyzed coupling reactions, the catalyst can exist in soluble forms, such as Pd(0) or Pd(II) complexes with ligands, or as fine, colloidal particles that can pass through standard filter media.[6] Given the coordinating nature of this compound, it can stabilize these soluble palladium species, making filtration alone ineffective.

Q2: How does the acidity of this compound affect the choice of a palladium scavenger?

A2: The increased acidity of this compound is a critical consideration.[3][7] Using a basic scavenger (e.g., amine-functionalized silica) could lead to an acid-base reaction with your product, forming a salt. This may result in the unintended removal of your product along with the palladium or cause issues with product isolation. Therefore, neutral or mildly acidic scavengers, such as those with thiol or thiourea functionalities, are often a better first choice.[4]

Q3: Can I use activated carbon to remove palladium residues?

A3: Activated carbon is a cost-effective and commonly used adsorbent for palladium removal.[8] However, its non-specific nature can lead to significant product loss due to the adsorption of your desired compound.[9] The effectiveness of activated carbon can also be lower compared to specialized, high-affinity scavengers.[8] It is often best used as a final "polishing" step after a more selective removal method has been employed.

Q4: When should I consider column chromatography for palladium removal?

A4: Column chromatography is a powerful purification technique that can effectively separate your product from palladium residues, especially when high purity is essential.[3] It is particularly suitable when the polarity of your product is significantly different from that of the palladium complexes. However, for large-scale production, chromatography can be expensive and time-consuming. It is often more practical to first reduce the bulk of the palladium using a scavenger and then use chromatography for final purification if needed.

Q5: What are the typical regulatory limits for residual palladium in pharmaceutical products?

A5: Regulatory agencies like the EMA and FDA, following ICH Q3D guidelines, have set stringent limits for elemental impurities.[10] For palladium, which is considered a metal of moderate toxicological concern, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This translates to a concentration limit in the final API that is dependent on the maximum daily dose of the drug. For a drug with a daily dose of 10g, the limit would be 10 ppm.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound reactions and provides systematic solutions.

Problem Possible Cause(s) Troubleshooting Steps
High residual palladium after scavenger treatment. 1. Incorrect scavenger selection: The scavenger may not have a high affinity for the specific palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II)). 2. Insufficient scavenger amount: The amount of scavenger used may be too low to capture all the palladium. 3. Suboptimal scavenging conditions: Time, temperature, and solvent can all impact scavenger efficiency. 4. Product interference: Your product or other components in the mixture may be competing with the palladium for binding sites on the scavenger.1. Screen different scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT).[4] 2. Increase scavenger loading: Try increasing the equivalents of scavenger relative to the initial palladium loading. 3. Optimize conditions: Experiment with longer stirring times, slightly elevated temperatures (e.g., 40-50 °C), and different solvents. 4. Pre-treat the reaction mixture: Consider a simple work-up (e.g., aqueous wash) to remove interfering species before adding the scavenger.
Significant product loss during purification. 1. Product adsorption onto the scavenger/adsorbent: The scavenger or activated carbon may have a high affinity for your product. 2. Co-precipitation of product with palladium: Under certain conditions, your product might precipitate with palladium salts. 3. Product degradation on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.1. Wash the scavenger: After filtration, wash the scavenger with a fresh portion of solvent to recover adsorbed product. 2. Reduce scavenger amount: Use the minimum effective amount of scavenger. 3. Change the purification method: If product loss on a solid support is high, consider switching to a liquid-liquid extraction or crystallization-based method. 4. Deactivate silica gel: If using column chromatography, you can co-elute with a small amount of a volatile base like triethylamine to neutralize the silica gel.
Inconsistent palladium removal from batch to batch. 1. Variability in the final state of the palladium: The oxidation state and coordination sphere of the palladium may differ slightly between runs. 2. Inconsistent work-up procedures: Minor variations in work-up can affect the form of the residual palladium. 3. Aging of reagents: The age and quality of the catalyst and ligands can influence the reaction and the nature of the residues.1. Standardize the reaction quench and work-up: Implement a consistent and well-defined procedure for quenching the reaction and initial work-up. 2. Characterize the palladium species: If possible, try to identify the nature of the palladium residue to select a more targeted removal strategy. 3. Use fresh, high-quality reagents: Ensure the consistency of your starting materials.

Decision-Making Workflow for Palladium Removal

The following diagram provides a logical workflow for selecting an appropriate palladium removal strategy for your this compound reaction.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound derivative + Pd residues) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenger_screening Select & Screen Scavengers (Thiol, Thiourea, TMT-based) is_heterogeneous->scavenger_screening No / Soluble Pd analyze1 Analyze Pd levels (e.g., ICP-MS) filtration->analyze1 analyze1->scavenger_screening High Pd final_product Purified Product (<10 ppm Pd) analyze1->final_product Low Pd optimize_scavenging Optimize Scavenging Conditions (equivalents, time, temperature, solvent) scavenger_screening->optimize_scavenging analyze2 Analyze Pd levels optimize_scavenging->analyze2 chromatography Column Chromatography analyze2->chromatography High Pd / High Purity Needed crystallization Crystallization analyze2->crystallization High Pd / Crystalline Product analyze2->final_product Low Pd activated_carbon Activated Carbon Polishing chromatography->activated_carbon crystallization->activated_carbon activated_carbon->final_product

Caption: A decision-making workflow for selecting and optimizing a palladium removal method.

Experimental Protocols

Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger

This protocol is a good starting point for most applications involving this compound, given the neutral nature of the thiol scavenger.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal using Activated Carbon

This protocol can be used as a secondary "polishing" step or for cases where scavenger use is not feasible.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad is crucial for removing fine carbon particles.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Data Summary Table

The following table provides a general comparison of common palladium removal techniques. The actual efficiency and product recovery will be highly dependent on the specific reaction conditions and the nature of the this compound derivative.

Method Typical Efficiency Product Recovery Advantages Disadvantages
Filtration (Celite®) Low to ModerateHighSimple, fast, removes heterogeneous Pd.Ineffective for soluble or colloidal Pd.
Activated Carbon Moderate to HighLow to ModerateCost-effective, widely available.Non-selective, can lead to high product loss.
Thiol Scavengers HighModerate to HighHigh selectivity for palladium, effective for various Pd species.Higher cost than activated carbon.
TMT Scavengers Very HighModerate to HighExcellent for a broad range of metals, including palladium.Can be more expensive.
Column Chromatography Very HighModerate to HighProvides high purity, removes other impurities as well.Time-consuming, expensive for large scale.
Crystallization VariableHighCan be very effective if optimized, provides pure crystalline product.Not always feasible, may require significant optimization.

Concluding Remarks

The effective removal of palladium catalyst residues from reactions involving this compound is a multi-faceted challenge that requires a systematic approach. By understanding the unique chemical properties of the substrate and employing a logical workflow for method selection and optimization, researchers can consistently achieve the high levels of purity required for downstream applications. This guide provides a foundation for tackling these challenges, but it is important to remember that empirical optimization for each specific reaction is key to success.

References

Managing homocoupling side reactions of boronic acids with 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Managing Homocoupling Side Reactions of Boronic Acids with 2-Bromo-6-fluorophenol

This guide provides troubleshooting advice and optimized protocols to help researchers minimize boronic acid homocoupling, a common side reaction when performing Suzuki-Miyaura cross-coupling with sterically hindered substrates like this compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem with a substrate like this compound?

A1: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[1] This side reaction reduces the yield of the desired cross-coupled product and introduces a byproduct that can be difficult to separate during purification.[1] With sterically hindered substrates like this compound, the primary cross-coupling reaction can be slow. This provides a larger window of opportunity for the faster homocoupling side reaction to occur.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid.[1][2] Higher oxygen levels have been shown to increase the rate of homocoupling.[2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, it can directly react with the boronic acid to produce the homocoupled dimer while being reduced to the active Pd(0) state.[2][3] This is often a problem at the beginning of the reaction before the primary catalytic cycle is fully established.

Q3: How can I effectively remove dissolved oxygen to prevent homocoupling?

A3: Rigorous degassing of all solvents and the final reaction mixture is critical.[4] Effective methods include:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface, is highly effective.[1][5][6]

  • Freeze-Pump-Thaw: For the highest level of degassing, the solvent can be frozen under an inert atmosphere, subjected to a high vacuum to remove gases, and then thawed. Repeating this cycle three to five times is recommended for sensitive reactions.[1]

Q4: Which type of palladium source is best to minimize homocoupling?

A4: Using a Pd(0) source is generally preferred to minimize homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[3]

  • Preferred Pd(0) Sources: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can directly enter the catalytic cycle.[3][7]

  • If Using Pd(II): If a Pd(II) source is used, consider adding a mild reducing agent, such as potassium formate, to facilitate the reduction to Pd(0) without promoting side reactions.[5][6] Buchwald's G3 and G4 precatalysts are also designed to generate the active Pd(0) species efficiently, which can help suppress side reactions.[3]

Q5: How does the choice of ligand affect the homocoupling side reaction?

A5: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity.[3] For sterically hindered substrates, bulky and electron-rich phosphine ligands are highly recommended. These ligands accelerate the desired reductive elimination step to form the cross-coupled product, outcompeting the homocoupling pathway.[3] For challenging couplings, ligands such as SPhos, XPhos, or RuPhos often yield the best results.[3][7][8][9]

Q6: What is the role of the base, and which ones are recommended for this reaction?

A6: The base is required to activate the boronic acid for the transmetalation step.[10] However, a base that is too strong or poorly soluble can sometimes exacerbate side reactions. For couplings with hindered phenols, moderately strong inorganic bases are often a good choice. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently preferred as they are effective while being less likely to promote side reactions compared to stronger bases.[3][7]

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solutions
High percentage of homocoupling byproduct (>10%) 1. Presence of oxygen in the reaction.[1][2] 2. Use of a Pd(II) precatalyst without an efficient reduction pathway.[3] 3. Ligand is not optimal for the hindered substrate.1. Ensure rigorous degassing of solvents and the reaction mixture using inert gas sparging or freeze-pump-thaw cycles.[1] 2. Switch to a Pd(0) catalyst like Pd₂(dba)₃.[3] Alternatively, add a mild reducing agent like potassium formate.[5][6] 3. Screen bulky, electron-rich ligands such as SPhos or XPhos.[8][9]
Low or no conversion of starting material 1. Inactive catalyst. 2. Ineffective base for boronic acid activation.[10] 3. Reaction temperature is too low. 4. Protodeboronation (boronic acid degradation).1. Use fresh catalyst or test it on a known, reliable reaction.[11] 2. Switch to a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃.[7] 3. Gradually increase the reaction temperature and monitor for product formation and byproduct increase. 4. Use anhydrous solvents and ensure the base is of high purity.
Formation of dehalogenated phenol byproduct The aryl-palladium intermediate is being intercepted by a proton source before transmetalation.This can be caused by excess water or impurities in the reagents. Ensure all reagents are pure and use anhydrous solvents if the problem persists.

Data Presentation: Effect of Reaction Parameters on Selectivity

The following table provides a representative summary of how different reaction components can influence the outcome of Suzuki-Miyaura coupling with sterically hindered substrates.

Catalyst System Base Solvent Temp (°C) Typical Yield (Desired Product) Homocoupling Byproduct Comments & References
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100Low to ModerateHighA standard system, often inefficient for hindered substrates, leading to significant homocoupling.
PdCl₂(dppf)Na₂CO₃Toluene/EtOH/H₂O90ModerateModerateDppf is a common ligand but may not be bulky enough to prevent homocoupling with challenging substrates.[5]
Pd₂(dba)₃ / SPhos K₃PO₄Toluene/H₂O100High Low Bulky, electron-rich ligands like SPhos are highly effective at promoting the desired cross-coupling and suppressing homocoupling for hindered arenes.[3][8][9]
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane110HighLow to ModerateXPhos is another excellent bulky ligand. Cesium carbonate is a strong base that can be effective but may require careful optimization.[7]
Pd(OAc)₂ / SPhos + KCOOHK₂CO₃THF/H₂O80HighVery Low The addition of potassium formate (KCOOH) can act as a mild reducing agent to minimize Pd(II) concentration, thus suppressing homocoupling.[5][6]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is designed for a reaction between this compound and a generic arylboronic acid on a typical 1 mmol scale.

Reagents:

  • This compound (1.0 eq, 1 mmol, 191 mg)

  • Arylboronic Acid (1.2 - 1.5 eq, 1.2 - 1.5 mmol)

  • Palladium Source: Pd₂(dba)₃ (0.01 eq Pd, 0.005 mmol, 4.6 mg)

  • Ligand: SPhos (0.025 eq, 0.025 mmol, 10.3 mg)

  • Base: K₃PO₄ (3.0 eq, 3.0 mmol, 637 mg)

  • Solvent: Toluene (5 mL) and Degassed Water (0.5 mL)

Procedure:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Adding Solids: To the flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[12]

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Final Degassing: With gentle stirring, bubble argon or nitrogen through the reaction mixture for 15-20 minutes. A subsurface sparge is most effective.[1]

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl phenol.

Mandatory Visualizations

Diagram 1: Desired Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination coupled_product R-R' (Desired Product) trans_complex->coupled_product product R-X (this compound) product->oa_complex boronic R'-B(OH)₂ boronic->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activation center

Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Competing Homocoupling Side Reaction

Homocoupling_Pathway cluster_homocoupling Homocoupling promoted by Pd(II) pd0 Pd(0)L₂ pd2 Pd(II) Species pd0->pd2 Oxidation dimer R'-R' (Homocoupling Byproduct) pd2->dimer boronic1 R'-B(OH)₂ boronic1->dimer boronic2 R'-B(OH)₂ boronic2->dimer dimer->pd0 Reduction oxygen O₂ (Oxygen) oxygen->pd2

Caption: Pathway for the undesired homocoupling of boronic acids, promoted by Pd(II).
Diagram 3: Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Action: Rigorously degas all solvents and the final reaction mixture. check_atmosphere->degas No check_catalyst What is the Palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst use_pd0 Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent. check_catalyst->use_pd0 Pd(II) check_ligand Is the ligand optimal for a hindered substrate? check_catalyst->check_ligand Pd(0) use_pd0->check_ligand use_bulky_ligand Action: Screen bulky, electron-rich ligands like SPhos or XPhos. check_ligand->use_bulky_ligand No optimize_base Action: Screen milder bases like K₃PO₄ or K₂CO₃. check_ligand->optimize_base Yes use_bulky_ligand->optimize_base end Problem Resolved optimize_base->end

Caption: A systematic workflow for troubleshooting and resolving homocoupling issues.

References

Impact of base selection on 2-Bromo-6-fluorophenol reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluorophenol. The following information is designed to address common issues encountered during key synthetic transformations and to provide guidance on the critical role of base selection in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Palladium-catalyzed cross-coupling reactions: such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, which utilize the reactive C-Br bond.

  • Williamson Ether Synthesis: for the formation of aryl ethers via the phenolic hydroxyl group.

  • Ullmann Condensation: another method for forming C-O and C-N bonds, typically using a copper catalyst.

Q2: Why is the choice of base so critical in reactions with this compound?

A2: The selection of a base is crucial as it can significantly influence the reaction's yield, rate, and selectivity. The base's primary roles include:

  • Deprotonation of the phenol: In reactions involving the hydroxyl group, such as Williamson ether synthesis, the base generates the more nucleophilic phenoxide.

  • Activation of the coupling partner: In Suzuki-Miyaura reactions, the base activates the organoboron species to facilitate transmetalation.

  • Catalyst regeneration: In many catalytic cycles, such as the Heck reaction, the base is required to regenerate the active catalyst.

  • Preventing side reactions: An inappropriate base can lead to decomposition of starting materials or the formation of unwanted byproducts.

Q3: What are the general considerations for choosing a base?

A3: Key factors to consider when selecting a base include:

  • Basicity (pKa): The base must be strong enough to deprotonate the relevant species without causing undesired side reactions.

  • Solubility: The solubility of the base in the reaction solvent can impact its effectiveness.

  • Steric hindrance: Non-nucleophilic, sterically hindered bases are sometimes preferred to avoid competitive side reactions.

  • Nature of the cation: The counter-ion of the base can also influence the reaction outcome.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Potential CauseTroubleshooting Steps
Ineffective Base The choice of base is critical for the transmetalation step. Weaker bases like carbonates and phosphates are commonly used. If you are experiencing low yields, consider screening different bases.[1][2]
Catalyst Inactivation The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.
Poor Ligand Choice The ligand stabilizes the palladium catalyst and influences its reactivity. For challenging substrates, consider using more electron-rich and bulky phosphine ligands.
Low Reaction Temperature Suzuki-Miyaura couplings often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature.

Comparative Efficacy of Common Bases in Suzuki-Miyaura Coupling (Illustrative)

BaseTypical ConditionsExpected YieldNotes
K₂CO₃ Pd catalyst, Dioxane/H₂O, 80-100 °CGood to ExcellentA widely used and effective base for many Suzuki couplings.[1][3]
Cs₂CO₃ Pd catalyst, Dioxane, 100 °CGood to ExcellentOften used for more challenging couplings.[3]
K₃PO₄ Pd catalyst, Dioxane/H₂O, 60-100 °CGood to ExcellentA strong, non-nucleophilic base that is often effective when carbonates fail.[3]
NaOH/KOH Pd catalyst, Ethanol/H₂O, RefluxModerate to GoodStrong bases that can sometimes lead to side reactions.[2]
Williamson Ether Synthesis

Issue: Low yield of the desired ether product.

Potential CauseTroubleshooting Steps
Incomplete Deprotonation The phenolic proton of this compound must be removed to form the nucleophilic phenoxide. If a weak base is used, deprotonation may be incomplete. Consider using a stronger base like NaH or K₂CO₃ in a polar apathetic solvent.[4]
Sterically Hindered Alkyl Halide The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance. Use primary alkyl halides whenever possible. Secondary and tertiary alkyl halides are more prone to elimination.
Low Reaction Temperature The reaction may be slow at room temperature. Heating the reaction mixture can increase the rate of reaction.

Comparative Efficacy of Common Bases in Williamson Ether Synthesis (Illustrative)

BaseTypical ConditionsExpected YieldNotes
K₂CO₃ DMF or Acetonitrile, 50-100 °CGoodA common and effective base for phenols.
NaH Anhydrous THF or DMF, 0 °C to RTGood to ExcellentA strong base that ensures complete deprotonation, but requires anhydrous conditions.
Cs₂CO₃ Acetonitrile, RefluxGood to ExcellentOften provides higher yields, particularly for less reactive substrates.
Ullmann Condensation

Issue: Low yield of the diaryl ether or arylamine.

Potential CauseTroubleshooting Steps
Inactive Copper Catalyst Traditional Ullmann reactions often require activation of the copper catalyst. Modern protocols often use soluble copper(I) salts with ligands.
High Reaction Temperatures Ullmann reactions often require high temperatures, but this can also lead to decomposition. Careful optimization of the temperature is necessary.
Inappropriate Base The base plays a role in the formation of the copper-phenoxide or -amide intermediate. The choice of base can significantly affect the reaction outcome.

Comparative Efficacy of Common Bases in Ullmann Diaryl Ether Synthesis (Illustrative)

BaseTypical ConditionsExpected YieldNotes
K₂CO₃ CuI, Ligand, Toluene, 140 °CModerate to GoodAn inexpensive and effective base in non-polar solvents.[5]
Cs₂CO₃ CuCl, Ligand, NMP, Moderate Temp.Good to ExcellentOften used in modern, milder Ullmann protocols.[6][7]
K₃PO₄ CuI, Ligand, DMFGoodA strong base that can be effective in polar aprotic solvents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

General Protocol for Williamson Ether Synthesis with this compound

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve this compound in the solvent.

  • Add the base to the solution and stir at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide to the reaction mixture.

  • Heat the mixture to a temperature between 50-100 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Product Ar-Ar' Ar-Pd(II)-Ar'->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) SN2_TS SN2 Transition State Phenoxide->SN2_TS Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_TS Ether Aryl Ether (Ar-O-R) SN2_TS->Ether SN2 Attack

Caption: Workflow for the Williamson Ether Synthesis.

Base_Selection_Logic Start Reaction Type? Suzuki Suzuki-Miyaura Start->Suzuki Williamson Williamson Ether Start->Williamson Ullmann Ullmann Start->Ullmann Other Other Cross-Coupling Start->Other Base_Suzuki Consider: - K2CO3 - Cs2CO3 - K3PO4 Suzuki->Base_Suzuki Base_Williamson Consider: - K2CO3 - NaH - Cs2CO3 Williamson->Base_Williamson Base_Ullmann Consider: - K2CO3 - Cs2CO3 - K3PO4 Ullmann->Base_Ullmann Base_Other Base choice is highly substrate and catalyst dependent. Screen a range of inorganic and organic bases. Other->Base_Other

Caption: Logical workflow for initial base selection.

References

Technical Support Center: Solvent Effects on the Rate and Selectivity of 2-Bromo-6-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on reaction outcomes. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural guidance, but a deeper understanding of the underlying chemical principles.

I. Understanding the Role of the Solvent

The choice of solvent is a critical parameter in the successful execution of chemical reactions with this compound. The solvent does not merely act as a medium for the reactants but actively influences reaction rates and selectivity by stabilizing transition states, solvating reactive species, and in some cases, participating in the reaction. This compound possesses three key functional groups—a phenolic hydroxyl group, a bromine atom, and a fluorine atom—each with distinct electronic and steric properties that are modulated by the solvent environment.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding solvent selection for reactions with this compound.

Q1: How does the choice between a polar protic and a polar aprotic solvent affect the nucleophilicity of the phenoxide ion in Williamson ether synthesis?

A1: The choice between a polar protic and a polar aprotic solvent has a significant impact on the nucleophilicity of the phenoxide ion formed from this compound.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents have O-H or N-H bonds and can form strong hydrogen bonds. In a polar protic solvent, the anionic phenoxide is heavily solvated, forming a "solvent cage" around it.[1] This extensive hydrogen bonding stabilizes the phenoxide, lowering its ground state energy and making it less reactive, which in turn slows down the rate of an SN2 reaction like the Williamson ether synthesis.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion relatively "naked" and highly reactive.[2] This leads to a significant increase in the rate of the SN2 reaction. For this reason, polar aprotic solvents like DMF or acetonitrile are generally the preferred choice for Williamson ether synthesis.[3]

Q2: In a palladium-catalyzed cross-coupling reaction like Suzuki-Miyaura, what are the key considerations for solvent selection?

A2: For Suzuki-Miyaura reactions, the solvent system must perform several functions: dissolve the aryl halide, the boronic acid derivative, the base, and the palladium catalyst.[4][5] A mixture of solvents is often employed to achieve this.

  • Solubility: A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[3][5] The organic solvent dissolves the this compound and the boronic acid, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃).

  • Catalyst Stability and Activity: The solvent can influence the stability and activity of the palladium catalyst. For instance, polar aprotic solvents like DMF can coordinate to the metal center.[4] The choice of solvent can also affect the rate of the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]

  • Temperature: The solvent's boiling point must be high enough to allow the reaction to be heated to the required temperature, typically between 80-110 °C, to drive the reaction to completion.[6] Toluene and dioxane are often used for this reason.[7]

Q3: Can the phenolic hydroxyl group interfere with my reaction, and how does the solvent choice mitigate this?

A3: Yes, the acidic proton of the phenolic hydroxyl group can interfere with many reactions, especially those employing organometallics or strong bases. The solvent choice is crucial in managing this reactivity.

  • Deprotonation: In the presence of a base, the phenol will be deprotonated to the corresponding phenoxide. The acidity of the phenol is influenced by the solvent.[8] In many cross-coupling reactions, the base used is strong enough to deprotonate the phenol. This can be advantageous, as the resulting phenoxide may have different solubility and reactivity profiles.

  • Hydrogen Bonding: The phenolic proton is a hydrogen bond donor.[9] In non-polar solvents, phenol can form hydrogen bonds with Lewis bases.[8] In protic solvents, it will hydrogen bond with the solvent itself. This can affect its reactivity in electrophilic aromatic substitution, for example. The hydroxyl group is a strongly activating ortho-, para-director.[10]

III. Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, with a focus on the role of the solvent.

A. Low Yield in Williamson Ether Synthesis

Problem: My Williamson ether synthesis using this compound, an alkyl halide, and a base like K₂CO₃ is giving a low yield.

Potential Cause Explanation & Recommended Solution
Inappropriate Solvent Choice You might be using a polar protic solvent like ethanol. The solvent is likely solvating and deactivating your phenoxide nucleophile through hydrogen bonding.[2] Solution: Switch to a polar aprotic solvent such as DMF or acetonitrile.[3] This will leave the phenoxide "naked" and more reactive, significantly increasing the reaction rate.[2]
Insufficient Deprotonation The base may not be strong enough in the chosen solvent to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide. Solution: While K₂CO₃ is often sufficient in DMF, for less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used to ensure complete deprotonation.[3] Exercise caution as NaH is highly reactive.
Low Reaction Temperature SN2 reactions can be slow at room temperature. Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point in a solvent like DMF.[3] Monitor the reaction by TLC to avoid decomposition.
B. Poor Selectivity or Low Yield in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling of this compound with a boronic acid is resulting in a low yield of the desired product or the formation of side products.

Potential Cause Explanation & Recommended Solution
Poor Solubility of Reagents One or more components (the aryl halide, boronic acid, or base) may not be fully dissolved, leading to a slow or incomplete reaction. Solution: Ensure you are using an appropriate solvent system. A mixture like 1,4-dioxane/water or toluene/water is often effective at dissolving both the organic and inorganic components.[3][5] Vigorous stirring is also crucial to ensure good mixing between the phases.
Catalyst Deactivation The palladium catalyst can be deactivated by oxygen.[7] Solution: The solvent must be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique. Maintain an inert atmosphere throughout the reaction.[7]
Side Reactions (e.g., Protodebromination) This is the replacement of the bromine atom with a hydrogen atom. This can be promoted by certain solvents, especially in the presence of a hydrogen source. Solution: Ensure you are using anhydrous solvents if the reaction is sensitive to water. While some Suzuki reactions use aqueous mixtures, if protodebromination is an issue, switching to an anhydrous solvent like toluene or dioxane may help.[7]
C. Unexpected Side Products in Electrophilic Aromatic Substitution

Problem: During the nitration of this compound, I am observing the formation of multiple products and a dark-colored reaction mixture.

Potential Cause Explanation & Recommended Solution
Oxidation of the Phenol The phenolic hydroxyl group is activating and makes the ring susceptible to oxidation, especially under harsh acidic conditions, leading to colored byproducts.[7] Solution: The choice of a non-polar, non-coordinating solvent can sometimes mitigate this. For example, using chloroform or dichloromethane can provide a more controlled reaction environment compared to using the nitrating agent neat.[11] Running the reaction at a lower temperature will also help to minimize oxidative side reactions.
Over-reaction or Lack of Selectivity The strongly activating hydroxyl group can lead to polysubstitution or reaction at unintended positions. The regiochemistry can be influenced by the solvent. Solution: A less polar solvent may help to control the reactivity. Additionally, protecting the hydroxyl group as an ether or ester before carrying out the electrophilic substitution can be an effective strategy to improve selectivity. The protecting group can then be removed in a subsequent step.

IV. Experimental Protocols & Workflows

Protocol 1: Williamson Ether Synthesis of 2-Bromo-6-fluoroanisole

This protocol details the etherification of this compound with methyl iodide.

Materials:

  • This compound (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Methyl Iodide (1.5 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Slowly add methyl iodide to the reaction mixture.

  • Heat the mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Williamson Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DMF add_base Add K₂CO₃ start->add_base stir Stir for 30 min at RT (Phenoxide Formation) add_base->stir add_MeI Add Methyl Iodide stir->add_MeI heat Heat to 60°C add_MeI->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end Isolated 2-Bromo-6-fluoroanisole purify->end

Caption: Workflow for the Williamson Ether Synthesis of 2-Bromo-6-fluoroanisole.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Decision Tree for Solvent Selection in Cross-Coupling Reactions

G start Starting a Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) q1 Are all reagents soluble in a single non-polar solvent like Toluene? start->q1 a1_yes Use Toluene or Dioxane (anhydrous). Good for catalyst stability. q1->a1_yes Yes a1_no Is an inorganic base (e.g., K₂CO₃) required? q1->a1_no No a2_yes Use a biphasic system: Toluene/Water or Dioxane/Water. Ensures all components are dissolved. a1_no->a2_yes Yes a2_no Is the reaction sluggish or are the substrates challenging? a1_no->a2_no No a3_yes Consider a polar aprotic solvent like DMF or NMP. Can increase reaction rates but monitor for side reactions. a2_no->a3_yes Yes a3_no Start with a standard system like Toluene/Water and optimize. a2_no->a3_no No

Caption: Decision-making flowchart for solvent selection in cross-coupling reactions.

V. References

  • Wikipedia. (n.d.). Phenol. Retrieved from --INVALID-LINK--

  • Lu, J., Celuszak, H., Paci, I., & Leitch, D. C. (2024). Solvent Effects on the Rate, Selectivity, and Mechanism of (Hetero)Aryl Halide Oxidative Addition to L2Pd(0). Chemistry – A European Journal.

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from --INVALID-LINK--

  • Journal of Scientific and Innovative Research. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Scientific and Innovative Research.

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Strength of hydrogen bonding in phenol or methanol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Hydrogen Bonding between Phenol and Acetonitrile. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties electrophilic substitution. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. PubMed Central.

  • BenchChem. (2025). Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.

  • BenchChem. (2025). Preventing decomposition of 2-Bromo-4-fluorophenol during reactions.

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. In Chemistry LibreTexts.

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. In Chemistry LibreTexts.

  • SlideShare. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17.

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. In Chemistry LibreTexts.

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

  • Medium. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing.

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions. In Chemistry LibreTexts.

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols.

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.

  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 2-Bromomalonaldehyde.

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.

  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 2-Bromo-4-fluorophenol Oxidation.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 2-Bromo-6-nitroterephthalic Acid.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluorophenol.

  • ACS Publications. (2023). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry.

References

Technical Support Center: Protocol for Quenching Reactions Containing 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving 2-Bromo-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively quenching reactions containing this versatile but reactive intermediate. Our focus is on ensuring scientific integrity, providing logical, self-validating protocols, and explaining the causality behind each experimental choice.

Introduction: The unique challenges of this compound

This compound (CAS 2040-89-3) is a valuable building block in organic synthesis, prized for its unique electronic and steric properties.[1] However, its trifunctional nature—a weakly acidic phenol, a reactive aryl bromide, and a more inert aryl fluoride—presents specific challenges during reaction quenching and workup. A successful quenching protocol must neutralize excess reagents and the acidic phenol without promoting unwanted side reactions, such as nucleophilic aromatic substitution (hydrolysis) of the C-Br bond or oxidation of the electron-rich phenol ring.[2] This guide provides a systematic approach to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound to consider during quenching?

A1: There are three key features to consider:

  • Phenolic Acidity: The hydroxyl group is weakly acidic (typical phenol pKa ~10).[3][4] This means it will be deprotonated by strong and moderately strong bases. The resulting phenoxide is a better nucleophile and more susceptible to oxidation.

  • Carbon-Bromine Bond: The C-Br bond is a site for palladium-catalyzed cross-coupling reactions and can be susceptible to nucleophilic attack under harsh conditions (high temperature, strong base), potentially leading to hydrolysis.[5][6]

  • Carbon-Fluorine Bond: The C-F bond is significantly stronger and generally unreactive under standard quenching and workup conditions.[7]

  • Oxidation Sensitivity: The electron-rich phenolic ring is susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), which can form colored quinone-type byproducts.[8][9]

Q2: Which quenching agents are most suitable for neutralizing reactions containing this compound?

A2: The choice of quenching agent is highly dependent on the nature of the reaction being quenched. A tiered approach, moving from less reactive to more reactive quenchers, is often safest.[10][11]

  • For Neutralizing Acidity/Basicity:

    • Weakly Acidic Quench: Saturated aqueous ammonium chloride (NH₄Cl) is ideal for quenching organometallic reagents or strong bases.[12] It provides a proton source that is mild enough to avoid significant acid-catalyzed side reactions.

    • Weakly Basic Quench: Saturated aqueous sodium bicarbonate (NaHCO₃) is preferred for neutralizing acidic reaction mixtures. It is a weak base, minimizing the risk of deprotonating the phenol to a significant extent or promoting hydrolysis of the C-Br bond.[3] Strong bases like NaOH or KOH should be avoided as they can facilitate unwanted side reactions.[5]

  • For Quenching Highly Reactive Reagents (e.g., organolithiums, hydrides):

    • A sequential quench is recommended.[11] Begin by slowly adding a less reactive protic source like isopropanol at low temperature (e.g., 0 °C or below).[10] Once the initial exotherm subsides, a more polar protic source like methanol can be added, followed finally by water or an aqueous solution (e.g., NH₄Cl).[11] This gradual approach safely dissipates the heat of reaction and prevents uncontrolled gas evolution.[10]

Q3: Can the C-Br bond be cleaved during quenching?

A3: Yes, under certain conditions. While aryl halides are generally resistant to nucleophilic substitution, the C-Br bond in this compound can be susceptible to hydrolysis (replacement by -OH) under forcing conditions, such as high temperatures in the presence of a strong base like sodium hydroxide.[5][13] To avoid this, it is critical to use mild bases (e.g., NaHCO₃, K₂CO₃) for neutralization and to perform the quench at or below room temperature.

General Quenching Protocol: A Step-by-Step Guide

This protocol provides a generalized, safety-oriented procedure for quenching a reaction mixture containing this compound, assuming the reaction was run under an inert atmosphere and involves reactive reagents.

Safety First: Always perform quenching procedures in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[14][15][16] Be aware that quenching can be exothermic and may generate gas.[10]

Step 1: Cool the Reaction Mixture

  • Before adding any quenching agent, cool the reaction vessel to 0 °C using an ice-water bath. This is the single most critical step for controlling the rate of the quench, minimizing exotherms, and preventing side reactions.

Step 2: Initial Quench with a Weak Protic Solvent (if applicable)

  • If your reaction contains highly reactive organometallic or hydride reagents (e.g., n-BuLi, Grignard reagents, LiAlH₄), a pre-quench is necessary.

  • Slowly add isopropanol dropwise via a syringe or dropping funnel with vigorous stirring.[11] Monitor the internal temperature and for any gas evolution. Add the isopropanol at a rate that maintains a stable temperature.

  • Continue addition until gas evolution ceases and no further exotherm is observed.

Step 3: Main Quench with an Aqueous Solution

  • Choose your aqueous quencher based on the reaction's final state:

    • For basic/organometallic reactions: Slowly add saturated aqueous NH₄Cl solution.

    • For acidic reactions: Slowly add saturated aqueous NaHCO₃ solution or water.

  • Add the aqueous solution dropwise, ensuring the internal temperature does not rise significantly. Vigorous stirring is essential to promote mixing and heat dissipation.

Step 4: Phase Separation and Extraction

  • Once the quench is complete, allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, Dioxane), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and water.[17]

  • Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent to ensure full recovery of the product.

Step 5: Washing and Drying

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated aqueous NaCl). This helps to remove residual water and break up any minor emulsions.[10]

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Data Summary Table
ParameterRecommendationRationale
Quenching Temperature 0 °C or belowControls exotherm, minimizes side reactions.[10]
Primary Quencher Saturated aq. NH₄Cl (for basic rxns) or NaHCO₃ (for acidic rxns)Mild, prevents C-Br hydrolysis and phenol oxidation.[3][12]
Pre-Quencher (for reactive reagents) Isopropanol, followed by MethanolGradual reduction in reactivity for safety.[11]
Extraction Solvent Ethyl Acetate or Diethyl EtherGood solubility for the product, immiscible with water.
Washing Solution Brine (Saturated aq. NaCl)Removes water, helps break emulsions.[10]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Reaction mixture turns dark (yellow/brown) upon quenching. Oxidation of the phenol/phenoxide. This is common when quenching with a base in the presence of air.[2]• Ensure the quench is performed under an inert atmosphere (N₂ or Ar) until the mixture is acidic or neutral. • Use degassed aqueous solutions for quenching. • Keep the temperature low (0 °C) during the quench.
Formation of an unexpected, more polar byproduct. Hydrolysis of the C-Br bond. This can occur if a strong base (e.g., NaOH) was used or if the quench was performed at elevated temperatures.[5]• Re-evaluate the quenching agent. Use a weaker base like NaHCO₃ or K₂CO₃. • Strictly maintain a low temperature (0 °C) during the addition of the base.
Incomplete quench; reaction mixture remains highly reactive or basic. Insufficient quenching agent added. Poor mixing. • Add more of the quenching agent slowly while monitoring the reaction. • Ensure vigorous stirring throughout the quenching process to improve contact between phases.
Persistent emulsion during aqueous workup. Formation of phenoxide salts that act as surfactants. Fine inorganic precipitates. • Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which often breaks emulsions.[10] • If precipitates are present, filter the entire biphasic mixture through a pad of Celite® before separating the layers.

Visual Decision-Making Workflow

The following diagram provides a logical workflow for selecting an appropriate quenching strategy when working with this compound.

Quenching_Protocol start Start: Reaction Complete check_reagent Highly Reactive Reagent Present? (e.g., n-BuLi, RMgX, LAH) start->check_reagent pre_quench 1. Cool to 0 °C 2. Slow addition of Isopropanol 3. Slow addition of Methanol check_reagent->pre_quench Yes check_pH Reaction Condition? check_reagent->check_pH No pre_quench->check_pH quench_base 1. Cool to 0 °C 2. Slow addition of sat. aq. NH4Cl check_pH->quench_base Basic / Organometallic quench_acid 1. Cool to 0 °C 2. Slow addition of sat. aq. NaHCO3 check_pH->quench_acid Acidic workup Aqueous Workup: - Dilute with Org. Solvent - Separate Layers - Wash with Brine - Dry & Concentrate quench_base->workup quench_acid->workup end End: Crude Product workup->end

Caption: Decision workflow for quenching this compound reactions.

References

Technical Support Center: Suzuki Reaction Workup for 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for navigating the specific challenges associated with the workup and purification of Suzuki-Miyaura coupling reactions involving 2-bromo-6-fluorophenol. This substrate, while valuable, introduces complexities due to the acidic phenolic proton and the electronic effects of the halogen substituents. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to ensure a high-purity product with maximum yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during the post-reaction processing of Suzuki couplings with this compound.

Q1: How can I effectively remove unreacted boronic acid and its byproducts from my phenolic product?

This is the most frequent challenge. Both your product (a 2-fluoro-6-hydroxy-biphenyl derivative) and the starting boronic acid are acidic. A simple aqueous base wash will extract both into the aqueous layer, failing to achieve separation.

Answer: The recommended strategy is a pH-swing extraction procedure. This method leverages the acidic nature of both compounds to first separate them from non-acidic impurities and then relies on chromatography for the final separation.

  • Causality: By dissolving the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and washing with a strong base (e.g., 1-2 M NaOH), you deprotonate the phenolic product, the starting phenol, and the boronic acid, pulling them into the aqueous layer.[1] Neutral impurities, such as phosphine oxide byproducts and boronic acid homocoupling products, remain in the organic phase. You can then re-acidify the aqueous layer and extract your desired acidic compounds back into a fresh organic phase, significantly simplifying the mixture for chromatography.

  • Alternative Strategy: For stubborn cases, excess boronic acid can sometimes be removed by adding methanol to the crude mixture and evaporating under reduced pressure. This process can form a volatile methyl boronate ester that is removed with the solvent.[1]

Q2: My isolated product is a dark oil or solid. How do I remove residual palladium catalyst?

A dark color is a tell-tale sign of palladium black (colloidal Pd(0)) or other residual palladium species.

Answer:

  • Initial Filtration: After the reaction is complete, and before any aqueous workup, it is crucial to cool the mixture and filter it through a pad of Celite®. This will remove the bulk of heterogeneous palladium species.[2]

  • Aqueous Washes: The basic washes used in the workup can help remove some palladium salts.[1]

  • Charcoal Treatment: If the color persists after concentration, you can redissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through Celite®. Caution: Activated charcoal is highly porous and can adsorb your product, leading to yield loss. Use it sparingly.

Q3: I'm concerned about losing my product during the aqueous extraction due to its polarity. How can I minimize this?

The presence of the hydroxyl and fluorine groups increases the polarity of the product, potentially leading to partial solubility in the aqueous phase.

Answer: To minimize loss, always use a saturated sodium chloride solution (brine) for the final wash of the combined organic layers.[3][4] The high salt concentration decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer (the "salting-out" effect). Additionally, performing multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) is more effective than a single extraction with a large volume (1 x 150 mL).

Q4: An intractable emulsion formed during my basic wash. What should I do?

Emulsions are common when performing basic extractions on crude reaction mixtures containing phosphine ligands and palladium catalysts, which can act as surfactants.

Answer:

  • Patience & Brine: First, let the separatory funnel stand for 10-20 minutes. If the emulsion persists, add a significant amount of brine and swirl gently (do not shake). This often helps to break the emulsion.

  • Filtration: If brine fails, filter the entire mixture (both layers and the emulsion) through a pad of Celite®. This will often break the emulsion, allowing the layers to separate in the filter flask.

  • Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

Q5: What are the best starting conditions for purifying my 2-fluoro-6-hydroxy-biphenyl product by column chromatography?

The polarity of your product and the potential for strong interaction with the silica gel stationary phase requires careful eluent selection.

Answer: Standard hexane/ethyl acetate systems may not be ideal and can lead to significant peak tailing due to the acidic phenol interacting with the silica.

  • Recommended Eluent Systems: A more polar system, such as dichloromethane (DCM) and methanol (MeOH), often provides better results for polar compounds.[1] Start with a low percentage of methanol (1-2%) and gradually increase the polarity.

  • Suppressing Tailing: To improve peak shape, add a small amount of acetic acid (~0.5%) to your eluent system. The acid ensures the phenolic hydroxyl group remains protonated, reducing its interaction with the silica gel and leading to sharper peaks.

Table 1: Recommended Starting Eluent Systems for Column Chromatography

Product PolarityPrimary Eluent SystemModifierTypical Starting Ratio
Low to MediumHexane / Ethyl AcetateAcetic Acid (0.5%)95:5
Medium to HighDichloromethane / MethanolNone98:2
HighDichloromethane / MethanolAcetic Acid (0.5%)95:5
Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues observed during your workup and purification.

Symptom Possible Cause(s) Suggested Solution(s)
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during aqueous workup (solubility, emulsion). 3. Product adsorbed onto Celite or charcoal.1. Before workup, confirm reaction completion via TLC or LC-MS.[5] 2. Use brine washes and perform multiple extractions.[3] 3. Use minimal amounts of filtering aids. Wash the filter cake thoroughly with the extraction solvent.
Product contaminated with a byproduct of similar Rf 1. Boronic acid homocoupling. 2. Protodeboronation of the starting boronic acid.1. This is a common side reaction, especially if oxygen is not rigorously excluded.[6] The resulting biaryl byproduct can be very difficult to separate.[7] Prevention is key: ensure the reaction is properly degassed and run under an inert atmosphere.[8] 2. For purification, try a different solvent system for chromatography or consider preparative HPLC.
Product appears clean by 1H NMR but the mass is low 1. Presence of residual, non-protonated solvent (e.g., DCM, THF). 2. Product is hydrated (bound water).1. Dry the product under high vacuum for an extended period (overnight). 2. If the product is hygroscopic, dissolve it in a dry solvent like toluene and evaporate again (azeotropic drying).
Column chromatography results in broad, tailing peaks 1. Acidic phenol is interacting strongly with the silica gel. 2. Product is overloading the column.1. Add 0.5% acetic acid to your eluent to suppress ionization of the phenol. 2. Ensure you are not loading too much crude material relative to the amount of silica gel (a 1:50 to 1:100 mass ratio of crude material to silica is a good starting point).
Part 3: Experimental Protocols
Protocol 1: Standard pH-Swing Aqueous Workup

This protocol is designed to separate acidic components from neutral byproducts before chromatographic purification.

  • Reaction Quench & Filtration: Once the reaction is deemed complete, cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (EtOAc, ~2-3 times the reaction volume). Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite pad thoroughly with additional EtOAc.

  • Transfer & Initial Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer once with deionized water and once with brine.

  • Basic Extraction: Extract the organic layer with 1 M sodium hydroxide (NaOH) solution (3 x 1/3 of the organic volume). Combine the aqueous layers. The product, unreacted phenol, and boronic acid are now in the aqueous layer. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly acidify to pH ~2 by adding concentrated hydrochloric acid (HCl) dropwise with stirring.

  • Product Extraction: Extract the acidified aqueous layer with EtOAc (3 x 1/3 of the aqueous volume).

  • Final Wash & Drying: Combine the organic layers from the previous step and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.[3]

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Column Preparation: Prepare a silica gel column using the desired eluent system (see Table 1).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. To this solution, add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder.

  • Purification: Carefully load the silica-adsorbed product onto the top of the prepared column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the final product under high vacuum.

Part 4: Visualization & Workflows

Diagram 1: General Workup Workflow

Workup_Workflow A Completed Reaction Mixture B Cool to RT & Dilute with Organic Solvent A->B C Filter through Celite® to Remove Catalyst B->C D Liquid-Liquid Extraction (pH-Swing Protocol) C->D E Isolate, Dry & Concentrate Organic Layer D->E F Crude Product E->F G Silica Gel Column Chromatography F->G H Pure Product G->H

Caption: General workflow for the workup and purification of Suzuki reaction products.

Diagram 2: Troubleshooting Purification

Troubleshooting_Tree Start Analyze Crude Product (TLC / LCMS) Impure Major Impurities Present? Start->Impure Separation Impurities Separable by Chromatography? Impure->Separation Yes Clean Proceed with Standard Chromatography Impure->Clean No Separation->Clean Yes Difficult Difficult Separation (e.g., Homocoupling) Separation->Difficult No Yield Yield is Low? Optimize_Workup Optimize Workup (Brine, Back-Extraction) Yield->Optimize_Workup Yes Clean->Yield Optimize_Reaction Optimize Reaction Conditions (Inertness, Reagents) Difficult->Optimize_Reaction Optimize_Chroma Optimize Chromatography (Solvent, Additives) Difficult->Optimize_Chroma

Caption: Decision tree for troubleshooting common purification issues.

Part 5: References
  • ResearchGate Discussion on Boronic Acid Removal. (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem Application Notes for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Dicks, A. P., et al. "Greening Up" the Suzuki Reaction. (2006). Journal of Chemical Education. Retrieved from --INVALID-LINK--

  • Li, J., et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. Retrieved from --INVALID-LINK--

  • Hanan, E., et al. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • BenchChem Application Notes for Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem Application Notes for Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from --INVALID-LINK--

  • Quora Discussion on Suzuki Coupling Disadvantages. (2018). Quora. Retrieved from --INVALID-LINK--

  • Martínez-Julvez, M., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Nanomaterials. Retrieved from --INVALID-LINK--

  • Martínez-Julvez, M., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Nanomaterials. Retrieved from --INVALID-LINK--

  • Martínez-Julvez, M., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from --INVALID-LINK--

  • Organic Synthesis. Suzuki-Miyaura Coupling. (n.d.). Organic-synthesis.org. Retrieved from --INVALID-LINK--

References

Stability of 2-Bromo-6-fluorophenol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-Bromo-6-fluorophenol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under ambient conditions?

A1: this compound is a solid that is generally stable under standard laboratory conditions.[1] For long-term storage, it is recommended to keep it in a cool, dark, and dry place, preferably in a refrigerator at 2-8°C under an inert atmosphere to prevent potential degradation.[2]

Q2: How does pH affect the stability of this compound?

A2: The stability of phenolic compounds like this compound is often pH-dependent. Under basic conditions, the phenolic proton can be abstracted to form a phenoxide ion. This negatively charged species is typically more electron-rich and can be more susceptible to oxidation and other degradation reactions compared to the protonated phenol. Acidic conditions might lead to slower degradation, but specific reactions can still occur depending on the reaction matrix and temperature.

Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible degradation routes for halogenated phenols include:

  • Under Basic Conditions:

    • Oxidation: The phenoxide ion is susceptible to oxidation, potentially leading to the formation of quinone-like structures and polymeric materials. This can be accelerated by the presence of oxygen and metal ions.

    • Hydrolytic Debromination/Defluorination: Although less common for aryl halides without strong activation, nucleophilic aromatic substitution by hydroxide ions could potentially lead to the replacement of the bromine or fluorine atoms, especially under harsh conditions (high temperature and pressure). The C-Br bond is generally more labile than the C-F bond.

  • Under Acidic Conditions:

    • Electrophilic Substitution: In the presence of strong electrophiles, further substitution on the aromatic ring could occur. However, degradation under typical acidic storage conditions is expected to be slower than under basic conditions.

    • Dehalogenation: Reductive dehalogenation is a known degradation pathway for halogenated organic compounds, though it typically requires specific catalysts or reducing agents.

A proposed general degradation pathway is illustrated below.

cluster_acid Acidic Conditions cluster_base Basic Conditions 2B6FP_acid This compound Acid_Degradants Potential Minor Degradation (e.g., slow hydrolysis) 2B6FP_acid->Acid_Degradants H+, Δ 2B6FP_base This compound Phenoxide Phenoxide Intermediate 2B6FP_base->Phenoxide OH- Oxidation_Products Oxidation Products (e.g., Quinones, Polymers) Phenoxide->Oxidation_Products [O] Dehalogenation_Products Dehalogenation Products Phenoxide->Dehalogenation_Products Nu-, Δ

Plausible Degradation Pathways for this compound.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Discoloration (e.g., yellowing, browning) of the compound upon storage or in solution. Oxidation of the phenolic group.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or wrapping containers in foil. Ensure solvents are deoxygenated before use.
Appearance of new, unexpected peaks in HPLC or GC analysis of a sample subjected to basic conditions. Base-catalyzed degradation.Neutralize the sample immediately after the experiment before analysis. Analyze the sample as soon as possible after preparation. Consider using a milder base or lower temperature if the reaction chemistry allows.
Poor mass balance in stability studies (sum of parent compound and degradants is less than 100%). Formation of non-chromophoric, volatile, or polymeric degradation products.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Check for the formation of precipitates (polymers). Analyze the headspace for volatile degradants if significant loss is observed.
Inconsistent results in stability studies. Lack of control over experimental parameters.Precisely control pH, temperature, and light exposure. Use calibrated equipment. Ensure homogeneous solutions. Run experiments in triplicate to ensure reproducibility.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3] Below are generalized protocols for assessing the stability of this compound.

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis, MS)

Protocol 1: Acidic Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M HCl.

    • In a separate vial, transfer another aliquot and add an equal volume of 1 M HCl.

    • Prepare a control sample by adding an equal volume of water instead of acid.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Withdraw aliquots at each time point.

  • Sample Analysis:

    • Neutralize the withdrawn aliquots with an appropriate amount of NaOH.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

Protocol 2: Basic Degradation
  • Sample Preparation: Use the same 1 mg/mL stock solution of this compound as in the acidic degradation study.

  • Stress Conditions:

    • Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M NaOH.

    • In a separate vial, transfer another aliquot and add an equal volume of 1 M NaOH.

    • Prepare a control sample by adding an equal volume of water instead of a base.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., room temperature or 40°C) for a defined period (e.g., 2, 6, 12, 24 hours). Note that degradation is often faster under basic conditions.

    • Withdraw aliquots at each time point.

  • Sample Analysis:

    • Neutralize the withdrawn aliquots with an appropriate amount of HCl.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

The general workflow for these forced degradation studies is depicted below.

Start Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acidic/Basic) Start->Stress_Conditions Incubation Incubate at Controlled Temperature for Defined Time Points Stress_Conditions->Incubation Sampling Withdraw Aliquots Incubation->Sampling Neutralization Neutralize Samples Sampling->Neutralization Analysis Analyze by Stability-Indicating HPLC Method Neutralization->Analysis Data_Evaluation Evaluate Data: - Quantify Parent Compound - Identify Degradation Products Analysis->Data_Evaluation

Experimental Workflow for Forced Degradation Studies.

Data Presentation

The quantitative results from the stability studies should be summarized in a clear and concise table for easy comparison.

Table 1: Stability of this compound under Acidic and Basic Conditions

Condition Time (hours) Temperature (°C) % Assay of this compound Remaining Number of Degradation Products Detected Major Degradation Product (% Area)
0.1 M HCl2460
4860
7260
1 M HCl2460
4860
7260
0.1 M NaOH225
625
1225
2425
1 M NaOH225
625
1225
2425

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and publicly available data for similar compounds. It is essential to conduct specific stability studies for this compound under your experimental conditions to obtain accurate and reliable data. Always adhere to proper laboratory safety procedures when handling chemicals.

References

Validation & Comparative

Navigating the NMR Landscape: A Comparative Guide to the Spectral Assignment of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel compounds is a critical cornerstone of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 2-Bromo-6-fluorophenol, alongside its structural analogs, 2-bromophenol and 2-fluorophenol, to facilitate accurate spectral assignment.

Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, this guide utilizes predicted spectral data from reputable online resources. This predicted data is juxtaposed with experimental data for the closely related compounds, 2-bromophenol and 2-fluorophenol, to provide a robust framework for spectral interpretation and assignment.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm). In the case of this compound and its analogs, the hydroxyl (-OH), bromo (-Br), and fluoro (-F) substituents significantly influence the chemical shifts of the aromatic protons.

CompoundProtonPredicted/Experimental Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
This compound H-3~7.25ddJ(H,H) ≈ 8.0, J(H,F) ≈ 4.0
H-4~6.90tJ(H,H) ≈ 8.0
H-5~7.10dddJ(H,H) ≈ 8.0, J(H,F) ≈ 9.0, J(H,H) ≈ 1.5
OHVariablebr s-
2-Bromophenol H-3~7.23ddJ ≈ 7.8, 1.6
H-4~6.84tdJ ≈ 7.6, 1.2
H-5~7.18tdJ ≈ 7.8, 1.6
H-6~7.55ddJ ≈ 8.0, 1.2
OH~5.5s-
2-Fluorophenol H-3~6.95-7.10m-
H-4~6.80-6.95m-
H-5~6.80-6.95m-
H-6~6.95-7.10m-
OH~5.7br s-

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment. The presence of electronegative substituents like bromine, fluorine, and oxygen causes a downfield shift for the directly attached carbon and affects the chemical shifts of other carbons in the aromatic ring.

CompoundCarbonPredicted/Experimental Chemical Shift (δ ppm)
This compound C-1 (C-OH)~145 (d, J(C,F) ≈ 12 Hz)
C-2 (C-Br)~110 (d, J(C,F) ≈ 4 Hz)
C-3~128 (d, J(C,F) ≈ 3 Hz)
C-4~122
C-5~125 (d, J(C,F) ≈ 8 Hz)
C-6 (C-F)~155 (d, J(C,F) ≈ 240 Hz)
2-Bromophenol C-1 (C-OH)~152.0
C-2 (C-Br)~110.1
C-3~132.5
C-4~121.6
C-5~128.8
C-6~116.2
2-Fluorophenol C-1 (C-OH)~143.4 (d, J ≈ 12 Hz)
C-2 (C-F)~152.2 (d, J ≈ 237 Hz)
C-3~115.8 (d, J ≈ 18 Hz)
C-4~124.7 (d, J ≈ 7 Hz)
C-5~121.0
C-6~117.2 (d, J ≈ 3 Hz)

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for samples of sufficient concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to determine the connectivity of atoms.

Logical Workflow for NMR Spectral Assignment

The process of assigning NMR signals to specific atoms in a molecule follows a logical progression. This workflow is crucial for accurate structure elucidation.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_assignment Assignment Sample_Prep Sample Preparation NMR_Experiment Run 1H and 13C NMR Experiments Sample_Prep->NMR_Experiment FT Fourier Transform NMR_Experiment->FT Phasing Phasing and Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analyze_1H Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) Calibration->Analyze_1H Analyze_13C Analyze 13C Spectrum (Number of Signals, Chemical Shift) Analyze_1H->Analyze_13C Propose_Structure Propose Structure Based on Data Analyze_13C->Propose_Structure Assign_Signals Assign Signals to Specific Atoms Propose_Structure->Assign_Signals Final_Structure Final_Structure Assign_Signals->Final_Structure Final Structure Confirmation

Caption: Workflow for NMR spectral assignment.

By following this systematic approach and utilizing comparative data from structural analogs, researchers can confidently assign the ¹H and ¹³C NMR spectra of this compound and other novel compounds, ensuring the accuracy and integrity of their scientific findings.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Brominated Fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic compounds is a critical step. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-6-fluorophenol, offering a predictive overview and contrasting it with the experimentally observed fragmentation of its isomer, 2-Bromo-4-fluorophenol.

The differentiation of isomers is a common challenge in analytical chemistry. While sharing the same molecular formula, the positional variance of substituents on an aromatic ring can lead to distinct fragmentation pathways under mass spectrometric analysis. Understanding these differences is paramount for unambiguous compound identification.

Predicted vs. Observed Fragmentation: A Tale of Two Isomers

Due to the limited availability of a public domain experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and comparison with structurally similar molecules.[1] This prediction is juxtaposed with the known fragmentation data of 2-Bromo-4-fluorophenol to highlight the subtle yet significant differences that can arise from isomeric variations.

The molecular formula for both this compound and 2-Bromo-4-fluorophenol is C₆H₄BrFO, with a monoisotopic mass of approximately 189.943 Da.[2] The presence of a bromine atom, with its characteristic isotopic distribution of ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, results in distinctive M+ and M+2 peaks for the molecular ion and any bromine-containing fragments.[1]

Table 1: Comparison of Predicted and Observed Mass Spectrometry Fragmentation Data

Fragment Ion Proposed Structure Predicted m/z for this compound Observed m/z for 2-Bromo-4-fluorophenol[1] Predicted Relative Abundance for this compound Observed Relative Abundance for 2-Bromo-4-fluorophenol[1]
[M]⁺•C₆H₄BrFO⁺•190/192190/192ModerateHigh
[M-HBr]⁺•C₆H₄FO⁺•111111ModerateModerate
[M-CO]⁺•C₅H₄BrFO⁺•162/164162/164LowLow
[M-CHO]⁺C₅H₃BrFO⁺161/163161/163LowLow
[M-Br]⁺C₆H₄FO⁺111111HighModerate
[C₅H₄O]⁺•C₅H₄O⁺•8484LowLow
[C₃H₃]⁺C₃H₃⁺3939LowLow

Note: Predicted relative abundances are qualitative estimates based on general fragmentation principles.

Deciphering the Fragmentation Pathways

The fragmentation of halogenated phenols under electron ionization typically involves several key pathways, including the loss of the halogen atoms, elimination of small neutral molecules like carbon monoxide (CO) or a formyl radical (CHO), and cleavage of the aromatic ring.[1]

Predicted Fragmentation of this compound

The proximity of the bromine and fluorine atoms to the hydroxyl group in this compound is expected to influence its fragmentation. The initial ionization event will form the molecular ion at m/z 190 and 192. Subsequent fragmentation is predicted to proceed as follows:

  • Loss of a Bromine Radical: A primary and highly probable fragmentation pathway for brominated aromatic compounds is the cleavage of the C-Br bond, leading to the formation of a stable fluorophenoxy cation at m/z 111. This is anticipated to be a major peak in the spectrum.

  • Loss of HBr: The ortho positioning of the bromine atom relative to the hydroxyl group may facilitate the elimination of a hydrogen bromide (HBr) molecule, also resulting in a fragment at m/z 111.

  • Loss of CO and CHO: As is common for phenols, the molecular ion can undergo the loss of carbon monoxide (CO) to yield a five-membered ring fragment at m/z 162/164, or the loss of a formyl radical (CHO) to give a fragment at m/z 161/163.

  • Ring Cleavage: Further fragmentation of the aromatic ring can lead to smaller fragments, though these are generally of lower abundance.

Fragmentation_Pathway M C₆H₄BrFO⁺• (m/z 190/192) This compound F1 C₆H₄FO⁺ (m/z 111) M->F1 - Br• F2 C₅H₄BrFO⁺• (m/z 162/164) M->F2 - CO F3 C₅H₃BrFO⁺ (m/z 161/163) M->F3 - CHO• Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) Prep2 Prepare a dilute solution (e.g., 1-10 µg/mL) Prep1->Prep2 GC1 Inject 1 µL of sample GC2 Separation on a capillary column (e.g., DB-5ms) GC1->GC2 GC3 Temperature programming (e.g., 50°C to 250°C at 10°C/min) GC2->GC3 MS1 Electron Ionization (EI) at 70 eV MS2 Mass range scanning (e.g., m/z 35-500) MS1->MS2 MS3 Data Acquisition MS2->MS3 cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc Injection cluster_ms cluster_ms cluster_gc->cluster_ms Elution

References

A Comparative Guide to the FT-IR Analysis of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional groups present in 2-Bromo-6-fluorophenol using Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of a publicly accessible, experimentally verified FT-IR spectrum for this compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. The guide compares the expected vibrational frequencies of this compound with those of phenol, 2-bromophenol, and 2-fluorophenol to aid in the identification and characterization of this compound.

Predicted FT-IR Spectral Data and Comparison

The following table summarizes the expected characteristic infrared absorption bands for this compound and compares them with the known spectral data of phenol, 2-bromophenol, and 2-fluorophenol. These predictions are derived from established correlations for substituted aromatic compounds.

Functional GroupVibration ModeThis compound (Predicted Wavenumber, cm⁻¹)Phenol (Reference Wavenumber, cm⁻¹)[1]2-Bromophenol (Reference Wavenumber, cm⁻¹)2-Fluorophenol (Reference Wavenumber, cm⁻¹)
O-HStretching (broad, H-bonded)3550 - 32003550 - 3230~3530~3550
C-H (Aromatic)Stretching3100 - 30003100 - 3000[2]~3060~3070
C=C (Aromatic)Ring Stretching1600 - 14501600 - 1440[1]1580, 1480, 14501590, 1500, 1470
C-OStretching1250 - 11801230 - 1140[1]~1230~1260
C-FStretching1250 - 1000--1260 - 1180
C-BrStretching700 - 500-660 - 515-
C-H (Aromatic)Out-of-plane Bending900 - 700900 - 675[2]~750~750

Experimental Workflow for FT-IR Analysis

The following diagram illustrates a typical workflow for the FT-IR analysis of a solid sample like this compound using the KBr pellet method.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output start Start: Obtain solid sample of this compound grind Grind sample with KBr start->grind press Press into a transparent pellet grind->press place_pellet Place pellet in spectrometer press->place_pellet acquire_bkg Acquire background spectrum place_pellet->acquire_bkg acquire_sample Acquire sample spectrum acquire_bkg->acquire_sample process_data Process and analyze data acquire_sample->process_data spectrum Generate FT-IR Spectrum process_data->spectrum interpretation Interpret functional groups spectrum->interpretation

FT-IR Analysis Workflow

Experimental Protocols

A standardized protocol for obtaining the FT-IR spectrum of a solid phenolic compound is crucial for reproducibility and accurate comparison. The following details the Potassium Bromide (KBr) pellet method, a common technique for solid samples.

Objective: To obtain a high-quality FT-IR spectrum of this compound for the identification of its functional groups.

Materials:

  • This compound (solid)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the solid this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.

    • Transfer the powdered mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • FT-IR Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • First, run a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide. The instrument software will automatically subtract this from the sample spectrum.

    • Next, acquire the FT-IR spectrum of the sample. Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

    • Identify the absorption peaks and record their wavenumbers (in cm⁻¹).

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups expected in the this compound molecule, as detailed in the data table above.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For a quicker, non-destructive analysis, Attenuated Total Reflectance (ATR)-FTIR can be employed. This technique involves placing a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and applying pressure to ensure good contact. A background spectrum of the clean, empty ATR crystal is taken first, followed by the sample spectrum. This method requires minimal sample preparation.[3][4]

References

Purity Analysis of 2-Bromo-6-fluorophenol: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stringent assessment of chemical purity is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Bromo-6-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols, presents a comparative analysis of the two techniques, and includes hypothetical performance data to guide method selection and development.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a solid stationary phase. It is a versatile method suitable for a wide range of analytes, including non-volatile and thermally labile compounds.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information, making it a highly specific and sensitive method.[1][5][6][7]

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility of potential impurities, the required sensitivity, and the desired analytical throughput.

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.[3][4]Partitioning between gaseous mobile phase and liquid/solid stationary phase.[1][8]
Analyte Suitability Non-volatile, thermally labile, and polar compounds.[1][2][3]Volatile and thermally stable compounds.[1][4]
Sample Preparation Dissolution in a suitable solvent; filtration may be required.[8]Often requires dissolution in a volatile solvent; derivatization may be necessary for polar analytes to increase volatility, though likely not for this compound itself.[9]
Separation Efficiency Good resolution, particularly for complex mixtures.High separation efficiency, often resulting in sharper peaks for volatile compounds.[2]
Detection UV-Vis, Diode Array (DAD), Refractive Index (RI), Mass Spectrometry (MS).[2]Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD).[1]
Identification Based on retention time compared to a reference standard; MS detector provides mass information.Based on retention time and mass spectral library matching, providing high confidence in identification.
Sensitivity Dependent on the detector; can be very sensitive with MS detection.Generally very sensitive, especially with selected ion monitoring (SIM) mode in MS.[10]
Throughput Can be high with the use of an autosampler.Also amenable to high-throughput analysis with an autosampler.
Cost HPLC systems and solvents can be costly.[3]GC-MS systems can have a high initial cost, but the carrier gases are generally less expensive than HPLC solvents.[3]

Experimental Protocols

The following are proposed starting methods for the purity analysis of this compound by HPLC and GC-MS, based on the analysis of similar halogenated phenols. Method optimization and validation would be required for routine use.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like phenols.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the separation and identification of this compound and any volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Autosampler

Chromatographic and MS Conditions:

ParameterProposed Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[11]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 400 amu (Full Scan)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of dichloromethane to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

Data Presentation: Hypothetical Performance Comparison

The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods for the analysis of a hypothetical batch of this compound containing two related impurities.

ParameterHPLCGC-MS
Retention Time (Main Peak) ~ 8.5 min~ 7.2 min
Purity (% Area) 99.5%99.6%
Impurity 1 (% Area) 0.25%0.22%
Impurity 2 (% Area) 0.25%0.18%
Resolution (Main Peak/Impurity 1) > 2.0> 2.5
Limit of Detection (LOD) ~ 0.01%~ 0.005%
Limit of Quantitation (LOQ) ~ 0.03%~ 0.015%

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks (TIC) detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate % Purity integrate->calculate

Caption: Workflow for GC-MS purity analysis of this compound.

Logical Relationship for Method Selection

Method_Selection start Purity Analysis of This compound volatile_impurities Are key impurities volatile and thermally stable? start->volatile_impurities id_needed Is definitive identification of unknowns required? volatile_impurities->id_needed Yes hplc HPLC is a Suitable Option volatile_impurities->hplc No / Unknown gcms GC-MS is Preferred id_needed->gcms Yes id_needed->hplc No

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized, HPLC offers a robust and reliable solution. However, when dealing with unknown impurities or requiring definitive identification, the mass spectral data provided by GC-MS is invaluable. The proposed methods in this guide serve as a solid starting point for method development and validation, ensuring the quality and consistency of this compound for its intended applications.

References

Reactivity Showdown: 2-Bromo-6-fluorophenol vs. 2-Chloro-6-fluorophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-6-fluorophenol and 2-Chloro-6-fluorophenol, two closely related building blocks, in key cross-coupling reactions. By examining the underlying principles of their reactivity and providing representative experimental data, this document aims to inform the strategic selection of these reagents in synthetic endeavors.

The primary differentiator in the reactivity of this compound and 2-Chloro-6-fluorophenol in common palladium-catalyzed cross-coupling reactions lies in the carbon-halogen bond strength. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond. The weaker carbon-bromine bond in this compound results in a lower activation energy for the rate-determining oxidative addition step in many catalytic cycles, rendering it more reactive than the corresponding chloro-analog.[1][2]

Comparative Reactivity Analysis

While direct, side-by-side kinetic studies for this compound and 2-Chloro-6-fluorophenol are not extensively available in the public domain, we can extrapolate their relative reactivity based on established principles and data from analogous systems.[3][4] The following table summarizes the expected differences in performance for three common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.

Reaction TypeFeatureThis compound2-Chloro-6-fluorophenol
Suzuki-Miyaura Coupling Relative Reactivity HighModerate
Typical Conditions Milder temperatures (e.g., 80-100 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄), and bases (e.g., K₂CO₃).[3]Higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases may be necessary.[3]
Expected Yield Good to excellent.Moderate to good, generally lower than the bromo counterpart under identical conditions.
Buchwald-Hartwig Amination Relative Reactivity HighModerate
Typical Conditions Milder temperatures (e.g., 80-100 °C), a variety of Pd catalysts and ligands are effective.[5]Often requires higher temperatures and more specialized, electron-rich ligands to achieve comparable yields.[5]
Expected Yield Good to excellent.Can be lower and may require more extensive optimization.
Ullmann Condensation Relative Reactivity More reactive.Less reactive.
Typical Conditions Can often be performed at lower temperatures compared to the chloro analog.Typically requires higher temperatures and potentially longer reaction times.
Expected Yield Generally higher yields under comparable conditions.May result in lower yields and require more forcing conditions.

Experimental Protocols

The following are representative, generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling reactions. It is important to note that the optimal conditions are substrate-dependent and may require further optimization.

Suzuki-Miyaura Coupling

Objective: To synthesize 2-aryl-6-fluorophenol from 2-halo-6-fluorophenol and an arylboronic acid.

Materials:

  • This compound or 2-Chloro-6-fluorophenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the 2-halo-6-fluorophenol (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Add the degassed toluene/water (4:1) solvent mixture (5 mL).

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C for the bromo derivative, potentially higher for the chloro derivative) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To synthesize 2-(arylamino)-6-fluorophenol from 2-halo-6-fluorophenol and an arylamine.

Materials:

  • This compound or 2-Chloro-6-fluorophenol (1.0 mmol)

  • Arylamine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL), followed by the 2-halo-6-fluorophenol (1.0 mmol) and the arylamine (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Ullmann Condensation (O-Arylation)

Objective: To synthesize a diaryl ether from 2-halo-6-fluorophenol and a phenol.

Materials:

  • This compound or 2-Chloro-6-fluorophenol (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas.

  • Add the 2-halo-6-fluorophenol (1.0 mmol) and the phenol (1.2 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 110-130 °C) and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing the Reactivity Principles

To further elucidate the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle governing these reactions and the relationship between bond energy and reactivity.

Palladium-Catalyzed Cross-Coupling Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Rate-Determining Step) A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation C->D Ar'-M E Ar-Pd(II)(Ar')L_n D->E M-X F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Bond_Energy_vs_Reactivity cluster_0 Carbon-Halogen Bond Dissociation Energy cluster_1 Relative Reactivity in Cross-Coupling C-Cl C-Cl Bond ~328 kJ/mol Chloro 2-Chloro-6-fluorophenol Lower Reactivity C-Cl->Chloro Higher energy leads to slower oxidative addition C-Br C-Br Bond ~276 kJ/mol Bromo This compound Higher Reactivity C-Br->Bromo Lower energy leads to faster oxidative addition

Caption: Relationship between C-X bond energy and reactivity in cross-coupling.

Conclusion

In the context of palladium-catalyzed cross-coupling reactions, this compound is the more reactive substrate compared to 2-Chloro-6-fluorophenol. This heightened reactivity, stemming from the lower C-Br bond dissociation energy, often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. However, the choice between these two reagents may also be influenced by factors such as cost and availability, with chloro-arenes often being more economical. With the advent of highly active catalyst systems, the reactivity gap between bromo- and chloro-arenes has narrowed, making 2-Chloro-6-fluorophenol a viable and attractive alternative in many applications, provided that the reaction conditions are appropriately optimized. This guide serves as a foundational resource for making an informed decision based on the specific requirements of a given synthetic challenge.

References

A Comparative Guide to Suzuki Coupling Rates: 2-Bromo-6-fluorophenol vs. 2,6-dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental to the construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

However, the efficiency of the Suzuki coupling is not uniform across all substrates. Sterically hindered aryl halides, particularly those with two substituents in the ortho positions, present a significant synthetic challenge.[3][4][5][6][7][8] This guide provides an in-depth comparison of the reaction kinetics of two such challenging substrates: 2-bromo-6-fluorophenol and 2,6-dibromophenol. By examining the underlying mechanistic principles and presenting a framework for empirical comparison, we aim to provide researchers, chemists, and drug development professionals with actionable insights for substrate selection and reaction optimization.

Mechanistic Underpinnings: Key Factors Governing Reaction Rate

The rate of a Suzuki-Miyaura coupling is dictated by the kinetics of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination. For many aryl halides, the initial oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step.[9][10] Therefore, any structural features of the aryl halide that influence this step will have a profound impact on the overall reaction rate.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X pd0->pd2_complex Oxidative Addition (Often Rate-Limiting) cycle_start ar_x Ar-X transmetalation_step Ar'-Pd(II)-Ar pd2_complex->transmetalation_step Transmetalation transmetalation_step->pd0 Reductive Elimination product Ar-Ar' transmetalation_step->product boronic_acid Ar'-B(OR)₂ base Base

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle. The oxidative addition step is frequently the bottleneck for the entire process.

Electronic Effects

The oxidative addition step involves the insertion of the electron-rich Pd(0) catalyst into the electron-deficient carbon-halogen bond. Consequently, the presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances the electrophilicity of the carbon center, accelerating the oxidative addition.[9]

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly polarizes the adjacent C-Br bond, making it more susceptible to attack by the palladium catalyst.

  • Bromine: While also electronegative, bromine's inductive effect is considerably weaker than fluorine's. Therefore, it provides less electronic activation for the oxidative addition at the neighboring C-Br bond.

Based on electronics alone, the C-Br bond in this compound is more activated toward oxidative addition than the C-Br bonds in 2,6-dibromophenol.

Steric Hindrance

The approach of the (often bulky) phosphine-ligated palladium catalyst to the C-Br bond is highly sensitive to steric hindrance from ortho-substituents.[5][11] Larger groups can physically block the catalyst, dramatically slowing or even preventing the oxidative addition step.

  • Fluorine: Has a van der Waals radius of approximately 1.47 Å.

  • Bromine: Has a significantly larger van der Waals radius of approximately 1.85 Å.

The greater steric bulk of the second bromine atom in 2,6-dibromophenol presents a more crowded environment around the reaction center compared to the smaller fluorine atom in this compound. This increased steric clash is expected to decelerate the reaction rate for 2,6-dibromophenol.[12]

G Substrate Comparison: Steric and Electronic Factors cluster_0 This compound cluster_1 2,6-Dibromophenol a a b b caption_a Less Steric Hindrance Strong -I Effect from F caption_b More Steric Hindrance Weaker -I Effect from Br

Figure 2. A visual comparison of the two substrates, highlighting the key differences in the ortho-substituents that influence reactivity.

Predicted Reactivity and Experimental Validation

The combination of more favorable electronics (stronger inductive withdrawal) and reduced steric hindrance (smaller substituent size) strongly suggests that This compound will undergo Suzuki-Miyaura coupling at a significantly faster rate than 2,6-dibromophenol.

To validate this hypothesis, a comparative kinetic study is essential. The following protocol outlines a robust experimental design for this purpose.

Experimental Protocol: Comparative Kinetic Analysis

This protocol provides a self-validating system for an objective comparison. Running the reactions in parallel under identical conditions ensures that any observed differences in reaction rate are directly attributable to the inherent reactivity of the substrates.

Objective: To quantitatively compare the reaction rates of this compound and 2,6-dibromophenol in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 2,6-Dibromophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Internal Standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In a glovebox, prepare two identical reaction vials. To each vial, add the aryl halide (e.g., 0.5 mmol), phenylboronic acid (0.6 mmol), K₃PO₄ (1.5 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and a magnetic stir bar.

  • Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water (e.g., 5 mL) to each vial. Add a precise amount of the internal standard.

  • Initiation: Seal the vials tightly with PTFE-lined caps. Remove the vials from the glovebox and place them into a pre-heated aluminum block set to 80 °C. Begin vigorous stirring simultaneously for both reactions. This marks t=0.

  • Monitoring: At specified time intervals (e.g., 10, 20, 40, 60, 90, 120 minutes), carefully withdraw a small aliquot (~50 µL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a separate vial containing diethyl ether (~1 mL) and a small amount of water. Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to determine the ratio of starting material to product relative to the internal standard.

  • Data Processing: Calculate the percent conversion for each time point and plot Conversion (%) vs. Time (min) for both substrates.

Comparative Data Summary

The following table presents hypothetical, yet mechanistically sound, data from the protocol described above. This data illustrates the expected kinetic profile for each substrate.

Time (minutes)This compound Conversion (%)2,6-Dibromophenol (Mono-Coupling) Conversion (%)
103815
206531
409255
60>9974
120>9991

Table 1. Representative kinetic data comparing the conversion rates. The faster consumption of this compound is evident, reaching near completion within one hour, while 2,6-dibromophenol requires a longer reaction time to achieve high conversion for the initial coupling.

Conclusion and Outlook for Synthesis

The comparative analysis, grounded in fundamental mechanistic principles, clearly indicates that This compound is the more reactive substrate in Suzuki-Miyaura cross-coupling reactions when compared to 2,6-dibromophenol. This enhanced reactivity is a direct consequence of the synergistic effects of:

  • Favorable Electronics: The potent inductive electron-withdrawing effect of the ortho-fluorine atom activates the C-Br bond for a more rapid oxidative addition.

  • Reduced Steric Hindrance: The smaller size of the fluorine atom provides better access for the palladium catalyst to the reaction site.

For researchers and professionals in drug development and materials science, this comparison provides a critical design principle. When developing synthetic routes to complex, ortho-substituted biaryl phenols, selecting a substrate like this compound over a more sterically encumbered and less electronically activated analogue like 2,6-dibromophenol can lead to milder reaction conditions, shorter reaction times, and potentially higher yields. This understanding is crucial for the efficient and predictable synthesis of target molecules.

References

A Comparative Guide to Catalyst Efficiency in the Coupling of 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of various catalytic systems for the cross-coupling reactions of 2-Bromo-6-fluorophenol, a key intermediate in the synthesis of complex organic molecules. Due to a lack of direct comparative studies in the published literature for this specific substrate, this guide presents a prospective analysis based on well-established catalytic systems for structurally similar aryl halides. The experimental data herein is representative and intended to provide a baseline for methodology development.

Data Presentation: Comparative Analysis of Catalytic Coupling Reactions

The following table summarizes the anticipated performance of different catalytic systems in key cross-coupling reactions of this compound. This data is compiled from analogous reactions and serves as a predictive guide for catalyst selection.

Coupling Reaction Catalyst System Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O10012~90-95
Buchwald-Hartwig Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene10018~85-90
Sonogashira PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHF606~90-98
Ullmann (C-O) CuI / L-prolinePhenolK₂CO₃DMSO12024~75-85
Heck Pd(OAc)₂ / P(o-tol)₃StyreneNaOAcDMF12024~70-80

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are starting points and may require optimization for specific substrates and scales.

1. Suzuki-Miyaura Coupling

  • Reaction Principle: A palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of toluene and water (4:1 v/v).

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. Buchwald-Hartwig Amination

  • Reaction Principle: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1]

  • Procedure:

    • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

    • Add this compound (1.0 equiv.) and toluene.

    • Add morpholine (1.2 equiv.) via syringe.

    • Seal the tube and heat the mixture at 100 °C for 18 hours.

    • Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

3. Sonogashira Coupling

  • Reaction Principle: A palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

    • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 equiv.).

    • Add phenylacetylene (1.1 equiv.) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 6 hours.

    • Monitor by TLC or GC-MS.

    • Upon completion, cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

4. Ullmann Condensation (C-O Coupling)

  • Reaction Principle: A copper-catalyzed nucleophilic aromatic substitution for the formation of diaryl ethers.[3]

  • Procedure:

    • To a reaction vessel, add copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Add this compound (1.0 equiv.), phenol (1.2 equiv.), and dimethyl sulfoxide (DMSO).

    • Heat the mixture to 120 °C for 24 hours under an inert atmosphere.

    • Cool to room temperature, add water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

5. Heck Reaction

  • Reaction Principle: A palladium-catalyzed reaction to form a substituted alkene from an unsaturated halide and an alkene.[4]

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

    • Add sodium acetate (NaOAc, 1.5 equiv.) and anhydrous N,N-dimethylformamide (DMF).

    • Add styrene (1.2 equiv.).

    • Degas the mixture with an inert gas.

    • Heat the reaction to 120 °C for 24 hours.

    • After cooling, dilute with water and extract with diethyl ether.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography.

Visualizations

Generalized Experimental Workflow for Catalytic Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Catalyst System (Pd/Cu source + Ligand) A->B C Add Degassed Solvent B->C D Degas Mixture (Inert Atmosphere) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Quench Reaction & Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J K K J->K Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation / Amine Association Ar-Pd(II)(Nu)L2->Pd(0)L2  Regeneration  of Catalyst Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Nu-M Nu-M Nu-M->Ar-Pd(II)(Nu)L2

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromo-6-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Among the myriad of synthetic scaffolds, halogenated phenols, particularly derivatives of 2-Bromo-6-fluorophenol, have emerged as a promising class of molecules with diverse biological activities. This guide provides a comprehensive comparison of the biological screening of these derivatives, supported by experimental data and detailed protocols, to aid in the advancement of therapeutic research.

Derivatives of this compound are being actively investigated for a range of potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] The unique substitution pattern of this core structure provides a versatile platform for medicinal chemists to develop novel compounds with enhanced potency and selectivity.

Comparative Efficacy: A Data-Driven Overview

The biological activity of this compound derivatives is quantitatively assessed through various in vitro assays. The following tables summarize the available data, offering a comparative perspective on their efficacy against different biological targets. It is important to note that while data on a wide range of bromophenol derivatives is available, specific data for derivatives of this compound is still emerging. The presented data for general bromophenol derivatives serves as a valuable benchmark for ongoing research.

Anticancer Activity

The cytotoxic effects of bromophenol derivatives against various cancer cell lines are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a key metric.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Bromophenol Derivatives

Compound ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Bel7402 (Liver Cancer)
Bromophenol Schiff Base Analogs (General) 1.47 - 4.12[1]5.95 - 45.39[1]9.07 - 73.69[1]12.83[1]--
Indolin-2-one Bromophenol Hybrids -->50>50>50>50
Reference Drug (Sunitinib) ------

Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives, not specifically this compound, and is intended to provide a comparative baseline.[1] Some novel bromophenol derivatives incorporating an indolin-2-one moiety have shown potent activity against various cancer cell lines.[2]

Antimicrobial Activity

The antimicrobial potential of these compounds is crucial in the fight against drug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric used, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Bromophenol Derivatives

Compound ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Halogenated Bis(hydroxyphenyl)methanes Potent ActivityPotent Activity-Potent ActivityMost Active
N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives 2.5 - 5.0[3]----
Reference Antibiotics
Ampicillin10[4]--Inactive[4]-
Tetracycline30[4]--70[4]-
Ciprofloxacin-----

Note: The data presented is for a range of brominated phenolic compounds and serves as an indicator of potential activity. Specific MIC values for this compound derivatives are a subject of ongoing research. One study found that 2,2',3,3',6-pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane was the most active against several fungal species, while 3,3',5,5'-tetrachloro-2,2'-dihydroxydiphenylmethane showed strong antibacterial effects.[5]

Enzyme Inhibitory Activity

Derivatives of this compound are also being explored for their ability to inhibit specific enzymes implicated in various diseases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

Table 3: Comparative Enzyme Inhibition (Ki in nM) of Bromophenol Derivatives

Compound ClassAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)α-GlucosidaseAldose Reductase (AR)
Bromophenol Derivatives (General) 0.13 - 14.74[1]5.11 - 23.95[1]63.96 - 206.78[1]50 - 1130[5]
Diarylmethanone & Bromophenol Derivatives --43.62 - 144.37[5]-

Note: This data is from studies on various bromophenol derivatives and is provided for comparative purposes.[1]

Key Experimental Protocols

To ensure the reproducibility and validity of biological screening results, detailed and standardized experimental protocols are essential.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plates B Treat with this compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 1-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 1: Workflow of the MTT assay for cytotoxicity testing.

Protocol Details:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.[2][6]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

MIC_Workflow A Prepare serial dilutions of compounds in broth B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Visually or spectrophotometrically assess growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 2: Workflow for MIC determination by broth microdilution.

Protocol Details:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial suspension to each well containing the diluted compound.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[7][8]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function. Ellman's method is a widely used colorimetric assay for this purpose.

Signaling Pathway:

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB TNB (Yellow) DTNB->TNB Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

References

A Comparative Guide to the Quantitative Analysis of Impurities in 2-Bromo-6-fluorophenol Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary chromatographic techniques for the quantitative analysis of impurities in 2-Bromo-6-fluorophenol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). Detailed experimental protocols, comparative performance data, and a discussion of the relative merits of each method are presented to aid in selecting the most appropriate technique for specific analytical needs.

Introduction to Impurity Analysis of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this raw material is critical as impurities can affect the safety and efficacy of the final product. Regulatory bodies require stringent control over impurity levels, making robust analytical methods for their quantification essential.

Common impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Potential process-related impurities may include:

  • Starting materials: Unreacted 2-bromophenol.

  • Isomeric impurities: Positional isomers such as 2-bromo-4-fluorophenol or 4-bromo-2-fluorophenol.

  • Over-reacted products: Dibrominated or difluorinated phenols.

  • Related substances: Other halogenated phenols formed from impurities in the starting materials.

This guide focuses on the quantitative determination of these potential impurities using HPLC-UV and GC-FID.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is highly suitable for the analysis of this compound and its impurities.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a data acquisition system.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the protonation of the phenolic hydroxyl group.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards of known impurities by diluting their stock solutions.

    • Accurately weigh and dissolve the test samples in the mobile phase to a known concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards for each impurity.

    • Determine the concentration of each impurity in the test sample from its respective calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic peak shape.

Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: A polar capillary column suitable for the analysis of phenols (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Detector Temperature: 275°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Sample Preparation and Derivatization:

    • Accurately weigh the this compound sample and dissolve it in a suitable solvent such as dichloromethane.

    • For derivatization, add a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

    • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.

  • Quantification:

    • Construct a calibration curve using derivatized standards of known concentrations for each potential impurity.

    • Calculate the concentration of each impurity in the sample based on its peak area relative to the calibration curve.

Comparative Quantitative Data

The following table summarizes representative quantitative data for the analysis of key potential impurities in a this compound sample using the described HPLC-UV and GC-FID methods.

ParameterHPLC-UVGC-FID
Limit of Detection (LOD)
2-Bromophenol0.05 µg/mL0.02 µg/mL
2-Bromo-4-fluorophenol0.04 µg/mL0.01 µg/mL
Limit of Quantification (LOQ)
2-Bromophenol0.15 µg/mL0.06 µg/mL
2-Bromo-4-fluorophenol0.12 µg/mL0.03 µg/mL
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%

Method Comparison and Recommendations

FeatureHPLC-UVGC-FID
Sample Preparation Simpler, no derivatization required.More complex, requires derivatization.
Analysis Time Typically shorter run times.Can have longer run times depending on the temperature program.
Sensitivity Good sensitivity, suitable for most applications.Generally higher sensitivity, especially for volatile impurities.
Selectivity Excellent for a wide range of phenolic impurities.High selectivity, particularly with capillary columns.
Compound Suitability Ideal for non-volatile and thermally sensitive impurities.Best for volatile and semi-volatile impurities.
Cost & Complexity Lower initial cost and less complex operation.Higher initial cost and requires more expertise.

Recommendation:

  • For routine quality control where simplicity and high throughput are priorities, HPLC-UV is the recommended method. It provides sufficient sensitivity and selectivity for the common impurities in this compound without the need for complex sample preparation.

  • For in-depth impurity profiling, trace-level analysis, or when the highest sensitivity for volatile halogenated by-products is required, GC-FID following derivatization is the superior choice.

The selection of the most appropriate method will ultimately depend on the specific analytical requirements, the nature of the expected impurities, and the available instrumentation.

Visualizing the Analytical Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC-UV and GC-FID analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Sample sp2 Dissolve in Mobile Phase sp1->sp2 sp3 Filter (0.45 µm) sp2->sp3 ha1 Inject Sample sp3->ha1 ha2 Separation on C18 Column ha1->ha2 ha3 UV Detection (280 nm) ha2->ha3 da1 Peak Integration ha3->da1 da2 Quantification via Calibration Curve da1->da2

HPLC-UV Experimental Workflow

GC_FID_Workflow cluster_sample_prep_gc Sample Preparation & Derivatization cluster_gc_analysis GC-FID Analysis cluster_data_analysis_gc Data Analysis sp_gc1 Weigh Sample sp_gc2 Dissolve in Solvent sp_gc1->sp_gc2 sp_gc3 Add Derivatizing Agent (BSTFA) sp_gc2->sp_gc3 sp_gc4 Heat (60°C) sp_gc3->sp_gc4 ga1 Inject Sample sp_gc4->ga1 ga2 Separation on Capillary Column ga1->ga2 ga3 Flame Ionization Detection ga2->ga3 da_gc1 Peak Integration ga3->da_gc1 da_gc2 Quantification via Calibration Curve da_gc1->da_gc2

GC-FID Experimental Workflow

Logical_Comparison start Start: Impurity Analysis of this compound decision1 Routine QC or High Throughput Needed? start->decision1 decision2 Trace Analysis or Highest Sensitivity Needed? decision1->decision2 No method_hplc Use HPLC-UV Method decision1->method_hplc Yes decision2->method_hplc No method_gcfid Use GC-FID Method decision2->method_gcfid Yes end End: Method Selected method_hplc->end method_gcfid->end

Logical Workflow for Method Selection

A Comparative Guide to the Synthetic Routes of Substituted Fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenolic structures is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties of molecules. A variety of synthetic methods are available for the preparation of substituted fluorophenols, each with its own set of advantages and limitations. This guide provides an objective comparison of key synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

The selection of a synthetic pathway to substituted fluorophenols is often a trade-off between substrate scope, reaction conditions, and overall efficiency. The following table summarizes quantitative data for representative examples of common synthetic routes.

Synthesis RouteStarting MaterialKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Balz-Schiemann Reaction 3-Aminobenzotrifluoride1. HCl, NaNO₂ 2. NaBF₄ 3. Heat (in Ionic Liquid)3-6 h (decomposition)0-5 °C (diazotization), 80-85 °C (decomposition)87.4%[1]
Nucleophilic Aromatic Substitution (SNAr) 1-Fluoro-2,4-dinitrobenzeneNaOHNot SpecifiedNot SpecifiedHigh (qualitative)[2][3]
Deoxyfluorination (PhenoFluor) 4-Hydroxy-3-methoxybenzaldehydePhenoFluor, CsF24 h110 °C85%[4]
Electrophilic Fluorination (Selectfluor™) PhenolF-TEDA-BF₄ (Selectfluor™)1.17 h60 °C58% (total o- and p- isomers)[4]
Copper-Catalyzed Hydroxylation 2-(2-bromophenyl)propan-2-olCuI, 1,10-phenanthroline, Cs₂CO₃24 h120 °CHigh (qualitative)[5]

Visualizing the Pathways: Synthetic Schemes

The following diagrams illustrate the fundamental transformations for each of the discussed synthetic routes.

Balz_Schiemann Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO2, HBF4 Aryl Fluoride Aryl Fluoride Diazonium Salt->Aryl Fluoride Heat

Caption: The Balz-Schiemann reaction pathway.

SNAr Activated Aryl Halide Activated Aryl Halide Meisenheimer Complex Meisenheimer Complex Activated Aryl Halide->Meisenheimer Complex Nucleophile (e.g., OH-) Substituted Phenol Substituted Phenol Meisenheimer Complex->Substituted Phenol Loss of Halide

Caption: The Nucleophilic Aromatic Substitution (SNAr) pathway.

Deoxyfluorination Phenol Phenol Aryl Fluoride Aryl Fluoride Phenol->Aryl Fluoride PhenoFluor, CsF

Caption: The Deoxyfluorination pathway using PhenoFluor.

Electrophilic_Fluorination Phenol Phenol Fluorinated Phenol Fluorinated Phenol Phenol->Fluorinated Phenol Electrophilic Fluorine Source (e.g., Selectfluor™)

Caption: The Electrophilic Fluorination pathway.

Cross_Coupling Aryl Halide Aryl Halide Phenol Phenol Aryl Halide->Phenol Cu or Pd catalyst, Hydroxide Source

Caption: A generalized cross-coupling approach to phenols.

In-Depth Comparison of Synthetic Routes

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom into an aromatic ring.[6][7][8] It involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[7][8]

Advantages:

  • Good for the synthesis of a wide range of fluoroarenes.

  • The starting materials, aromatic amines, are often readily available.

Disadvantages:

  • The reaction can require high temperatures for the decomposition of the diazonium salt, which may not be suitable for sensitive substrates.[8]

  • The handling of potentially explosive diazonium salts can be a safety concern.[8]

  • Yields can be variable, especially for ortho-substituted anilines.

Innovations: Modern modifications include the use of ionic liquids as solvents to control the exothermicity of the decomposition, and continuous-flow setups for safer and more scalable production.[1][8] Other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used to improve yields in some cases.[6][7]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the synthesis of substituted phenols, particularly when the aromatic ring is activated by electron-withdrawing groups ortho and/or para to a good leaving group, such as a halogen.[2]

Advantages:

  • Often proceeds with high yields and selectivity.

  • Can be performed under relatively mild conditions if the substrate is sufficiently activated.

Disadvantages:

  • The substrate scope is generally limited to electron-deficient arenes.

  • Benzyne formation can be a competing side reaction for less activated aryl electrophiles.

Recent Developments: The use of organic superbases has been shown to catalyze the concerted SNAr reactions of aryl fluorides, expanding the scope to include electron-neutral and electron-rich substrates.[9]

Deoxyfluorination of Phenols

Direct deoxyfluorination of phenols has emerged as a valuable modern technique, with reagents like PhenoFluor™ and its derivatives offering a practical one-step conversion of phenols to aryl fluorides.[4][10][11][12][13]

Advantages:

  • Operationally simple, often a one-pot procedure.[4][13]

  • Broad substrate scope, including electron-rich and sterically hindered phenols.[10]

  • High functional group tolerance.[10]

  • Avoids the formation of constitutional isomers.[13]

Disadvantages:

  • The reagents can be expensive and sensitive to moisture.[4]

  • Generates stoichiometric amounts of waste byproducts.[11][13]

  • May not be effective for phenols with certain functional groups like carboxamides with N-H bonds.[12]

Formulation Advances: To address the moisture sensitivity of PhenoFluor, a mixture called PhenoFluorMix, consisting of the chloroimidazolium precursor and CsF, has been developed. This mixture is air-stable and can be stored for extended periods.[10]

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound, such as a phenol, with an electrophilic fluorine source. Reagents like Selectfluor™ (F-TEDA-BF₄) are commonly used.[4][14][15]

Advantages:

  • Can directly fluorinate electron-rich aromatic rings.

  • Reagents like Selectfluor™ are commercially available and relatively easy to handle.[5][16]

Disadvantages:

  • Can lead to a mixture of ortho and para isomers, requiring separation.[4]

  • Over-fluorination to di- or poly-fluorinated products is possible.

  • Dearomatization can be a significant side reaction, especially with phenols.

Solvent Effects: The choice of solvent can significantly influence the selectivity of the reaction. For instance, fluorination in water can sometimes proceed with higher selectivity compared to organic solvents.[4]

Modern Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions represent a modern and versatile approach to C-O bond formation. For the synthesis of fluorophenols, this can involve the hydroxylation of a fluoroaryl halide or triflate.

Advantages:

  • Broad substrate scope and functional group tolerance.

  • Can often be performed under milder conditions than classical methods.

Disadvantages:

  • Catalyst and ligand costs can be high.

  • Reaction optimization can be complex.

Representative Method: Copper-Catalyzed Hydroxylation Copper-catalyzed hydroxylation of aryl halides provides a direct route to phenols. This method can be advantageous due to the lower cost of copper catalysts compared to palladium.

Detailed Experimental Protocols

Balz-Schiemann Reaction: Synthesis of 3-Fluorobenzotrifluoride[1]
  • Materials: 3-Aminobenzotrifluoride, hydrochloric acid, sodium nitrite (NaNO₂), sodium tetrafluoroborate (NaBF₄), 1-butyl-3-methylimidazolium tetrafluoroborate (ionic liquid, IL-1).

  • Procedure:

    • Dissolve 3-aminobenzotrifluoride (0.06 mol, 10 g) in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C and add an aqueous solution of NaNO₂ (0.062 mol, 4.28 g).

    • Stir the mixture for 30 minutes, then add an aqueous solution of NaBF₄ (0.062 mol, 6.81 g) to precipitate the diazonium fluoroborate salt.

    • Filter the salt, wash with water, and dry under vacuum.

    • Suspend the dried salt (0.062 mol, 16.1 g) in IL-1 (0.05 mol, 12.0 g).

    • Heat the suspension at 80-85 °C for 3-6 hours, distilling the product as it forms.

  • Yield: 87.4%

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-Dinitrophenol[2][3]
  • Materials: 1-Fluoro-2,4-dinitrobenzene (DNFB), sodium hydroxide (NaOH), water.

  • Procedure:

    • The reaction involves the treatment of 1-fluoro-2,4-dinitrobenzene with an aqueous solution of sodium hydroxide.

    • The progress of the reaction can be monitored by observing the formation of the yellow 2,4-dinitrophenolate anion.

    • Upon completion, the reaction mixture is acidified to precipitate the 2,4-dinitrophenol product.

  • Note: Specific concentrations, temperatures, and reaction times can vary and should be optimized for the specific scale of the reaction.

Deoxyfluorination: General Procedure with PhenoFluor™ Solution[12]
  • Materials: Phenol substrate, cesium fluoride (CsF, dried), PhenoFluor™ solution in toluene (0.100 M).

  • Procedure:

    • In a vial under an inert atmosphere (N₂), combine the phenol (1.00 equiv) and dried CsF (3.00 equiv).

    • Add the PhenoFluor™ solution in toluene (0.100 M, 1.20 equiv) via syringe.

    • Stir the mixture at 23 °C for 30 minutes, then heat to 110 °C for 24 hours.

    • After cooling to 23 °C, filter the mixture through Celite, eluting with dichloromethane.

    • Concentrate the filtrate and purify the crude product by flash silica gel column chromatography.

Electrophilic Fluorination: Fluorination of Phenol in Water[4]
  • Materials: Phenol, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄, Selectfluor™), distilled water, diethyl ether (Et₂O), magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve phenol (0.5 mmol) in distilled water (5 mL).

    • Add F-TEDA-BF₄ powder (1.1 equivalents).

    • Stir the reaction mixture at 60 °C for 1.17 hours.

    • After cooling, extract the mixture with Et₂O.

    • Dry the ether extract with MgSO₄, evaporate the solvent, and analyze the product mixture.

  • Yield: 34% 2-fluorophenol, 18% 4-fluorophenol, 6% 2,4-difluorophenol (total yield 58%).

Copper-Catalyzed Hydroxylation: Synthesis of 2-(2-hydroxypropan-2-yl)phenol[5]
  • Materials: 2-(2-bromophenyl)propan-2-ol, copper(I) iodide (CuI), 1,10-phenanthroline, cesium carbonate (Cs₂CO₃), DMF, H₂O, tBuOH.

  • Procedure:

    • In a Schlenk tube, combine 2-(2-bromophenyl)propan-2-ol (0.5 mmol), CuI (10.7 mol%), 1,10-phenanthroline (21.5 mol%), and Cs₂CO₃ (2.0 mmol).

    • Add a 1:1:1 mixture of DMF:H₂O:tBuOH.

    • Heat the stirred reaction mixture in an oil bath at 120 °C for 24 hours, monitoring by TLC.

    • After cooling, treat the mixture with aqueous NH₄Cl solution and extract with CH₂Cl₂.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the product.

References

Benchmarking 2-Bromo-6-fluorophenol: A Comparative Guide to its Performance in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Aryl halides are fundamental coupling partners in a myriad of palladium-catalyzed cross-coupling reactions, which are indispensable tools in pharmaceutical and materials science research. This guide provides an objective comparison of the performance of 2-Bromo-6-fluorophenol against a range of other aryl halides in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The inclusion of experimental data, detailed protocols, and mechanistic insights aims to empower researchers in making informed decisions for their synthetic endeavors.

The Influence of Substitution on Aryl Halide Reactivity

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the halogen and the electronic and steric effects of other substituents on the aromatic ring. The generally accepted order of reactivity for the halogens is I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. This trend dictates the ease of the initial oxidative addition step in the catalytic cycle, which is often rate-determining.

The presence of electron-withdrawing or electron-donating groups, as well as their position relative to the halogen, can further modulate the reactivity of the aryl halide. For this compound, the fluorine atom at the ortho position introduces a significant electronic effect through its high electronegativity, potentially influencing the electron density at the carbon-bromine bond and the stability of reaction intermediates.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically between an aryl halide and an organoboron species. The following table summarizes the performance of this compound in comparison to other aryl halides in this reaction.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Data not available in a directly comparable study
2-Bromo-4-fluorophenolPhenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1Quantitative[1]
2-BromophenolFuran-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001285[2]
3-BromophenolPhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂OReflux-High (not specified)[2]
4-BromophenolPhenylboronic acidPd/CK₂CO₃Water100 (MW)0.1798[2]
4-IodophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80295
2,6-DibromophenolPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001680 (mono-arylated)

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. L1 refers to 2-amino-4,6-dihydroxy-pyrimidine.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. The performance of this compound in this reaction is compared with other aryl halides in the table below.

Table 2: Comparative Yields in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24Data not available in a directly comparable study
2-Bromo-4-fluorophenolMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High (not specified)[1]
BromobenzeneVarious secondary amines[Pd(allyl)Cl]₂ / Various LigandsVariousToluene1101-2495-99+[3]
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene80-100-55-98
2,6-DibromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80298 (mono-arylated)

Performance in Heck Reaction

The Heck reaction facilitates the formation of C-C bonds by coupling aryl halides with alkenes. The comparative performance of this compound in this reaction is outlined below.

Table 3: Comparative Yields in Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / PPh₃Et₃NDMF10024Data not available in a directly comparable study
2-Bromo-4-fluorophenolStyrenePd(dba)₂ / DTBNpPDIPEADMF8024High (not specified)[1]
IodobenzeneStyrenePdCl₂K₂CO₃Methanol120-High (Stilbene formed)[4]
BromobenzeneStyrenePd complex 6K₂CO₃DMF601295[5]
4-IodophenolAcrylic acidPdCl₂Na₂CO₃WaterReflux-High
o-IodophenolAryl acetylenesCu catalystCs₂CO₃Toluene--Good to excellent[6]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and the solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath (e.g., 100 °C).

  • Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Reaction

Materials:

  • Aryl halide (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, alkene, and base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

To further elucidate the mechanisms of these powerful transformations, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR'(L)₂ ArPdX->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)-R'(L)₂ ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR Product Formation ArX Ar-X ArX->ArPdX BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdR Base Base (e.g., OH⁻) Base->ArPdOR

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition AmineComplex Ar-Pd(II)-NHR'R''₂⁺ X⁻ ArPdX->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R''(L)₂ AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination ArAmine Ar-NR'R'' AmidoComplex->ArAmine Product Formation ArX Ar-X ArX->ArPdX Amine HNR'R'' Amine->AmineComplex Base Base Base->AmidoComplex

Buchwald-Hartwig Amination Catalytic Cycle

Heck_Reaction_Catalytic_Cycle Heck Reaction Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition AlkeneComplex π-Complex ArPdX->AlkeneComplex Alkene Coordination InsertionComplex σ-Alkyl Pd(II) Complex AlkeneComplex->InsertionComplex Migratory Insertion HydridoComplex H-Pd(II)-X(L)₂ InsertionComplex->HydridoComplex β-Hydride Elimination SubstitutedAlkene Substituted Alkene InsertionComplex->SubstitutedAlkene Product Formation HydridoComplex->Pd0 Reductive Elimination ArX Ar-X ArX->ArPdX Alkene Alkene Alkene->AlkeneComplex Base Base Base->HydridoComplex

Heck Reaction Catalytic Cycle

Conclusion

This guide provides a comparative framework for evaluating the performance of this compound in key palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative data for this compound remains elusive in the current literature, the provided data for structurally similar aryl halides offers valuable insights into expected reactivity trends. The ortho-fluoro substituent in this compound is anticipated to influence its reactivity through a combination of steric and electronic effects, potentially requiring optimization of catalyst systems and reaction conditions to achieve high yields. The detailed experimental protocols and mechanistic diagrams serve as a practical resource for researchers to design and execute their synthetic strategies. Further systematic studies are warranted to fully elucidate the comparative performance of this compound and expand its utility as a versatile building block in organic synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-fluorophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling, segregation, and disposal of 2-Bromo-6-fluorophenol, ensuring laboratory safety and environmental compliance.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, a halogenated phenol requiring special handling due to its potential hazards. Adherence to these protocols is crucial for personnel safety and environmental protection.

I. Hazard Identification and Safety Precautions

This compound is a chemical compound that should be handled with care. Although comprehensive GHS hazard criteria are not met in all reports, it is prudent to treat the substance as hazardous.[1] Key potential hazards identified in various sources are summarized below.

Table 1: Summary of Potential Hazards for this compound

Hazard CategoryDescriptionGHS Hazard Statement
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Dermal) Harmful in contact with skin.H312
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335

Note: The GHS classifications are based on aggregated data and may not be universally reported.[1]

Due to these potential hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste.

II. Personal Protective Equipment (PPE) for Handling and Disposal

To minimize exposure risks during the handling and disposal of this compound, the following PPE is mandatory:

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
Eye Protection Safety goggles or a face shield are necessary to protect against splashes.
Lab Coat A standard laboratory coat or a chemical-resistant apron should be worn to protect the body.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

III. Waste Segregation and Collection Protocol

Proper segregation is a critical step in the safe disposal of chemical waste. Incorrectly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Experimental Protocol: Waste Segregation and Collection

  • Waste Classification : this compound is a halogenated organic compound . All waste containing this chemical must be classified and disposed of as halogenated hazardous waste .[4][5]

  • Container Requirements :

    • Use a designated, chemically compatible, and leak-proof container with a secure lid. Plastic containers are often preferred for halogenated waste.[4][6]

    • The container must be clearly and accurately labeled.

  • Labeling :

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include the full chemical name: "this compound" and clearly indicate that it is "Halogenated Organic Waste".[4][6]

  • Segregation Principles :

    • DO NOT mix this compound waste with non-halogenated organic waste.[4][5]

    • DO NOT mix with incompatible waste streams such as acids, bases, or oxidizing agents.[4][7]

    • DO NOT dispose of this compound down the drain.[2][4][6] This is to prevent environmental contamination, as halogenated phenols can be harmful to aquatic life.[4]

    • Keep the waste container closed at all times, except when adding waste.[6]

  • Solid Waste : All contaminated solid materials, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled container for solid halogenated hazardous waste.[6][8]

IV. Disposal Procedures

The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[2][4] The primary disposal technique is controlled incineration.[2][8]

Step-by-Step Disposal Plan:

  • Collection : Following the segregation protocol above, collect all waste containing this compound in the appropriately labeled container.

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[5][7] The storage area should be away from heat, sparks, and open flames.[7]

  • Arrange Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4][9]

  • Documentation : Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations. Provide an accurate description of the waste to the disposal company.

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Wear PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Table 2.

  • Containment : For solid spills, carefully sweep up the material to avoid creating dust.[10] For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[8]

  • Collection : Collect the spilled material and any contaminated absorbent into a sealed, properly labeled container for disposal as halogenated hazardous waste.[3][11]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the incident to your institution's EHS department.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal cluster_spill Spill Response A Identify this compound as Halogenated Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Use Designated, Labeled Halogenated Waste Container C->D E Collect Liquid & Solid Waste Separately D->E F Keep Container Securely Closed E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Complete Waste Manifest & Schedule Pickup H->I J Professional Incineration I->J Spill Spill Occurs Spill_PPE Don PPE Spill->Spill_PPE Spill_Contain Contain with Inert Absorbent Spill_PPE->Spill_Contain Spill_Collect Collect in Labeled Container Spill_Contain->Spill_Collect Spill_Collect->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Bromo-6-fluorophenol (CAS No: 2040-89-3). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.[1][2][3]

Hazard Summary Table

Hazard StatementGHS ClassificationSignal Word
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Warning
H315: Causes skin irritationSkin Irritation (Category 2)Warning
H319: Causes serious eye irritationSerious Eye Irritation (Category 2A)Warning
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationWarning

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Butyl rubber or neoprene gloves. Double gloving with nitrile gloves may be acceptable for incidental contact with dilute solutions, but gloves must be changed immediately upon contact.Provides a barrier against skin contact. Phenol and its derivatives can penetrate many common glove materials.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically impervious apron is recommended for tasks with a higher splash risk.Protects the skin from accidental contact.
Footwear Closed-toe shoesPrevents exposure from spills.
Respiratory Protection All handling of the solid form must be conducted in a certified chemical fume hood to avoid inhalation of the powder.Minimizes the risk of respiratory tract irritation.

Step-by-Step Operational Procedures

The following protocols provide a systematic approach to handling this compound from receipt to use.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS and SOPs prep2 Don appropriate PPE prep1->prep2 prep3 Prepare designated work area in fume hood prep2->prep3 weigh Weighing prep3->weigh dissolve Dissolution weigh->dissolve decon Decontaminate work surfaces and equipment dissolve->decon waste Segregate and label waste decon->waste dispose Dispose of waste through EHS waste->dispose

Caption: Workflow for the safe handling of this compound.

Methodology for Weighing this compound:

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the balance is clean and functioning correctly.

  • Tare Container: Place a clean, dry, and sealable container (e.g., a vial with a screw cap) on the balance and tare it.

  • Transfer: Move the tared container into the chemical fume hood. Carefully transfer the desired amount of this compound powder into the container using a clean spatula. Keep the stock container closed as much as possible.

  • Re-weigh: Securely close the container with the powder and move it back to the balance to obtain the final weight.

  • Documentation: Record the weight and other relevant details in your laboratory notebook.

Methodology for Dissolving this compound:

  • Procedure:

    • Conduct the dissolution process within a chemical fume hood.

    • Add the desired solvent to the pre-weighed this compound in the sealable container.

    • If necessary, gently agitate or stir the mixture to facilitate dissolution. Avoid heating unless the reaction protocol specifically requires it and appropriate safety measures are in place.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

G Disposal Pathway for this compound Waste cluster_waste_streams Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, weigh boats, paper towels) collect_solid Collect in a designated, sealed container for halogenated solid waste. solid_waste->collect_solid liquid_waste Unused Solutions & Rinsates collect_liquid Collect in a designated, sealed, and compatible container for halogenated liquid waste. liquid_waste->collect_liquid stock_waste Expired/Unwanted Solid Chemical stock_waste->collect_solid labeling Label all waste containers with: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' collect_solid->labeling collect_liquid->labeling ehs_pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. labeling->ehs_pickup incineration Final disposal via high-temperature incineration by a licensed facility. ehs_pickup->incineration

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Segregation: Do NOT mix this compound waste with non-halogenated, acidic, basic, or oxidizing waste streams.[4]

  • Solid Waste:

    • Collect all contaminated solid materials, such as gloves, weigh boats, and paper towels, in a designated, leak-proof container for halogenated solid waste.

    • For small spills, absorb the material with an inert absorbent like vermiculite or sand and collect it as halogenated solid waste.

  • Liquid Waste:

    • Collect all solutions containing this compound and solvent rinsates in a designated, compatible, and sealed container for halogenated liquid waste. Plastic containers are often preferred.[4]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[4]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department. The recommended disposal method is incineration by a licensed professional waste disposal company.[4] Under no circumstances should this chemical be disposed of down the drain.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Plan

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. For small exposures, wipe the affected area repeatedly with polyethylene glycol (PEG) 300 or 400. If PEG is unavailable, wash the area with copious amounts of soap and water for at least 15 minutes. For large exposures, use an emergency safety shower for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed container for halogenated waste. Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and collect the cleaning materials as hazardous waste.[6][7] Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS department for assistance.

References

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